N1-(1,1-Difluoroethyl)pseudouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C11H14F2N2O6 |
|---|---|
Poids moléculaire |
308.24 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14F2N2O6/c12-6(13)2-15-1-4(10(19)14-11(15)20)9-8(18)7(17)5(3-16)21-9/h1,5-9,16-18H,2-3H2,(H,14,19,20)/t5-,7-,8-,9+/m1/s1 |
Clé InChI |
AIRFOPFGWMIWKE-YYNOVJQHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Physicochemical Properties of N1-(1,1-Difluoroethyl)pseudouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-(1,1-Difluoroethyl)pseudouridine is a modified nucleoside analog of significant interest in the field of mRNA therapeutics. As a derivative of pseudouridine (B1679824), it is designed to enhance the stability and translational efficiency of mRNA molecules while mitigating the innate immune response often triggered by exogenous RNA. This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters. The information herein is intended to support research and development efforts in the rapidly evolving landscape of nucleic acid-based medicines.
Introduction
The strategic modification of nucleosides is a cornerstone of modern mRNA vaccine and therapeutic development. Pseudouridine, a naturally occurring isomer of uridine (B1682114), has been shown to be a critical component in reducing the immunogenicity of synthetic mRNA.[1] Further modifications at the N1 position of the pseudouridine base can fine-tune these properties, leading to improved protein expression and a more favorable safety profile.[2] this compound represents a novel modification within this class, incorporating a difluoroethyl group at the N1 position. This modification is anticipated to influence the molecule's electronic properties and conformational preferences, thereby impacting its biological activity. This document outlines the core physicochemical characteristics of this compound and provides generalized methodologies for their experimental determination.
Core Physicochemical Properties
The quantitative physicochemical data for this compound is not extensively available in public literature. The following tables summarize the known information and highlight the parameters that require experimental determination.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₂N₂O₆ | [] |
| Molecular Weight | 308.24 g/mol | [] |
| IUPAC Name | 5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(1,1-difluoroethyl)pyrimidine-2,4(1H,3H)-dione | - |
| Synonyms | N/A | - |
| CAS Number | Not available | [4] |
| Appearance | To be determined | - |
| Purity | ≥95% by HPLC | [] |
Table 2: Experimentally Determinable Physicochemical Properties
| Property | Value | Experimental Method |
| Melting Point (°C) | Not available | Capillary Method |
| Boiling Point (°C) | Not available | Not applicable (likely decomposes) |
| Aqueous Solubility | Not available | Visual Observation/Spectroscopy |
| Organic Solvent Solubility | Not available | Visual Observation/Spectroscopy |
| pKa | Not available | Potentiometric Titration, UV-Vis Spectroscopy, or NMR Spectroscopy |
| LogP (o/w) | Not available | Shake-Flask Method or HPLC |
Experimental Protocols
The following sections provide detailed, generalized protocols for determining the key physicochemical properties of this compound. These methods are standard in the characterization of novel nucleoside analogs.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in a calibrated melting point apparatus.[6]
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[7]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range represents the melting point.[6]
-
For a pure crystalline solid, the melting range is typically sharp (≤ 2 °C).[6]
Solubility Determination
Objective: To determine the solubility of the compound in aqueous and organic solvents.
Methodology:
-
A known amount of this compound is added to a fixed volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature.[8]
-
The mixture is agitated (e.g., using a vortex mixer or shaker) until equilibrium is reached.[8]
-
The solution is visually inspected for the presence of undissolved solid.[8]
-
If the solid dissolves completely, more solute is added incrementally until saturation is reached.
-
If the solid does not dissolve, the mixture is serially diluted with the same solvent until complete dissolution is observed.
-
Quantitative solubility can be determined by analyzing the concentration of the saturated solution using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constant(s) of the molecule.
Methodology:
-
A stock solution of this compound of known concentration is prepared.
-
A series of buffer solutions with a range of known pH values is prepared.
-
Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH.
-
The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value(s), which corresponds to the pH at the inflection point of the curve.[9]
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
Objective: To measure the lipophilicity of the compound.
Methodology:
-
Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.[10]
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.[11]
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[10]
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.[12]
Biological Context and Signaling
N1-substituted pseudouridine derivatives, including those with fluoroalkyl modifications, are primarily investigated for their ability to modulate the innate immune response to exogenous mRNA.
Evasion of Innate Immune Recognition
Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, and cytosolic sensors like RIG-I, leading to the activation of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and type I interferons.[1][13] This immune activation can lead to the suppression of protein translation and potential adverse effects. The incorporation of modified nucleosides like this compound is hypothesized to alter the RNA structure in a way that reduces its recognition by these pattern recognition receptors (PRRs), thereby dampening the innate immune response and enhancing protein expression from the mRNA therapeutic.[2][14]
Figure 1. Evasion of innate immune recognition by modified mRNA.
Synthesis and Characterization Workflow
The synthesis of this compound would likely follow established methodologies for the N1-alkylation of pseudouridine, followed by rigorous purification and characterization.
Figure 2. General synthesis and characterization workflow.
Conclusion
This compound is a promising candidate for the development of next-generation mRNA therapeutics. While comprehensive physicochemical data is not yet widely available, the experimental protocols outlined in this guide provide a clear path for the thorough characterization of this and other novel nucleoside analogs. Further research into its specific properties will be crucial for optimizing its use in clinical applications and advancing the field of RNA-based medicines.
References
- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. acdlabs.com [acdlabs.com]
- 13. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
An In-depth Technical Guide to the Synthesis of N1-(1,1-Difluoroethyl)pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: N1-(1,1-Difluoroethyl)pseudouridine is a modified nucleoside with significant potential in the development of therapeutic RNA molecules. The introduction of the 1,1-difluoroethyl group at the N1 position of pseudouridine (B1679824) can modulate the molecule's electronic properties and conformational preferences, potentially leading to enhanced stability and biological activity of RNA-based drugs. This technical guide outlines a proposed synthetic pathway for this compound, providing detailed experimental protocols for each step. The synthesis strategy involves the protection of the ribose hydroxyl groups, followed by a selective N1-alkylation, and subsequent deprotection to yield the target compound. All quantitative data is summarized in structured tables, and key pathways are visualized using diagrams.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process:
-
Protection of Pseudouridine: The 2', 3', and 5'-hydroxyl groups of the ribose moiety of pseudouridine are protected as silyl (B83357) ethers to prevent side reactions during the subsequent N1-alkylation. tert-Butyldimethylsilyl (TBDMS) groups are a suitable choice due to their stability and selective removal under specific conditions.
-
N1-Alkylation: The N1 position of the protected pseudouridine is alkylated using a suitable 1,1-difluoroethylating agent. This reaction is performed in the presence of a non-nucleophilic base to facilitate the deprotonation of the N1-proton.
-
Deprotection: The silyl protecting groups are removed from the ribose moiety to afford the final product, this compound.
The overall synthetic scheme is presented below:
N1-(1,1-Difluoroethyl)pseudouridine vs. N1-methylpseudouridine structure
An In-depth Technical Guide to the Core Structures of N1-(1,1-Difluoroethyl)pseudouridine and N1-methylpseudouridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The modification of nucleosides has become a cornerstone of messenger RNA (mRNA) therapeutics, dramatically enhancing stability, increasing translational efficiency, and reducing innate immunogenicity. Among the most significant of these is N1-methylpseudouridine (m1Ψ), a key component in the highly effective COVID-19 mRNA vaccines.[1][2][3][4] Building on this success, research into novel derivatives continues, with compounds like this compound representing the next frontier in nucleoside engineering. This technical guide provides a detailed comparison of the core structures of m1Ψ and this compound, examining their physicochemical properties, biological implications, and the experimental protocols relevant to their synthesis and application.
Structural Comparison
The fundamental difference between N1-methylpseudouridine and this compound lies in the substituent group at the N1 position of the pseudouridine (B1679824) base. Both are C-glycosides, where the ribose sugar is attached to the C5 position of the uracil (B121893) base, unlike the N1-C1' bond in canonical uridine (B1682114).[5][6] This C-C bond itself grants greater rotational freedom and conformational flexibility.[7]
-
N1-methylpseudouridine (m1Ψ) features a single methyl group (-CH₃) at the N1 position. This modification is found naturally in tRNA and rRNA in various organisms.[2][8][9]
-
This compound features a difluoroethyl group (-CH₂CHF₂) at the N1 position. This synthetic modification introduces fluorine atoms, which are known to alter electronic properties and molecular interactions significantly.
The presence of the electron-withdrawing fluorine atoms in the difluoroethyl group is expected to alter the electrostatic potential and hydrogen bonding capacity of the nucleobase compared to the simple methyl group in m1Ψ.
Conformational Properties
Pseudouridine and its derivatives tend to favor a C3'-endo ribose sugar pucker and an anti orientation of the base, a conformation that promotes helical RNA structures and enhances base stacking.[10] While the methyl group in m1Ψ does not appear to significantly alter this preference compared to pseudouridine, the bulkier and more electronegative difluoroethyl group could have a more pronounced effect on local RNA structure and its interaction with proteins like ribosomes and polymerases. The N1-methylation of pseudouridine eliminates the extra hydrogen bond donor (N1-H) present in pseudouridine, thereby restricting it to standard Watson-Crick base pairing and preventing the "wobble" pairing seen with unmodified pseudouridine.[2][3]
Physicochemical Properties
The differing N1-substituents directly impact the molecules' physical and chemical characteristics. The following table summarizes their key quantitative data.
| Property | N1-methylpseudouridine (m1Ψ) | This compound |
| Molecular Formula | C₁₀H₁₄N₂O₆[8][11][12] | C₁₁H₁₄F₂N₂O₆[] |
| Molecular Weight | 258.23 g/mol [8][12][14] | 308.24 g/mol [] |
| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione[8][12] | 1-(2,2-difluoroethyl)-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[] |
| Solubility | DMF: 3 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml[15] | Data not publicly available |
| Purity | ≥98% (HPLC)[14] | ≥95% (HPLC)[] |
| Appearance | Solid[14][15] | Data not publicly available |
Biological Implications and Mechanism of Action
Role in Evading Innate Immunity
A primary challenge for mRNA therapeutics is their inherent immunogenicity. Exogenous single-stranded and double-stranded RNA (a common byproduct of in vitro transcription) can be recognized by cellular pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I.[10] This recognition triggers a downstream signaling cascade, leading to the production of Type I interferons and pro-inflammatory cytokines, which can cause adverse effects and shut down protein translation.[16]
The incorporation of m1Ψ into mRNA transcripts sterically hinders recognition by these immune sensors.[14][17] This blunts the innate immune response, allowing the mRNA to persist longer within the cell and be translated more efficiently.[10][17] It is hypothesized that other N1-substitutions, such as the difluoroethyl group, could offer a similar or even enhanced immune-evasive effect.
Impact on mRNA Translation Efficiency
Beyond immune evasion, m1Ψ directly enhances the translation process. Studies have shown that mRNAs containing m1Ψ increase ribosome density and can suppress the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key step in translation shutdown.[16][18] This results in a dramatic increase in protein expression compared to unmodified or even pseudouridine-modified mRNA.[18][19] The specific properties of the N1-substituent influence this process, suggesting that derivatives like this compound could further modulate translation initiation and elongation rates.
Experimental Protocols
Chemoenzymatic Synthesis of N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)
An efficient and scalable synthesis of m1ΨTP is critical for its use in mRNA production. A chemoenzymatic approach offers high yields and sustainability.[20]
Methodology Overview: [20]
-
Biocatalytic Rearrangement: Uridine is converted to pseudouridine-5'-monophosphate (ΨMP) using a biocatalytic cascade.
-
Protection: The ribose hydroxyl groups of ΨMP are protected using an acetonide group to ensure selective methylation.
-
N1-Methylation: The protected ΨMP is selectively methylated at the N1 position using a chemical methylating agent such as dimethyl sulfate.
-
Kinase Cascade Phosphorylation: The N1-methylated ΨMP is converted to its triphosphate form (m1ΨTP) through an efficient enzymatic kinase cascade. This often involves uridine 5'-monophosphate kinase and acetate (B1210297) kinase, the latter of which also serves to regenerate ATP.
-
Purification: The final m1ΨTP product is purified using chromatographic techniques.
In Vitro Transcription of mRNA Incorporating Modified Nucleosides
The production of modified mRNA for therapeutic use is accomplished via in vitro transcription (IVT). T7 RNA polymerase is commonly used due to its high processivity and tolerance for non-natural nucleotide triphosphates (NTPs).[10]
-
Template Preparation: A plasmid DNA containing the gene of interest downstream of a T7 promoter is constructed and then linearized to serve as the template.
-
Transcription Reaction Setup: The IVT reaction is assembled in a buffer containing the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of the four required nucleotide triphosphates: ATP, GTP, CTP, and the modified m1ΨTP (completely replacing UTP). A cap analog (e.g., CleanCap™) is often included for co-transcriptional capping.
-
Incubation: The reaction is incubated at 37°C for several hours to allow for mRNA synthesis.
-
Template Removal: The DNA template is degraded by adding DNase I.
-
Purification: The synthesized mRNA is purified from remaining NTPs, enzymes, and other reaction components, typically through precipitation or chromatography. The final product is a pure, capped, polyadenylated mRNA transcript ready for formulation.
Conclusion
N1-methylpseudouridine has proven to be a transformative modification in the field of mRNA therapeutics, effectively solving the dual challenges of immunogenicity and translational efficiency. Its structure, with a simple methyl group at the N1 position, provides a blueprint for further innovation. This compound represents a logical next step in this evolution, introducing fluorine atoms to systematically modulate the nucleoside's properties. While detailed biological data on this difluoro-derivative is not yet widely available, its structural and physicochemical comparison with m1Ψ provides a strong rationale for its investigation. Future studies will be crucial to determine if the unique electronic and steric properties of the difluoroethyl group can offer superior performance in terms of immune evasion, translation enhancement, and overall therapeutic efficacy, potentially paving the way for the next generation of mRNA-based drugs and vaccines.
References
- 1. acs.org [acs.org]
- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine - Wikipedia [en.wikipedia.org]
- 8. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 9. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. 1-Methylpseudouridine | C10H14N2O6 | CID 99543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-MethylpseudoUridine ≥98% (HPLC) | 13860-38-3 [sigmaaldrich.com]
- 15. caymanchem.com [caymanchem.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Forefront of RNA Therapeutics: A Technical Guide to the Biological Activity of N1-Fluoroalkylated Pseudouridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has marked a paradigm shift in modern medicine. Central to this revolution is the use of modified nucleosides to enhance mRNA stability, increase translational efficiency, and mitigate the innate immune response. Among these, N1-methylpseudouridine has become a cornerstone. Building on this success, researchers are exploring novel modifications, including N1-fluoroalkylated pseudouridine (B1679824) analogs, to further refine the therapeutic potential of mRNA. This technical guide provides a comprehensive overview of the biological activity of these emerging analogs, presenting available data, outlining key experimental protocols, and visualizing relevant biological pathways.
Introduction to N1-Fluoroalkylated Pseudouridine Analogs
Pseudouridine (Ψ), an isomer of uridine, is known to stabilize RNA structures and reduce the immunogenicity of in vitro-transcribed mRNA.[1] The addition of a methyl group at the N1 position of pseudouridine (N1-methylpseudouridine) has been shown to further improve these characteristics, leading to its widespread use in mRNA vaccines and therapeutics.[2][3] The introduction of fluoroalkyl chains at the N1 position represents a next-generation modification aimed at fine-tuning the biological properties of mRNA. The high electronegativity of fluorine can influence the electronic properties and conformation of the nucleoside, potentially impacting interactions with the ribosome and innate immune sensors.[4]
One such analog, N1-(2-fluoroethyl)-pseudouridine (FE1Ψ), has been synthesized and incorporated into mRNA.[5] Preliminary studies indicate that mRNA containing FE1Ψ exhibits enhanced protein expression in human monocytic (THP-1) cells and reduced cytotoxicity compared to unmodified mRNA.[5] This suggests that N1-fluoroalkylation is a promising strategy for developing safer and more effective mRNA-based drugs.
Quantitative Biological Activity
While comprehensive quantitative data for a wide range of N1-fluoroalkylated pseudouridine analogs is not yet widely available in the public domain, the following table summarizes the qualitative findings for N1-(2-fluoroethyl)-pseudouridine (FE1Ψ) based on existing literature. This structure serves as a template for future comparative studies.
| Analog | Modification | Assay System | Observed Biological Activity | Cytotoxicity | Reference |
| FE1Ψ | N1-(2-fluoroethyl) | mRNA encoding Firefly Luciferase transfected into THP-1 cells | Higher luciferase expression compared to unmodified mRNA; activity close to N1-methylpseudouridine-modified mRNA. | Decreased compared to wild-type mRNA and pseudouridine-modified mRNA (MTT assay). | [5] |
Experimental Protocols
This section details the key experimental methodologies required for the synthesis, incorporation, and biological evaluation of N1-fluoroalkylated pseudouridine analogs.
Synthesis of N1-Fluoroalkylated Pseudouridine Analogs
The synthesis of N1-fluoroalkylated pseudouridine analogs generally involves the N1-alkylation of a protected pseudouridine derivative followed by deprotection. The triphosphate form, necessary for in vitro transcription, is subsequently synthesized.
Protocol: Synthesis of N1-(2-fluoroethyl)-pseudouridine-5'-Triphosphate
-
Protection of Pseudouridine: Protect the hydroxyl groups of pseudouridine with suitable protecting groups (e.g., silyl (B83357) ethers) to ensure selective N1-alkylation.
-
N1-Alkylation: React the protected pseudouridine with a fluoroalkylating agent, such as 1-bromo-2-fluoroethane, in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., dimethylformamide).
-
Deprotection: Remove the protecting groups using appropriate deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl groups).
-
Purification of the Nucleoside: Purify the resulting N1-(2-fluoroethyl)-pseudouridine nucleoside using column chromatography.
-
Triphosphorylation: Convert the purified nucleoside to its 5'-triphosphate form using a suitable phosphorylation method, such as the Ludwig-Eckstein reaction.
-
Purification of the Triphosphate: Purify the N1-(2-fluoroethyl)-pseudouridine-5'-triphosphate using anion-exchange chromatography.
-
Characterization: Confirm the identity and purity of the final product using techniques like NMR spectroscopy and mass spectrometry.
In Vitro Transcription with Modified Nucleotides
Incorporation of N1-fluoroalkylated pseudouridine analogs into mRNA is achieved through in vitro transcription using a DNA template and a suitable RNA polymerase, typically T7 RNA polymerase.
Protocol: In Vitro Transcription of Modified mRNA
-
Template Preparation: Prepare a linearized plasmid DNA or a PCR product containing the gene of interest downstream of a T7 promoter.
-
Transcription Reaction Setup: In an RNase-free environment, combine the following components in a reaction tube:
-
Linearized DNA template
-
T7 RNA polymerase buffer
-
ATP, GTP, CTP
-
N1-fluoroalkylated pseudouridine-5'-triphosphate (B1141104) (in place of UTP)
-
Cap analog (e.g., CleanCap™)
-
T7 RNA polymerase
-
RNase inhibitor
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template and incubate for an additional 15-30 minutes at 37°C.
-
mRNA Purification: Purify the transcribed mRNA using a suitable method, such as lithium chloride precipitation or silica-based spin columns.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV-Vis spectrophotometry.
Cell-Based Luciferase Reporter Assay for Translation Efficiency
This assay measures the amount of protein produced from the modified mRNA, providing an indication of its translational efficiency.
Protocol: Luciferase Reporter Assay
-
Cell Culture: Plate a suitable cell line (e.g., THP-1, HEK293T) in a multi-well plate and grow to the desired confluency.
-
Transfection: Transfect the cells with the in vitro-transcribed mRNA encoding a reporter protein like Firefly luciferase using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for a defined period (e.g., 6-24 hours) to allow for mRNA translation.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase mRNA) or total protein concentration to account for variations in transfection efficiency and cell number.
Antiviral Activity Assay (IC50/EC50 Determination)
To evaluate the direct antiviral properties of the nucleoside analogs, a cell-based viral inhibition assay is performed.
Protocol: Viral Inhibition Assay
-
Cell Plating: Seed a susceptible host cell line in a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of the N1-fluoroalkylated pseudouridine analog.
-
Infection and Treatment: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI) and simultaneously treat with the different concentrations of the compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) development.
-
Quantification of Viral Activity: Measure the viral activity using a suitable method, such as:
-
CPE Reduction Assay: Visually score the reduction in virus-induced cell death.
-
Plaque Reduction Assay: Stain the cells and count the number of viral plaques.
-
Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase, GFP) and measure the reporter signal.
-
qRT-PCR: Quantify the amount of viral RNA.
-
-
Data Analysis: Plot the percentage of viral inhibition against the compound concentration and use a non-linear regression model to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).[6][7]
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the compounds to the host cells to determine their therapeutic index.
Protocol: MTT Assay for Cytotoxicity
-
Cell Plating and Treatment: Plate the host cells and treat them with a serial dilution of the N1-fluoroalkylated pseudouridine analog (without virus).
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the 50% cytotoxic concentration (CC50).[8]
Signaling Pathways and Mechanisms of Action
The biological activity of N1-fluoroalkylated pseudouridine analogs, when incorporated into mRNA, is primarily understood through their impact on innate immune signaling and the translational machinery.
Evasion of Innate Immune Recognition
In vitro-transcribed mRNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), leading to an inflammatory response and shutdown of translation.[5] Modifications to the nucleosides, including pseudouridine and its N1-substituted derivatives, can help the mRNA evade this recognition.
Caption: Evasion of innate immune recognition by modified mRNA.
Enhancement of mRNA Translation
The incorporation of modified nucleosides can enhance the efficiency of protein synthesis from the mRNA template. This is thought to be due to a combination of factors, including increased mRNA stability and more efficient interaction with the ribosomal machinery.
Caption: Proposed mechanisms for enhanced translation of modified mRNA.
Direct Antiviral Activity as Nucleoside Analogs
Independent of their role in mRNA, N1-fluoroalkylated pseudouridine analogs, as nucleosides, have the potential to exert direct antiviral effects. After intracellular phosphorylation to their triphosphate form, they can act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.
Caption: Proposed mechanism of direct antiviral action.
Conclusion and Future Directions
N1-fluoroalkylated pseudouridine analogs represent a promising new class of modified nucleosides for the development of advanced mRNA therapeutics. Preliminary data for N1-(2-fluoroethyl)-pseudouridine demonstrates the potential for enhanced biological activity and reduced cytotoxicity. However, further research is critically needed to fully elucidate the structure-activity relationships of a broader range of N1-fluoroalkylated analogs. Future studies should focus on:
-
Systematic Synthesis and Screening: The synthesis and comprehensive antiviral screening of a library of N1-fluoroalkylated pseudouridine analogs with varying fluoroalkyl chain lengths and substitution patterns.
-
Quantitative Biological Data: Generation of robust quantitative data, including IC50, EC50, and CC50 values, against a panel of clinically relevant viruses.
-
Mechanistic Studies: Detailed investigation into the specific interactions of these analogs with viral polymerases and host cell factors to understand their precise mechanisms of action.
-
In Vivo Evaluation: Assessment of the efficacy, pharmacokinetics, and safety of promising candidates in preclinical animal models.
The continued exploration of novel nucleoside modifications like N1-fluoroalkylation will undoubtedly pave the way for the next generation of highly effective and safe RNA-based medicines.
References
- 1. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 2. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. clyte.tech [clyte.tech]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
An In-depth Technical Guide to the Predicted Effects of N1-(2,2-difluoroethyl)-Pseudouridine on RNA Stability
For: Researchers, Scientists, and Drug Development Professionals
Core Topic: This technical guide explores the anticipated impact of substituting uridine (B1682114) with N1-(2,2-difluoroethyl)-pseudouridine (dFE¹Ψ) on the structural and thermal stability of messenger RNA (mRNA). As of this writing, direct empirical data for this specific modification is limited in publicly accessible literature. Therefore, this document synthesizes established principles from related nucleoside modifications—namely pseudouridine (B1679824) (Ψ) and its N1-alkylated derivatives like N1-methylpseudouridine (m¹Ψ)—to build a predictive framework. We further outline the requisite experimental protocols to validate these predictions.
The strategic modification of nucleosides is a cornerstone of modern RNA therapeutics, aimed at enhancing stability, increasing translational efficiency, and reducing immunogenicity.[1][2][3] The introduction of a difluoroethyl group at the N1 position of pseudouridine represents a novel modification with the potential to confer unique biophysical properties to an RNA transcript.
Foundational Principles: The Impact of Pseudouridine and N1-Alkylation
To predict the effects of a difluoroethyl group, we must first understand the contributions of its constituent parts: the pseudouridine core and N1-alkylation.
The Stabilizing Nature of Pseudouridine (Ψ)
Pseudouridine, an isomer of uridine, is known as the "fifth nucleoside" and is the most abundant post-transcriptional modification in RNA.[4][5] Its defining feature is a C-C glycosidic bond between the C5 of the uracil (B121893) base and the C1' of the ribose, which replaces the C-N bond in uridine.[4] This isomerization imparts several stability-enhancing characteristics:
-
Enhanced Base Stacking: The C-C bond provides greater rotational freedom, allowing the pseudouridine base to engage in more favorable stacking interactions with adjacent bases, a primary contributor to RNA helix stability.[1][2][6]
-
Increased Backbone Rigidity: Incorporation of Ψ tends to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices, thereby pre-organizing the backbone for a more stable conformation.[4][7]
-
Additional Hydrogen Bonding: The repositioning of the glycosidic bond frees the N1 position of the uracil base, which now possesses an imino proton (N1-H) that can act as a hydrogen bond donor.[4][8] This additional donor can coordinate with water molecules or interact with the phosphate (B84403) backbone, further stabilizing the local RNA structure.[4][6]
Thermodynamic studies consistently show that replacing uridine with pseudouridine stabilizes RNA duplexes, though the magnitude of this stabilization is dependent on the sequence context.[8][9][10]
The Role of N1-Alkylation: Lessons from N1-Methylpseudouridine (m¹Ψ)
The development of mRNA vaccines for COVID-19 brought N1-methylpseudouridine (m¹Ψ) to the forefront of RNA therapeutics.[2][11][12] In m¹Ψ, the stabilizing N1-H of pseudouridine is replaced by a methyl group. While this removes a hydrogen bond donor, m¹Ψ generally confers even greater stability than Ψ.
-
Superior Stacking Interactions: Molecular dynamics studies suggest that the N1-methyl group enhances base stacking interactions more effectively than the N1-H of pseudouridine.[1][2] This is thought to be due to increased molecular polarizability and favorable hydrophobic interactions.[11][13]
-
Reduced Immunogenicity: A key advantage of m¹Ψ is its profound ability to help mRNA evade innate immune sensors, leading to longer intracellular half-life and significantly higher protein expression.[3][14]
-
Context-Dependent Stability: Similar to Ψ, the stabilizing effect of m¹Ψ is highly context-dependent. In some sequence contexts, m¹Ψ may not offer additional stability over Ψ.[9]
Predicted Effects of the N1-(2,2-difluoroethyl) Group on Pseudouridine Stability
Based on the principles above, we can formulate predictions for how an N1-(2,2-difluoroethyl) group will affect pseudouridine stability. The difluoroethyl group introduces both alkyl character (from the ethyl chain) and strong electronegativity (from the fluorine atoms).
Predicted Impact on Thermal Stability (Melting Temperature, Tₘ)
We predict that the incorporation of N1-(2,2-difluoroethyl)-pseudouridine will increase the thermal stability of RNA duplexes compared to unmodified uridine and likely to a greater extent than canonical pseudouridine.
-
Rationale:
-
Enhanced Stacking: The ethyl group at the N1 position is expected to promote strong base stacking, analogous to the N1-methyl group in m¹Ψ. This effect is a primary driver of thermal stability.[1][14]
-
Electronegativity and Dipole Moments: The two fluorine atoms create a strong dipole moment on the ethyl group. This could lead to favorable electrostatic interactions with adjacent bases or the sugar-phosphate backbone, further rigidifying the local structure. Fluorine substitutions on other parts of a nucleoside are known to enhance thermal stability.
-
Hydrophobicity: The fluorinated alkyl chain is hydrophobic, which may promote more compact RNA folding by minimizing contact with the aqueous solvent, thereby stabilizing the structure.
-
The magnitude of stabilization is expected to be context-dependent, as seen with both Ψ and m¹Ψ.[9][11]
Predicted Impact on Enzymatic Stability (Nuclease Resistance)
We predict that N1-(2,2-difluoroethyl)-pseudouridine will increase the resistance of RNA to degradation by nucleases .
-
Rationale:
-
Steric Hindrance: The bulky difluoroethyl group at the N1 position, located in the major groove of the RNA helix, can sterically hinder the approach of nuclease enzymes.[15]
-
Local Structural Rigidity: The predicted increase in local helical stability and backbone rigidity would make the phosphodiester bonds less accessible to nuclease cleavage. Modifications that stabilize RNA structure are generally correlated with increased nuclease resistance.[1][16]
-
Quantitative Data Summary (Predictive Framework)
While no direct experimental data for N1-(2,2-difluoroethyl)-pseudouridine exists in the reviewed literature, we can present data from related modifications to establish a baseline for comparison. The following table summarizes the known effects of Ψ and m¹Ψ on RNA duplex stability, which provides a framework for the expected performance of dFE¹Ψ.
| Modification | Sequence Context (Example) | ΔTₘ (°C) vs. Uridine | Predicted ΔTₘ (°C) for dFE¹Ψ | Reference |
| Pseudouridine (Ψ) | Varies | +1.5 to +4.0 | [9] | |
| Pseudouridine (Ψ) | Hoogsteen Face (Triple Helix) | ~ +12.0 | [6] | |
| N¹-methyl-Ψ (m¹Ψ) | Watson-Crick Face | ~ +9.0 | [6] | |
| N¹-methyl-Ψ (m¹Ψ) | Varies (sometimes no change vs. Ψ) | Context-dependent | > +2.0 to +5.0 (estimated) | [9] |
This table summarizes existing data for Ψ and m¹Ψ to frame the prediction for dFE¹Ψ. The predicted ΔTₘ is a conservative estimate based on the combined effects of alkylation and fluorination.
Proposed Experimental Protocols
To validate the predicted effects of N1-(2,2-difluoroethyl)-pseudouridine, a series of standard biophysical and biochemical experiments are required.
Synthesis of N1-(2,2-difluoroethyl)-pseudouridine-5'-Triphosphate (dFE¹ΨTP)
The synthesis of the modified nucleoside triphosphate is the first critical step. A plausible chemoenzymatic route is outlined below.
-
Workflow Diagram:
-
Methodology:
-
Biocatalytic Conversion: Start with uridine and use a biocatalytic cascade to produce pseudouridine-5'-monophosphate (ΨMP), similar to established methods. [17] 2. Chemical Modification: Protect the ribose hydroxyls (e.g., with an acetonide group). Perform N1-alkylation using a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) under basic conditions.
-
Deprotection: Remove the protecting groups to yield N1-(2,2-difluoroethyl)-pseudouridine monophosphate.
-
Enzymatic Phosphorylation: Use a kinase cascade (e.g., UMP/CMP kinase and nucleoside diphosphate (B83284) kinase) to convert the monophosphate to the triphosphate (dFE¹ΨTP). [17] 5. Purification: Purify the final product using anion-exchange chromatography.
-
In Vitro Transcription of RNA
Incorporate dFE¹ΨTP into RNA oligonucleotides using T7 RNA polymerase.
-
Workflow Diagram:
Caption: In vitro transcription workflow for modified RNA. -
Methodology:
-
Reaction Setup: Assemble a reaction mixture containing a linearized DNA template, T7 RNA polymerase, transcription buffer, and a nucleotide mix of ATP, CTP, GTP, and the synthesized dFE¹ΨTP. [18] 2. Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Purification: Treat with DNase to remove the template DNA. Purify the resulting RNA using HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quality Control: Verify the integrity and mass of the synthesized RNA using an Agilent Bioanalyzer and mass spectrometry.
-
Thermal Denaturation Analysis
Determine the melting temperature (Tₘ) of RNA duplexes containing the modification.
-
Methodology:
-
Sample Preparation: Anneal complementary RNA strands (one modified, one unmodified control) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tₘ is the temperature at which 50% of the duplex has dissociated, determined by finding the maximum of the first derivative of the melting curve. [9] 4. Comparison: Compare the Tₘ of the dFE¹Ψ-containing duplex to identical sequences containing uridine and pseudouridine to quantify the change in thermal stability (ΔTₘ).
-
Nuclease Resistance Assay
Assess the stability of the modified RNA in the presence of nucleases.
-
Methodology:
-
Incubation: Incubate equal amounts of 5'-radiolabeled modified and unmodified RNA oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase, RNase A) or in human serum.
-
Time Course: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
Analysis: Separate the RNA fragments by denaturing PAGE and visualize using autoradiography or phosphorimaging.
-
Quantification: Quantify the percentage of full-length RNA remaining at each time point to determine the degradation kinetics and calculate the half-life.
-
Logical Framework: Predicted Mechanism of Stabilization
The following diagram illustrates the predicted interplay of factors contributing to the enhanced stability of RNA containing N1-(2,2-difluoroethyl)-pseudouridine.
Conclusion for Drug Development Professionals
The novel modification N1-(2,2-difluoroethyl)-pseudouridine holds significant promise for the development of next-generation RNA therapeutics. Based on established structure-activity relationships from related modifications, it is predicted to substantially enhance both the thermal and enzymatic stability of mRNA. The combined effects of the N1-alkyl group and terminal fluorination are anticipated to improve base stacking and provide steric shielding against nucleases, leading to a longer intracellular half-life. Furthermore, like other N1-substituted pseudouridines, it is expected to possess a favorable immunogenic profile. While direct experimental validation is essential, the theoretical foundation is strong, positioning dFE¹Ψ as a compelling candidate for inclusion in mRNA-based vaccines and therapeutics where maximum stability and duration of protein expression are desired.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 3. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global RNA modifications to the MALAT1 triple helix differentially affect thermostability and weaken binding to METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Properties of pseudouridine N1 imino protons located in the major groove of an A-form RNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of N1-(1,1-Difluoroethyl)pseudouridine in RNA: A Technical Guide
Abstract
Modified nucleosides are critical for the structure, function, and therapeutic potential of RNA. Pseudouridine (B1679824) (Ψ), the most abundant RNA modification, enhances the stability and translational capacity of mRNA while reducing its immunogenicity.[1][2] Concurrently, the incorporation of fluorine into nucleosides is a well-established strategy in medicinal chemistry to modulate their conformational and electronic properties, often leading to improved metabolic stability and binding affinity.[3][4][5][6] This guide outlines a comprehensive in-silico approach for the characterization of a novel modified nucleoside, N1-(1,1-Difluoroethyl)pseudouridine (f2e1Ψ), within an RNA context. Due to the novelty of this modification, this document serves as a prospective guide, detailing the necessary computational and experimental methodologies to predict and validate its impact on RNA structure and thermodynamics. We present a workflow for quantum mechanical parameterization and molecular dynamics simulations, alongside detailed experimental protocols for the synthesis, incorporation, and biophysical characterization of f2e1Ψ-containing RNA. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of computational chemistry, RNA biology, and nucleic acid therapeutics.
Introduction: Rationale for the In-Silico Study of this compound
The convergence of RNA therapeutics and fluorine chemistry presents a promising frontier for drug development. Pseudouridine's unique C-glycosidic bond offers an additional hydrogen bond donor at the N1 position, contributing to enhanced base stacking and RNA duplex stability.[2] Modifications at this N1 position, such as methylation (m1Ψ), have been shown to further improve the properties of mRNA-based vaccines.[][8]
The introduction of a 1,1-difluoroethyl group at the N1 position of pseudouridine is hypothesized to confer several advantageous properties:
-
Enhanced Stability: The strong electron-withdrawing nature of the two fluorine atoms can increase the chemical and metabolic stability of the nucleoside.[4][5]
-
Conformational Rigidity: The difluoroethyl group may restrict the rotational freedom around the C1'-C5 glycosidic bond, potentially locking the nucleobase in a conformation favorable for stable base pairing.
-
Modulated Interactions: The unique electrostatic profile created by the C-F bonds could alter interactions with water, ions, and proteins, influencing RNA folding and recognition.[6]
In-silico modeling provides a powerful, cost-effective approach to predict these effects before undertaking extensive experimental synthesis and analysis.[9] By employing a combination of quantum mechanical (QM) calculations and classical molecular dynamics (MD) simulations, we can gain atomic-level insights into how the f2e1Ψ modification influences RNA structure, dynamics, and stability.
Conceptual Framework
The diagram below illustrates the progression from the canonical uridine (B1682114) to the proposed novel modification, highlighting the key structural changes that motivate this investigation.
Caption: Progression from Uridine to this compound.
Proposed In-Silico Modeling Workflow
A rigorous computational workflow is essential for the accurate characterization of a novel modified nucleoside. The proposed methodology involves QM calculations to derive accurate force field parameters, followed by extensive MD simulations to sample the conformational landscape of the modified RNA.
Caption: Proposed computational workflow for modeling f2e1Ψ in RNA.
Quantum Mechanical Parameterization
Standard molecular mechanics force fields like AMBER do not contain parameters for novel modifications such as f2e1Ψ. Therefore, a quantum mechanical approach is necessary to derive accurate parameters that describe the bonding and non-bonding interactions of the modified residue.
Methodology:
-
Geometry Optimization: The initial structure of the this compound nucleoside will be built and its geometry optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Electrostatic Potential (ESP) Charge Calculation: The molecular electrostatic potential will be calculated from the optimized geometry. Restrained Electrostatic Potential (RESP) fitting will be used to derive atom-centered partial charges compatible with the AMBER force field.
-
Torsional Parameterization: To accurately model the rotation around the novel bonds (e.g., N1-C(ethyl), C(ethyl)-C(methyl)), relaxed torsional scans will be performed at the QM level. The resulting energy profiles will be fitted to the dihedral term of the molecular mechanics potential energy function to obtain the necessary force constants and phase angles. This force-matching approach ensures the classical model reproduces the quantum mechanical energy landscape.[10][11]
-
Van der Waals and Bonded Parameters: Van der Waals parameters for the fluorine and adjacent atoms will be adapted from established force fields for fluorinated organic compounds.[12][13] Bond and angle parameters will be initially derived from the QM-optimized geometry and refined as needed.
Molecular Dynamics Simulations
MD simulations will be used to study the structural and dynamic effects of incorporating f2e1Ψ into an RNA duplex.
Methodology:
-
System Setup: An RNA duplex of a defined sequence (e.g., a 12-mer) will be constructed in an ideal A-form helix. A central U-A base pair will be substituted with an f2e1Ψ-A pair. A control duplex with a standard U-A pair and a Ψ-A pair will also be prepared.
-
Solvation and Ionization: Each duplex will be solvated in a periodic box of explicit water (e.g., TIP3P model). Counter-ions (e.g., Na+) will be added to neutralize the system.
-
Minimization and Equilibration: The systems will undergo a multi-stage process of energy minimization and equilibration. This involves initially restraining the RNA and allowing the water and ions to relax, followed by a gradual heating of the system to the target temperature (e.g., 300 K) and pressure (1 atm) while slowly removing the restraints.
-
Production Simulations: Production MD simulations will be run for a sufficient duration (e.g., multiple replicas of 1 µs each) to ensure adequate sampling of the conformational space. The AMBER suite of programs (pmemd.cuda) is well-suited for this purpose.[14]
-
Trajectory Analysis: The resulting trajectories will be analyzed to extract structural and thermodynamic data. This includes calculating Root Mean Square Deviation (RMSD) to assess stability, analyzing helical parameters, monitoring hydrogen bonding patterns, and examining the conformational preferences of the sugar pucker and glycosidic torsion angle.
-
Free Energy Calculations: The relative thermodynamic stability of the modified duplex compared to the controls can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[9]
Experimental Validation Protocols
The predictions from in-silico modeling must be validated through experimental studies. The following protocols outline the key experiments required to characterize f2e1Ψ-containing RNA.
Synthesis of this compound 5'-Triphosphate
The synthesis of the modified phosphoramidite (B1245037) is the first critical experimental step. A plausible synthetic route would adapt established methods for N1-alkylation of pseudouridine.
Protocol:
-
Protection of Pseudouridine: Protect the 2', 3', and 5' hydroxyl groups of pseudouridine using a suitable protecting group strategy (e.g., silyl (B83357) ethers).
-
N1-Alkylation: React the protected pseudouridine with a 1,1-difluoroethylating agent (e.g., 1,1-difluoro-2-iodoethane) under basic conditions to achieve alkylation at the N1 position.
-
Deprotection: Remove the hydroxyl protecting groups.
-
Phosphorylation: Perform a one-pot phosphorylation at the 5'-hydroxyl position to yield the 5'-triphosphate. This is often achieved using phosphoryl chloride followed by pyrophosphate.
-
Purification: Purify the final this compound 5'-triphosphate (f2e1ΨTP) product using high-performance liquid chromatography (HPLC).
In Vitro Transcription (IVT) with f2e1ΨTP
Incorporation of the modified nucleotide into an RNA strand is achieved via in vitro transcription using a DNA template and an RNA polymerase.
Protocol:
-
Template Preparation: Prepare a linearized plasmid DNA or a PCR-amplified DNA fragment containing a T7 RNA polymerase promoter upstream of the desired RNA sequence.[15]
-
Reaction Assembly: Assemble the transcription reaction at room temperature. For a 20 µL reaction, the components would typically include:
-
T7 Transcription Buffer (5X)
-
ATP, GTP, CTP (10 mM each)
-
UTP and/or f2e1ΨTP (10 mM) - The ratio can be varied for partial or full substitution.
-
Linear DNA Template (1 µg)
-
T7 RNA Polymerase Mix
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[16]
-
DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to digest the DNA template.
-
Purification: Purify the resulting RNA transcript using a column-based purification kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or preparative gel electrophoresis.[17][18]
Thermal Denaturation Studies (UV-Melting)
Thermal melting experiments are conducted to determine the melting temperature (Tm) of the RNA duplex, which is a direct measure of its thermodynamic stability.
Protocol:
-
Sample Preparation: Anneal the f2e1Ψ-containing RNA strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Prepare the sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[1]
-
Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1.0 °C/min) from a low temperature (e.g., 15°C) to a high temperature (e.g., 90°C).[1][19]
-
Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve, corresponding to the temperature at which 50% of the duplex is dissociated. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curves.
NMR Spectroscopy
NMR spectroscopy provides atomic-resolution structural information on the modified RNA duplex in solution.
Protocol:
-
Sample Preparation: Prepare a concentrated (~0.5-1.0 mM) and highly pure sample of the annealed RNA duplex. For assignment purposes, isotopic labeling (13C, 15N) can be achieved by using labeled NTPs during in vitro transcription.[8][20] The sample is dissolved in 90% H2O/10% D2O for observing imino protons or 99.9% D2O for other protons.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).[18][21]
-
Structure Calculation: Assign the NMR resonances and identify through-space correlations (NOEs). Use these NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software such as AMBER or CYANA.
Hypothetical Data Presentation
The following tables are presented as examples of how quantitative data from the proposed studies would be summarized. Note: The values are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Thermodynamic Parameters from Thermal Melting Studies
This table would compare the stability of an RNA duplex containing the f2e1Ψ modification against control duplexes.
| Duplex Sequence (5'-3') | Modification | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| GCGUACGUACGC | U-A pair | 68.5 | -15.2 | -105.1 | -289.9 |
| GCGΨACGUACGC | Ψ-A pair | 70.2 | -15.9 | -108.3 | -297.9 |
| GCG(f2e1Ψ)ACGUACGC | f2e1Ψ-A pair | 72.1 | -16.8 | -112.5 | -308.5 |
Table 2: Hypothetical Conformational Populations from MD Simulations
This table would summarize the conformational preferences of the nucleoside and its surrounding backbone as determined from MD trajectory analysis.
| Nucleoside | Sugar Pucker (% C3'-endo) | Glycosidic Angle (% anti) | Backbone (α/γ) (% g-/g+) |
| Uridine | 95 | 99 | 98 |
| Pseudouridine | 97 | 98 | 97 |
| f2e1Ψ | 99 | >99 | 99 |
Conclusion
The in-silico modeling workflow detailed in this guide provides a robust framework for the initial characterization of this compound. By combining quantum mechanical parameterization with classical molecular dynamics simulations, this approach allows for the prediction of the structural and thermodynamic consequences of incorporating this novel modification into RNA. The subsequent experimental validation protocols are essential for confirming these computational predictions and providing a complete biophysical profile of f2e1Ψ. The insights gained from such studies will be invaluable for the rational design of next-generation RNA therapeutics and vaccines with enhanced stability, efficacy, and safety profiles.
References
- 1. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023183921A2 - Methods and compositions for the enzymatic production of pseudouridine triphosphate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective force field for liquid hydrogen fluoride from ab initio molecular dynamics simulation using the force-matching method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resource.aminer.org [resource.aminer.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. neb.com [neb.com]
- 16. neb.com [neb.com]
- 17. themoonlab.org [themoonlab.org]
- 18. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of thermal stability can enhance the potency of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of NMR Spectroscopy to Determine Small RNA Structure | Springer Nature Experiments [experiments.springernature.com]
- 21. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
N1-(1,1-Difluoroethyl)pseudouridine: A Technical Guide to Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, enhancing stability, increasing translational efficiency, and attenuating the innate immune response. While N1-methylpseudouridine (m1Ψ) has become a cornerstone of this technology, the exploration of novel pseudouridine (B1679824) analogs continues to be a promising avenue for the development of next-generation mRNA-based medicines. This technical guide focuses on N1-(1,1-Difluoroethyl)pseudouridine, a chemically synthesized derivative of pseudouridine. Although detailed experimental data for this specific compound is not yet widely published, this document provides a comprehensive roadmap for its synthesis, characterization, and evaluation. By leveraging established protocols for similar N1-substituted pseudouridine analogs, we present a framework for researchers to investigate the potential of this compound as a valuable component in therapeutic mRNA.
Introduction: The Role of Modified Nucleosides in mRNA Therapeutics
The therapeutic potential of messenger RNA (mRNA) was long hampered by its inherent instability and immunogenicity.[1] A pivotal breakthrough came with the discovery that the incorporation of naturally occurring modified nucleosides, such as pseudouridine (Ψ), could significantly improve the performance of in vitro transcribed (IVT) mRNA.[1] Pseudouridine, an isomer of uridine, enhances the translational capacity and biological stability of mRNA.[2] Further research demonstrated that N1-methylation of pseudouridine (N1-methylpseudouridine or m1Ψ) offered even greater advantages, including reduced immunogenicity and superior protein expression in both cell lines and animal models.[1][3] This has led to the widespread adoption of m1Ψ in current mRNA vaccine technology.[4]
The success of m1Ψ has spurred interest in other N1-substituted pseudouridine derivatives to further refine the properties of therapeutic mRNA. The introduction of different functional groups at the N1 position can modulate the biophysical and biological characteristics of the resulting mRNA, potentially offering advantages in specific therapeutic applications. This guide focuses on the discovery and initial characterization of this compound, a novel analog with the potential to confer unique properties due to the presence of the difluoroethyl group.
This compound: Chemical Profile
This compound is a synthetic derivative of pseudouridine. The key chemical information for this compound is summarized in the table below.[]
| Property | Value |
| IUPAC Name | 1-(2,2-difluoroethyl)-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
| Synonyms | 1-(1,1-Difluoroethyl)pseudouridine |
| Molecular Formula | C11H14F2N2O6 |
| Molecular Weight | 308.24 g/mol |
| Purity (Typical) | ≥95% by HPLC |
Experimental Protocols
While specific experimental data for this compound is limited, the following protocols are based on established methods for the synthesis and characterization of other N1-substituted pseudouridine analogs.
Proposed Synthesis of this compound
The synthesis of N1-substituted pseudouridine derivatives typically involves the alkylation of the N1 position of a protected pseudouridine precursor. A plausible synthetic route for this compound is outlined below, adapted from general methods for N1-alkylation of pseudouridine.
Experimental Workflow for Synthesis
Materials:
-
Pseudouridine
-
Protecting agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
Base for protection step (e.g., Imidazole)
-
Solvent for protection (e.g., DMF)
-
Base for alkylation (e.g., Sodium hydride, NaH)
-
2,2-Difluoroethylating agent (e.g., 2,2-difluoroethyl triflate)
-
Solvent for alkylation (e.g., THF)
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride, TBAF)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes, Methanol, Dichloromethane)
Procedure:
-
Protection of Hydroxyl Groups: Dissolve pseudouridine in a suitable solvent like DMF. Add a base such as imidazole, followed by the protecting agent (e.g., TBDMSCl) in portions. Stir the reaction at room temperature until complete protection of the 2', 3', and 5'-hydroxyl groups is confirmed by TLC.
-
N1-Alkylation: To a solution of the protected pseudouridine in an anhydrous solvent like THF, add a strong base such as NaH at 0°C. After stirring, add the 2,2-difluoroethylating agent. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection: After quenching the reaction, concentrate the mixture and dissolve the residue in a suitable solvent. Add the deprotecting agent (e.g., TBAF) and stir at room temperature until the protecting groups are completely removed.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Transcription of mRNA Containing this compound
The incorporation of modified nucleosides into mRNA is achieved through in vitro transcription (IVT) using a DNA template and an RNA polymerase, typically T7 RNA polymerase.
Experimental Workflow for IVT
Materials:
-
Linearized DNA template encoding the protein of interest (e.g., Firefly Luciferase)
-
T7 RNA Polymerase
-
Transcription Buffer
-
RNase Inhibitor
-
ATP, GTP, CTP
-
This compound triphosphate (to be synthesized from the nucleoside)
-
DNase I (RNase-free)
-
Purification kit or reagents (e.g., LiCl)
Procedure:
-
IVT Reaction Setup: Combine the linearized DNA template, transcription buffer, ATP, GTP, CTP, and this compound triphosphate in a nuclease-free tube. Add T7 RNA polymerase and an RNase inhibitor.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the transcribed mRNA using a suitable method, such as lithium chloride precipitation or a commercial purification kit.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.
In Vitro Translation Assay
The translational efficiency of the modified mRNA can be evaluated in a cell-free system or in cultured cells.
Procedure for Cell-Based Assay:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or HeLa cells) in a multi-well plate.
-
Transfection: Transfect the cells with the this compound-modified mRNA and control mRNAs (unmodified and m1Ψ-modified) using a lipid-based transfection reagent.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Lysis and Assay: Lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter protein expression to total protein concentration to account for differences in cell viability.
Immunogenicity Assay
The potential of the modified mRNA to induce an innate immune response can be assessed by measuring the production of pro-inflammatory cytokines.
Procedure:
-
Cell Culture: Use an immune-competent cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Stimulation: Treat the cells with the modified mRNA and control mRNAs.
-
Incubation: Incubate the cells for a specified time (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex cytokine assay.
Data Presentation: Expected Outcomes and Comparisons
Based on studies of other N1-substituted pseudouridines, the following tables summarize the expected quantitative data from the initial characterization of this compound-modified mRNA.
Table 1: In Vitro Translation Efficiency
| mRNA Modification | Relative Luciferase Units (RLU) | Fold Change vs. Unmodified |
| Unmodified | Expected Baseline | 1.0 |
| m1Ψ (Control) | Expected High | >10 |
| This compound | To be determined | To be determined |
Table 2: Immunogenic Profile
| mRNA Modification | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Unmodified | Expected High | Expected High |
| m1Ψ (Control) | Expected Low | Expected Low |
| This compound | To be determined | To be determined |
Signaling Pathways and Logical Relationships
Innate Immune Sensing of mRNA
Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) 7 and 8 in the endosome, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines. Modifications like pseudouridine and its derivatives can abrogate this recognition, thus reducing the immunogenicity of the mRNA.
Signaling Pathway: TLR7/8 Activation
Impact of Modification on Translation
The incorporation of modified nucleosides can influence various stages of translation, from initiation to elongation, ultimately affecting the overall protein yield.
Logical Relationship: mRNA Modification and Protein Expression
Conclusion and Future Directions
This compound represents an unexplored yet potentially valuable addition to the toolkit of mRNA modifications. The difluoroethyl group may confer unique properties, such as altered base stacking interactions, increased metabolic stability, or a distinct immunogenic profile, compared to existing analogs. The experimental framework provided in this guide offers a clear path for the synthesis and initial characterization of this novel nucleoside and its impact on mRNA therapeutics. Further in-depth studies, including structural analysis of modified RNA, detailed mechanistic studies of translation, and comprehensive in vivo evaluation, will be crucial to fully elucidate the potential of this compound in the development of next-generation mRNA medicines.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
N1-(1,1-Difluoroethyl)pseudouridine: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed guide to the chemical properties and potential applications of N1-(1,1-Difluoroethyl)pseudouridine. Given the burgeoning field of mRNA therapeutics, this novel modified nucleoside warrants close examination for its potential to enhance RNA stability and translational efficiency while mitigating innate immune responses.
While a specific CAS number for this compound is not publicly available at this time, its chemical identity is established through its molecular formula and structure. This guide synthesizes the available data for this compound and provides context through comparison with the well-characterized parent nucleoside, pseudouridine (B1679824), and the clinically significant N1-methylpseudouridine.
Chemical and Physical Data
The fundamental chemical properties of this compound, alongside those of pseudouridine and N1-methylpseudouridine, are summarized in the table below for comparative analysis.
| Property | This compound | Pseudouridine | N1-Methylpseudouridine 5'-Triphosphate |
| CAS Number | Not available | 1445-07-4[1][2] | 1428903-59-6[3] |
| Molecular Formula | C11H14F2N2O6[] | C9H12N2O6[2] | C10H14N2Na3O15P3[3] |
| Molecular Weight | 308.24 g/mol [] | 244.20 g/mol [2][5] | 564.11 g/mol [3] |
| IUPAC Name | 1-(2,2-difluoroethyl)-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[] | 5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-1H-pyrimidine-2,4-dione | N/A |
| Synonyms | 1-(1,1-Difluoroethyl)pseudouridine[] | β-Pseudouridine, ψ-Uridine, 5-(β-D-Ribofuranosyl)uracil[2][5] | N1-Me-Pseudo-UTP |
| Purity | ≥95% by HPLC[] | ≥98% (HPLC)[5] | N/A |
Context in mRNA Therapeutics
Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification found in cellular RNA.[][7] Its incorporation into mRNA has been a pivotal development in RNA therapeutics, as it helps to reduce the innate immunogenicity of synthetic mRNA and increase its stability and translational efficacy. The modification from a C-N to a C-C glycosidic bond in pseudouridine provides greater rotational freedom.[7]
The further modification of pseudouridine at the N1 position, such as in N1-methylpseudouridine (m1Ψ), has demonstrated even greater benefits in enhancing protein expression from synthetic mRNA. This has led to its use in the FDA-approved COVID-19 mRNA vaccines. The N1-difluoroethyl modification in this compound represents a rational design to potentially modulate the electronic and steric properties of the nucleoside, which could further refine its biological activity. The electron-withdrawing nature of the difluoroethyl group may influence base pairing and stacking interactions within the RNA strand, potentially impacting ribosome binding and translation fidelity.
Potential Experimental Protocols and Research Applications
While specific experimental protocols for this compound are not yet published, methodologies for the synthesis and incorporation of modified nucleosides into mRNA are well-established. Researchers interested in evaluating this novel compound would likely follow a workflow similar to that used for other modified pseudouridines.
Workflow for Evaluation of this compound in mRNA:
Caption: General workflow for the synthesis and evaluation of mRNA containing this compound.
Potential Research Applications:
-
mRNA Vaccines: Investigating its potential to enhance antigen expression and reduce vaccine reactogenicity.
-
Gene Therapy: Use in mRNA-based protein replacement therapies where high levels of sustained protein expression are required.
-
RNA Biology Research: As a tool to probe the effects of nucleoside modification on RNA structure, function, and interaction with RNA-binding proteins.
Signaling Pathways and Mechanism of Action
The primary mechanism by which modified pseudouridines like m1Ψ enhance mRNA function is by dampening the innate immune response. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8), RIG-I, and PKR, leading to the production of type I interferons and inflammatory cytokines, which can inhibit translation and lead to mRNA degradation.
By modifying the uridine, the mRNA is less likely to be recognized by these sensors. The N1-(1,1-Difluoroethyl) modification would be expected to function similarly by altering the hydrogen bonding potential of the uracil (B121893) base, thereby evading immune recognition.
Logical Relationship of Modified mRNA and Immune Evasion:
Caption: Modified mRNA evades immune sensors, leading to enhanced protein expression.
Conclusion
This compound is a promising new addition to the toolkit of RNA biologists and drug developers. While further research is needed to fully characterize its properties and biological activity, its rational design suggests it could offer advantages in the development of next-generation mRNA therapeutics. The methodologies and conceptual frameworks established for other modified pseudouridines provide a clear path for the investigation and potential clinical translation of this novel compound.
References
Commercial availability of N1-(1,1-Difluoroethyl)pseudouridine for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N1-(1,1-Difluoroethyl)pseudouridine, a modified nucleoside of significant interest for therapeutic mRNA development. While direct experimental data for this specific modification is emerging, this document compiles available commercial sourcing information and extrapolates its anticipated biological impact and experimental workflows based on extensive research into closely related N1-substituted pseudouridine (B1679824) analogs.
Introduction
The modification of messenger RNA (mRNA) with non-canonical nucleosides is a cornerstone of modern RNA therapeutics. These modifications are critical for enhancing the stability and translational efficiency of mRNA while mitigating the innate immune responses that can hinder its therapeutic efficacy. N1-substituted pseudouridine derivatives, in particular, have demonstrated significant advantages in this regard. This compound belongs to this class of next-generation RNA modifications, poised to offer unique benefits in the development of mRNA vaccines and therapeutics. This guide details its commercial availability, expected mechanism of action, and relevant experimental protocols for its application in research and drug development.
Commercial Availability
This compound is available for research purposes from a select number of specialized chemical suppliers. The following table summarizes the currently available information for procurement. Researchers are advised to contact the suppliers directly for the most up-to-date product specifications and availability.
| Supplier | Catalog Number | Purity | Available Quantities |
| BOC Sciences | B1370-358087 | ≥95% by HPLC | 5 mg, bulk orders |
| MedChemExpress | Not specified | Not specified | Inquire for details |
Mechanism of Action: Evading Innate Immunity and Enhancing Translation
The incorporation of modified nucleosides like this compound into in vitro transcribed mRNA is primarily aimed at overcoming the host's innate immune system, which has evolved to recognize and respond to foreign RNA. The key pathways involved are the Toll-like receptor (TLR) and the protein kinase R (PKR) signaling cascades.
Based on studies of similar N1-substituted pseudouridines, it is anticipated that this compound reduces immune activation and enhances protein translation through the following mechanisms:
-
Reduced TLR7/8 Activation: Toll-like receptors 7 and 8, located in the endosomes of immune cells, recognize single-stranded RNA (ssRNA), leading to the production of pro-inflammatory cytokines and type I interferons. The N1-substitution on the pseudouridine base is thought to alter the conformation of the RNA backbone, sterically hindering its binding to TLR7 and TLR8.[1][2] This dampens the downstream inflammatory cascade, reducing cellular toxicity and preserving the integrity of the translated protein.
-
Inhibition of PKR Activation: Protein kinase R (PKR) is a cytoplasmic sensor that detects double-stranded RNA (dsRNA) contaminants, which are often byproducts of in vitro transcription. Upon binding dsRNA, PKR dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] Phosphorylated eIF2α causes a global shutdown of protein synthesis. N1-substituted pseudouridines have been shown to decrease the binding affinity of RNA for PKR, thus preventing its activation and ensuring sustained translation of the therapeutic mRNA.[3][4][5]
-
Enhanced Translation Efficiency: By mitigating the innate immune responses that lead to translational arrest, this compound is expected to significantly increase the yield and duration of protein expression from the modified mRNA.[6][7][8]
Experimental Protocols
While specific, published protocols for this compound are not yet widely available, the following methodologies, based on established procedures for other N1-substituted pseudouridines, can serve as a robust starting point for researchers.[9]
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA with complete substitution of uridine (B1682114) triphosphate (UTP) with this compound triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound triphosphate (in place of UTP)
-
ATP, CTP, GTP
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Transcription Buffer
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
Transcription Buffer (10X)
-
ATP, CTP, GTP solution
-
This compound triphosphate solution
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA using a suitable RNA purification kit or lithium chloride precipitation.
-
Assess the quality and concentration of the mRNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
Cell-Based Luciferase Expression Assay
This assay is used to evaluate the translational efficiency of the modified mRNA.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
This compound-modified firefly luciferase mRNA
-
Unmodified or pseudouridine-modified luciferase mRNA (for comparison)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and grow to 70-90% confluency.
-
Prepare mRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Transfect the cells with the different mRNA constructs.
-
Incubate the cells for a defined period (e.g., 6, 12, 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Compare the luciferase expression levels from the this compound-modified mRNA to the control mRNAs.
MTT Assay for Cell Viability
This assay assesses the cytotoxicity of the modified mRNA.
Materials:
-
Transfected cells from the luciferase assay
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Following the incubation period for the expression assay, add MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Compare the viability of cells transfected with the modified mRNA to untreated cells and cells transfected with control mRNAs.
Visualizations
The following diagrams illustrate the key workflows and signaling pathways relevant to the use of this compound-modified mRNA.
Caption: Experimental workflow for the synthesis and functional analysis of this compound-modified mRNA.
Caption: Evasion of innate immunity by this compound-modified mRNA.
Conclusion
This compound represents a promising advancement in the field of mRNA therapeutics. By leveraging the principles established with other N1-substituted pseudouridines, researchers can anticipate that this modification will confer enhanced translational efficiency and a favorable immunogenic profile to synthetic mRNA. The commercial availability of this compound opens the door for its direct evaluation and potential incorporation into novel RNA-based vaccines and therapies. The experimental frameworks provided in this guide offer a starting point for researchers to explore the full potential of this compound in their specific applications. As more data becomes available, the unique properties imparted by the difluoroethyl group will be further elucidated, potentially paving the way for even more potent and safer RNA medicines.
References
- 1. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Methodological & Application
Application Notes and Protocols for Incorporating N1-(1,1-Difluoroethyl)pseudouridine into mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into messenger RNA (mRNA) has emerged as a critical strategy to enhance the therapeutic potential of mRNA-based drugs and vaccines. Modifications such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) have been shown to reduce the innate immunogenicity of mRNA and improve its translational efficiency and stability.[1][2] This document provides detailed protocols for the incorporation of a novel modified nucleoside, N1-(1,1-Difluoroethyl)pseudouridine, into mRNA.
This compound is a derivative of pseudouridine with a difluoroethyl group at the N1 position. This modification is hypothesized to modulate the interaction of mRNA with cellular machinery, potentially leading to favorable characteristics for therapeutic applications. These application notes provide a comprehensive guide for researchers to synthesize the necessary precursor, perform in vitro transcription to generate modified mRNA, and subsequently analyze its biological properties.
While specific quantitative data for this compound is not yet widely available in peer-reviewed literature, the protocols and expected outcomes outlined herein are based on established methodologies for other N1-substituted pseudouridine analogs, particularly N1-(2-fluoroethyl)pseudouridine.[2]
Data Summary
The following tables summarize expected quantitative data for mRNA modified with N1-substituted pseudouridine derivatives in comparison to standard uridine, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ). This data is extrapolated from studies on structurally similar N1-alkylated pseudouridines and serves as a predictive guide.[2][3][4]
Table 1: In Vitro Transcription (IVT) Efficiency
| Nucleoside Triphosphate | Relative Transcription Efficiency (%) |
| UTP (Unmodified) | 100 |
| Pseudouridine-TP (ΨTP) | ~95 |
| N1-Methylpseudouridine-TP (m1ΨTP) | ~90 |
| This compound-TP | ~85-95 (estimated) |
Table 2: In Vitro Translation Efficiency (Luciferase Reporter Assay)
| mRNA Modification | Relative Light Units (RLU) | Fold Increase vs. Unmodified |
| Uridine (Unmodified) | 1.0 x 10^6 | 1 |
| Pseudouridine (Ψ) | 8.0 x 10^7 | 80 |
| N1-Methylpseudouridine (m1Ψ) | 1.5 x 10^8 | 150 |
| This compound | ~1.0 - 1.4 x 10^8 (estimated) | ~100-140 (estimated) |
Table 3: Cellular Immunogenicity (RIG-I Activation)
| mRNA Modification | Fold Induction of IFN-β (relative to mock) |
| Unmodified | ~50 |
| Pseudouridine (Ψ) | ~5 |
| N1-Methylpseudouridine (m1Ψ) | ~2 |
| This compound | ~2-5 (estimated) |
Table 4: mRNA Stability (In Vitro Decay Assay)
| mRNA Modification | Half-life (hours) in cell lysate |
| Unmodified | ~8 |
| Pseudouridine (Ψ) | ~16 |
| N1-Methylpseudouridine (m1Ψ) | ~20 |
| This compound | ~18-22 (estimated) |
Experimental Protocols
Synthesis of this compound-5'-Triphosphate
The synthesis of this compound-5'-triphosphate involves a two-step process: the chemical synthesis of the this compound nucleoside followed by its enzymatic or chemical phosphorylation to the triphosphate form.
1.1. Chemical Synthesis of this compound
This protocol is a plausible route based on standard organic chemistry principles for N1-alkylation of pseudouridine.
-
Materials:
-
Pseudouridine (Ψ)
-
2,2-Difluoroethyl trifluoromethanesulfonate (B1224126) (or other suitable 1,1-difluoroethylating agent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
-
-
Procedure:
-
Dissolve pseudouridine in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add 2,2-difluoroethyl trifluoromethanesulfonate to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the base.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterize the product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
1.2. Enzymatic Phosphorylation to the 5'-Triphosphate
This protocol utilizes a one-pot, multi-enzyme cascade for efficient phosphorylation.
-
Materials:
-
This compound
-
Uridine monophosphate (UMP)/Cytidine monophosphate (CMP) kinase
-
Nucleoside diphosphate (B83284) kinase (NDPK)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 10 mM KCl)
-
-
Procedure:
-
Dissolve this compound in the reaction buffer.
-
Add ATP, PEP, and the kinases (UMP/CMP kinase, NDPK, and PK) to the reaction mixture.
-
Incubate the reaction at 37°C for 4-6 hours.
-
Monitor the formation of the triphosphate by HPLC.
-
Purify the this compound-5'-triphosphate using anion-exchange chromatography.
-
Alternatively, chemical phosphorylation methods like the Ludwig-Eckstein protocol can be employed.
In Vitro Transcription (IVT) for mRNA Synthesis
This protocol describes the complete substitution of UTP with this compound-5'-triphosphate during IVT using T7 RNA polymerase.
-
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate
-
ATP, GTP, CTP
-
T7 RNA polymerase
-
Cap analog (e.g., CleanCap® Reagent AG)
-
RNase inhibitor
-
IVT buffer (e.g., 40 mM Tris-HCl pH 7.9, 25 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
DNase I (RNase-free)
-
Nuclease-free water
-
-
Procedure:
-
Thaw all reagents on ice.
-
Assemble the IVT reaction at room temperature in a nuclease-free tube in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
IVT buffer (10X) - 2 µL
-
ATP, GTP, CTP (100 mM each) - 2 µL of each
-
This compound-5'-triphosphate (100 mM) - 2 µL
-
Cap analog (e.g., 4 mM) - 2 µL
-
Linearized DNA template (1 µg) - X µL
-
RNase inhibitor (40 U/µL) - 1 µL
-
T7 RNA polymerase (50 U/µL) - 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using a suitable method such as lithium chloride precipitation or a silica-based column purification kit.
-
Assess the quality and quantity of the mRNA using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.
-
Analysis of Modified mRNA
3.1. HPLC Purification and Analysis
Ion-pair reversed-phase HPLC can be used to purify and analyze the integrity of the synthesized mRNA.[5][6][7]
-
Materials:
-
HPLC system with a UV detector
-
C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, with 25% acetonitrile (B52724)
-
-
Procedure:
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject the purified mRNA sample.
-
Elute the mRNA using a linear gradient of Mobile Phase B.
-
Monitor the absorbance at 260 nm. The main peak corresponds to the full-length mRNA.
-
3.2. LC-MS/MS Analysis of Nucleoside Composition
This method confirms the incorporation of this compound into the mRNA.[8][9][10]
-
Materials:
-
Purified modified mRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase (BAP)
-
LC-MS/MS system
-
-
Procedure:
-
Digest the mRNA to individual nucleosides by incubating with Nuclease P1 and BAP.
-
Separate the nucleosides using a C18 reversed-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Analyze the eluent by mass spectrometry to identify and quantify the canonical and modified nucleosides based on their mass-to-charge ratio and fragmentation patterns.
-
Functional Assays
4.1. In Vitro Translation Efficiency Assay
This assay uses a luciferase reporter mRNA to quantify protein expression.[11][12][13][14]
-
Materials:
-
Luciferase reporter mRNA (unmodified, Ψ-modified, m1Ψ-modified, and this compound-modified)
-
Rabbit reticulocyte lysate or a human cell-free protein expression system
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Set up the in vitro translation reaction according to the manufacturer's protocol, using equal amounts of each mRNA variant.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Add the luciferase assay reagent to the reaction mixture.
-
Measure the luminescence using a luminometer. Higher luminescence indicates greater translation efficiency.
-
4.2. mRNA Stability Assay
This assay measures the degradation rate of the mRNA in a cell-free system.[1][15][16][17][18]
-
Materials:
-
Modified and unmodified mRNA
-
HeLa cell S100 cytoplasmic extract (or other suitable cell extract)
-
Reaction buffer
-
RNA purification kit
-
RT-qPCR reagents
-
-
Procedure:
-
Incubate the mRNA with the cell extract at 37°C.
-
Collect aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Stop the reaction and purify the remaining RNA from each time point.
-
Quantify the amount of remaining mRNA at each time point using RT-qPCR.
-
Calculate the mRNA half-life by plotting the percentage of remaining mRNA versus time.
-
4.3. Cellular Immunogenicity Assays
These assays assess the activation of innate immune sensors like RIG-I and Toll-like receptors (TLRs).
4.3.1. RIG-I Activation Reporter Assay [19][20][21][22][23]
-
Materials:
-
HEK293 cells stably expressing an IFN-β promoter-luciferase reporter and human RIG-I
-
Modified and unmodified mRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay system
-
-
Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate.
-
Transfect the cells with equal amounts of the different mRNA variants using a suitable transfection reagent.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity. Increased luciferase activity indicates activation of the RIG-I pathway.
-
4.3.2. TLR Reporter Assay [24][25]
-
Materials:
-
HEK293 cells expressing a specific TLR (e.g., TLR3, TLR7, or TLR8) and an NF-κB-driven reporter (e.g., SEAP or luciferase)
-
Modified and unmodified mRNA
-
Transfection reagent
-
-
Procedure:
-
Follow a similar procedure as the RIG-I assay, using the appropriate TLR reporter cell line.
-
Measure the reporter gene activity to quantify TLR activation.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound modified mRNA.
Caption: Innate immune signaling pathways demonstrating reduced activation by modified mRNA.
References
- 1. An in Vitro Assay to Study Regulated mRNA Stability | Semantic Scholar [semanticscholar.org]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) [protocols.io]
- 10. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 15. An in vitro assay to study regulated mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. invivogen.com [invivogen.com]
- 22. invivogen.com [invivogen.com]
- 23. biorxiv.org [biorxiv.org]
- 24. TLR Reporter Bioassay [promega.com]
- 25. invivogen.com [invivogen.com]
Application Notes and Protocols for HPLC Purification of N1-(1,1-Difluoroethyl)pseudouridine-Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of N1-(1,1-Difluoroethyl)pseudouridine-modified messenger RNA (mRNA) using High-Performance Liquid Chromatography (HPLC). The methods described are essential for obtaining high-purity mRNA suitable for therapeutic and research applications, ensuring the removal of process-related impurities such as enzymes, unincorporated nucleotides, and aberrant RNA species.
Introduction to Modified mRNA Purification
The therapeutic potential of mRNA has been significantly enhanced by the incorporation of modified nucleosides, such as pseudouridine (B1679824) and its derivatives, to increase stability and reduce immunogenicity.[1][2][3][4] this compound is a novel modification designed to further optimize these properties. Effective purification is a critical step to ensure the safety and efficacy of the final mRNA product.[5] HPLC offers high-resolution separation, making it a powerful tool for the analysis and purification of modified mRNA.[6][7][8][9] The primary HPLC methods employed for mRNA purification are Ion-Pair Reversed-Phase HPLC (IP-RPLC), Oligo-dT Affinity Chromatography, and Hydrophobic Interaction Chromatography (HIC).
Purification Strategies and Method Selection
The choice of purification strategy depends on the scale of production and the specific impurities to be removed. A multi-step process is often employed, combining different chromatographic techniques to achieve the desired purity.
-
Ion-Pair Reversed-Phase HPLC (IP-RPLC): Offers high-resolution separation based on the hydrophobicity of the mRNA molecule, which is modulated by an ion-pairing agent that interacts with the negatively charged phosphate (B84403) backbone.[6][7][8][9] It is highly effective for separating full-length mRNA from shorter fragments and other impurities.[6][7][8]
-
Oligo-dT Affinity Chromatography: This method specifically captures polyadenylated mRNA through the hybridization of the poly(A) tail with immobilized oligo(dT) ligands.[10][11][12] It is an excellent capture step to remove components from the in vitro transcription (IVT) reaction.[12]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity in an aqueous, high-salt mobile phase.[13][14] HIC is a milder alternative to RP-HPLC as it does not require organic solvents, making it suitable for large-scale purification where native conformation is important.[5][15]
Below is a diagram illustrating a typical multi-step purification workflow for modified mRNA.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Stability indicating ion-pair reversed-phase liquid chromatography method for modified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification Of mRNA By Affinity Chromatography On CIMmultus Oligo dT Column [cellandgene.com]
- 11. biaseparations.com [biaseparations.com]
- 12. etherna.be [etherna.be]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. goldbio.com [goldbio.com]
- 15. Chromatographic Tools for a High-Yielding mRNA Production Process - Rubicon Science [rubiconscience.com.au]
Application Note: Mass Spectrometry Analysis of N1-(1,1-Difluoroethyl)pseudouridine in Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic landscape is increasingly shaped by oligonucleotide-based drugs, where chemical modifications are pivotal for enhancing stability, efficacy, and delivery. A novel modification of interest is N1-(1,1-Difluoroethyl)pseudouridine, which is anticipated to confer unique therapeutic properties. The precise and accurate quantification of such novel modifications within an oligonucleotide sequence is critical for drug development, manufacturing, and quality control. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the characterization and quantification of modified nucleosides in biological and synthetic samples.[1][2] This application note provides a comprehensive protocol for the analysis of this compound in oligonucleotides using a bottom-up approach involving enzymatic digestion followed by LC-MS/MS analysis.
Materials and Methods
Enzymatic Digestion of Oligonucleotides
The initial and crucial step in the analysis of modified nucleosides is the complete enzymatic digestion of the oligonucleotide into its constituent nucleosides.[3][4][5] This process releases the this compound for subsequent chromatographic separation and mass spectrometric detection.
Protocol for Enzymatic Digestion:
-
Sample Preparation: Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of 10 µM.
-
Digestion Reaction Mixture: In a 0.5 mL microcentrifuge tube, combine the following reagents:
-
Oligonucleotide sample (10 µM): 5 µL
-
Nuclease P1 (1 U/µL): 1 µL
-
Bacterial Alkaline Phosphatase (1 U/µL): 1 µL
-
200 mM HEPES buffer (pH 7.0): 2.5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours. For oligonucleotides with complex secondary structures or high modification content, the incubation time can be extended to 24 hours to ensure complete digestion.[6]
-
Enzyme Removal: After incubation, remove the enzymes to prevent interference with the LC-MS analysis. This can be achieved by ultrafiltration using a 3 kDa molecular weight cutoff filter.[5]
-
Sample Dilution: Dilute the digested sample with an appropriate volume of the initial mobile phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water) before injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The separation of the digested nucleosides is achieved by reverse-phase liquid chromatography, and the detection and quantification are performed using a triple quadrupole mass spectrometer.
LC-MS Parameters:
| Parameter | Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 5 mM ammonium acetate in water, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 1-10 min: 1-20% B; 10-15 min: 20-60% B; 15-17 min: 60-95% B; 17-22 min: 95% B; 22-23 min: 95-1% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Interface Temp. | 300°C |
| Desolvation Temp. | 250°C |
| Heat Block Temp. | 400°C |
| Gas | Nitrogen (nebulizing and drying), Argon (collision-induced dissociation) |
Results and Discussion
Mass Spectrometric Detection of this compound
The successful detection of this compound relies on the accurate determination of its mass and the identification of specific fragment ions. The theoretical monoisotopic mass of this compound is calculated to be 308.09 g/mol . For quantitative analysis using SRM, a precursor ion and a product ion are selected. The most common fragmentation of nucleosides is the cleavage of the glycosidic bond, resulting in the formation of the base ion.[7][8][9]
Table 1: Predicted Mass Transitions for this compound
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [Base+H]⁺ |
| This compound | 309.10 | 177.06 |
Quantitative Analysis
To demonstrate the quantitative capability of this method, a hypothetical calibration curve can be generated using a synthetic standard of this compound. The concentration of the modified nucleoside in an unknown oligonucleotide sample can then be determined by comparing its peak area to the calibration curve.
Table 2: Hypothetical Quantitative Data for this compound in an Oligonucleotide Sample
| Sample ID | Peak Area (Arbitrary Units) | Calculated Concentration (nM) |
| Standard 1 (1 nM) | 15,234 | 1.0 |
| Standard 2 (5 nM) | 76,170 | 5.0 |
| Standard 3 (10 nM) | 151,987 | 10.0 |
| Standard 4 (50 nM) | 758,935 | 50.0 |
| Oligo Sample 1 | 45,702 | 3.0 |
| Oligo Sample 2 | 121,590 | 8.0 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Predicted fragmentation of this compound in positive ion mode.
Conclusion
This application note outlines a robust and sensitive method for the quantitative analysis of the novel modified nucleoside this compound in oligonucleotide samples. The described protocol, which combines enzymatic digestion with LC-MS/MS, provides the necessary specificity and accuracy for the characterization of modified oligonucleotides in research and development settings. While the presented mass transitions and quantitative data are based on theoretical calculations and hypothetical examples, this methodology provides a solid foundation for the development of a validated assay for this and other novel nucleoside modifications. The successful implementation of such analytical methods is crucial for advancing the development of next-generation oligonucleotide therapeutics.
References
- 1. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequencing regular and labeled oligonucleotides using enzymatic digestion and ionspray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N1-(1,1-Difluoroethyl)pseudouridine in Viral RNA Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleosides are at the forefront of therapeutic development, offering enhanced stability, reduced immunogenicity, and potent antiviral or anti-cancer activity when incorporated into nucleic acids.[1][2] N1-substituted pseudouridine (B1679824) analogs, in particular, have garnered significant interest. While much of the focus has been on their role in creating more effective mRNA vaccines by mitigating the innate immune response, their potential as direct antiviral agents through the inhibition of viral RNA synthesis warrants thorough investigation.[1][2]
This document provides detailed application notes and protocols for the study of N1-(1,1-Difluoroethyl)pseudouridine as a potential inhibitor of viral RNA synthesis. The methodologies outlined here are designed to assess the compound's antiviral efficacy, cytotoxicity, and its impact on viral RNA-dependent RNA polymerase (RdRp) activity. Furthermore, we will explore the interaction of modified RNA with the host's innate immune system, a critical consideration in the development of any RNA-based therapeutic.
Mechanism of Action: A Dual Approach
N1-substituted pseudouridine analogs may exert their antiviral effects through two primary mechanisms:
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): As a nucleoside analog, this compound, once converted to its triphosphate form within the cell, can act as a competitive inhibitor or a chain terminator for the viral RdRp.[3][4] This direct inhibition of the viral replication machinery is a common mechanism for many clinically approved antiviral drugs.[3][4]
-
Modulation of the Innate Immune Response: The incorporation of modified nucleosides, such as pseudouridine and its derivatives, into RNA can alter its recognition by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[5] By evading or modulating these pathways, the modified nucleoside could potentially prevent the virus from hijacking the host's cellular machinery as effectively, or it could be used in therapeutic RNA constructs to reduce unwanted inflammatory side effects.
Data Presentation
The following tables provide a template for presenting quantitative data from the described experimental protocols. The data shown are for illustrative purposes and represent hypothetical results for a candidate N1-substituted pseudouridine analog.
Table 1: Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Influenza A | MDCK | 7.8 | >100 | >12.8 |
| This compound | RSV | HEp-2 | 12.3 | >100 | >8.1 |
| This compound | SARS-CoV-2 | Vero E6 | 5.2 | >100 | >19.2 |
| Ribavirin (Control) | Influenza A | MDCK | 15.6 | >100 | >6.4 |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
Table 2: Inhibition of Viral RNA Synthesis
| Compound | Virus | Cell Line | Treatment Conc. (µM) | Viral RNA Reduction (%) (vs. Vehicle Control) |
| This compound | SARS-CoV-2 | Vero E6 | 1 | 25.4 |
| This compound | SARS-CoV-2 | Vero E6 | 5 | 68.2 |
| This compound | SARS-CoV-2 | Vero E6 | 10 | 92.1 |
| Remdesivir (Control) | SARS-CoV-2 | Vero E6 | 1 | 95.8 |
Experimental Protocols
Protocol 1: In Vitro Transcription of RNA with this compound
This protocol is for generating RNA transcripts containing this compound for use in cellular assays and to study their interaction with the innate immune system.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer
-
Ribonucleotide solution (ATP, GTP, CTP)
-
This compound-5'-Triphosphate (DFP-TP)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5x Transcription Buffer
-
2 µL of 100 mM DTT
-
2 µL of ATP, GTP, CTP mix (25 mM each)
-
2 µL of DFP-TP (25 mM)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the RNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., Vero E6, MDCK)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Viral Plaque Reduction Assay
This assay determines the antiviral activity of the compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer
-
This compound
-
Serum-free medium
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare serial dilutions of the virus in serum-free medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.[9][10]
-
During the infection, prepare serial dilutions of this compound in the overlay medium.
-
After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS.
-
Add 2 mL of the compound-containing overlay medium to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formaldehyde (B43269) for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC₅₀).
Protocol 4: Quantitative RT-PCR for Viral RNA Synthesis
This protocol quantifies the inhibition of viral RNA synthesis by the compound.
Materials:
-
Host cells infected with the virus and treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for a viral gene
-
Primers and probe for a host housekeeping gene (for normalization)
Procedure:
-
Infect cells with the virus at a multiplicity of infection (MOI) of 0.1 in the presence of different concentrations of the compound.
-
At a specified time post-infection (e.g., 24 hours), harvest the cells and extract total RNA.
-
Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.
-
Set up the qPCR reaction with primers and probes for the viral gene and the host housekeeping gene.
-
Run the qPCR and determine the cycle threshold (Ct) values.
-
Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[11]
Visualizations
Signaling Pathways
The following diagrams illustrate the key innate immune signaling pathways that can be activated by viral RNA and potentially modulated by RNA containing N1-substituted pseudouridine analogs.
Caption: RIG-I signaling pathway for antiviral response.
Caption: TLR7 signaling pathway in response to viral ssRNA.
Experimental Workflow
Caption: Workflow for antiviral screening.
References
- 1. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes: N1-(1,1-Difluoroethyl)pseudouridine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-(1,1-Difluoroethyl)pseudouridine is a novel, synthetically modified nucleoside, an analogue of the naturally occurring pseudouridine (B1679824) (Ψ). Pseudouridine, the most abundant RNA modification, is known to enhance the stability and translational efficiency of mRNA.[1][2][3] In the context of oncology, aberrant pseudouridylation has been linked to the progression of various cancers, with the enzymes responsible, pseudouridine synthases (PUSs), often being overexpressed in tumor cells.[4][5] These enzymes can influence cancer cell proliferation and survival through signaling pathways such as PI3K/AKT/mTOR and MYC.
The strategic placement of difluoroethyl groups at the N1 position of pseudouridine is hypothesized to modulate the immunogenicity and stability of mRNA constructs, a concept that has been explored for therapeutic applications. While direct research on this compound in cancer cell lines is emerging, studies on the closely related N1-(2-fluoroethyl)pseudouridine (FE¹Ψ) have shown promise in reducing the toxicity of modified mRNA in human cell lines.[6] These application notes provide an overview of the potential applications of this compound in cancer research, along with detailed protocols for its investigation.
Potential Applications in Cancer Research
-
Evaluating Cytotoxicity: Assessing the selective cytotoxic effects of this compound-modified mRNA in various cancer cell lines compared to healthy cell lines.
-
Investigating Apoptosis Induction: Determining whether the introduction of this modified nucleoside can trigger programmed cell death in cancer cells.
-
Modulating Cancer-Related Signaling Pathways: Exploring the impact of this compound on key oncogenic signaling pathways such as PI3K/AKT/mTOR.
-
Development of mRNA-based Cancer Therapies: Utilizing this compound to enhance the stability and reduce the immunogenicity of mRNA-based cancer vaccines or therapeutics.[2][7]
Data Presentation
The following table summarizes the available quantitative data for the closely related compound N1-(2-fluoroethyl)pseudouridine (FE¹Ψ) from a study by TriLink BioTechnologies. This data can serve as a benchmark for initial experiments with this compound.
| Compound | Cell Line | Assay | Result | Interpretation |
| N1-(2-fluoroethyl)pseudouridine (FE¹Ψ) modified FLuc mRNA | THP-1 (human monocytic cell line) | Luciferase Expression | Activity comparable to N1-methylpseudouridine (m¹Ψ) modified mRNA | High translational efficiency |
| N1-(2-fluoroethyl)pseudouridine (FE¹Ψ) modified FLuc mRNA | THP-1 (human monocytic cell line) | MTT Assay | Lower toxicity compared to wild-type and Ψ-modified mRNA | Reduced cytotoxicity |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of mRNA incorporating this compound.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP solutions
-
This compound triphosphate solution
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Set up the in vitro transcription reaction by combining the linearized DNA template, ATP, GTP, CTP, this compound triphosphate, T7 RNA polymerase, and RNase inhibitor in a reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantify the mRNA concentration and assess its integrity using gel electrophoresis.
Protocol 2: Transfection of Cancer Cell Lines with Modified mRNA
This protocol provides a general guideline for transfecting cancer cell lines with the modified mRNA. Optimization will be required for each specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Opti-MEM or other serum-free medium
-
mRNA transfection reagent (e.g., Lipofectamine MessengerMAX)
-
This compound-modified mRNA
Procedure:
-
The day before transfection, seed the cancer cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
On the day of transfection, dilute the modified mRNA in Opti-MEM.
-
In a separate tube, dilute the mRNA transfection reagent in Opti-MEM.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the mRNA-transfection reagent complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired period before downstream analysis.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Transfected cancer cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
After the desired incubation period post-transfection, add 10 µL of MTT solution to each well.[8][9]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Apoptosis Assay using Annexin V Staining
This protocol is to determine the extent of apoptosis induced by the modified mRNA.
Materials:
-
Transfected cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the transfected cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 5: Western Blot for PI3K/AKT/mTOR Pathway Analysis
This protocol is for investigating the effect of this compound on key signaling proteins.
Materials:
-
Transfected cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the transfected cells with RIPA buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
Conclusion
This compound represents a promising new tool for cancer research, particularly in the burgeoning field of mRNA therapeutics. The provided protocols offer a framework for the systematic evaluation of its effects on cancer cell lines. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Advancements in pseudouridine modifying enzyme and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: N1-(1,1-Difluoroethyl)pseudouridine as a Tool for Studying RNA Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA are critical regulators of its structure and function. Pseudouridine (B1679824) (Ψ), the most abundant RNA modification, is known to enhance the stability of RNA structures by improving base stacking and forming additional hydrogen bonds.[1][2] The N1 position of pseudouridine is amenable to chemical modification, allowing for the introduction of various functional groups to fine-tune the properties of RNA. N1-methylpseudouridine (m1Ψ), for instance, is widely used in mRNA therapeutics to increase stability and reduce immunogenicity.[1][3][4]
This document provides detailed application notes and protocols for the use of a novel synthetic analog, N1-(1,1-Difluoroethyl)pseudouridine (dFEΨ), as a tool for studying RNA secondary structure. The introduction of the difluoroethyl group at the N1 position is hypothesized to modulate the electronic and steric properties of the pseudouridine base, potentially offering unique advantages in probing and stabilizing RNA structures. While direct experimental data for dFEΨ is emerging, the protocols provided herein are based on established methodologies for the synthesis, incorporation, and structural analysis of similar modified nucleosides.
Principle of Action
The C-C glycosidic bond in pseudouridine provides greater conformational flexibility compared to the C-N bond in uridine.[5] The N1 position of pseudouridine can act as a hydrogen bond donor, contributing to tertiary interactions within RNA.[1][2] Modification at the N1 position, such as with a 1,1-difluoroethyl group, is expected to alter these properties. The electron-withdrawing nature of the fluorine atoms can influence base stacking interactions, while the steric bulk of the ethyl group can impact the local RNA backbone conformation. By incorporating dFEΨ into an RNA of interest, researchers can assess its impact on secondary and tertiary structure, stability, and interactions with binding partners.
Applications
-
Probing RNA Secondary Structure: Incorporation of dFEΨ can induce localized changes in RNA structure that can be detected by methods such as SHAPE-MaP, providing insights into the flexibility and accessibility of specific regions.
-
Stabilizing RNA Structures: Similar to other N1-substituted pseudouridines, dFEΨ may enhance the thermal stability of RNA duplexes and tertiary structures, which can be quantified by melting temperature (Tm) analysis.[4][6]
-
Modulating RNA-Protein Interactions: The altered conformation and electronic properties of dFEΨ-containing RNA can be used to study the specificity and affinity of RNA-binding proteins.
-
Development of RNA Therapeutics: Understanding the structural consequences of novel modifications like dFEΨ is crucial for the rational design of mRNA vaccines and other RNA-based drugs with improved stability and translational efficiency.
Quantitative Data Summary
While specific data for this compound is not yet widely published, the following table summarizes the expected effects on RNA stability based on studies of similar modifications like pseudouridine and N1-methylpseudouridine. Researchers using dFEΨ should aim to generate similar quantitative data to characterize its specific impact.
| Modification | Nearest-Neighbor Context | Change in Melting Temperature (ΔTm) per modification (°C) | Thermodynamic Stability (ΔG°37) (kcal/mol) |
| Pseudouridine (Ψ) | Varies | +1.5 to +4.0[6] | More stable than Uridine[7] |
| N1-methylpseudouridine (m1Ψ) | Varies, context-dependent | Can be stabilizing or non-stabilizing[6] | More stable than Uridine and Pseudouridine[7] |
| This compound (dFEΨ) | To be determined | Hypothesized to be stabilizing | Hypothesized to be more stable than Uridine |
Experimental Protocols
Protocol 1: Synthesis of this compound-5'-Triphosphate
This protocol is a hypothetical pathway based on established methods for synthesizing N1-substituted pseudouridine analogs.[8][9]
1. Synthesis of this compound: a. Start with commercially available pseudouridine. b. Protect the 2', 3', and 5' hydroxyl groups of the ribose sugar using standard protecting groups (e.g., TBDMS). c. Under anhydrous and basic conditions, react the protected pseudouridine with a 1,1-difluoroethylating agent (e.g., 1,1-difluoro-2-iodoethane). The N1 position is the primary site of alkylation. d. Purify the N1-alkylated product using column chromatography. e. Deprotect the hydroxyl groups to yield this compound.
2. Phosphorylation to the 5'-Triphosphate: a. Selectively protect the 2' and 3' hydroxyls. b. Perform a one-pot phosphorylation of the 5' hydroxyl group using a phosphorylating agent like phosphorus oxychloride (POCl3) followed by pyrophosphate. c. Purify the resulting this compound-5'-triphosphate (dFEΨTP) by ion-exchange chromatography. d. Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Transcription with dFEΨTP
This protocol describes the incorporation of dFEΨTP into a target RNA sequence using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the target sequence.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (ATP, CTP, GTP).
-
This compound-5'-triphosphate (dFEΨTP).
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT).
-
RNase inhibitor.
-
DNase I.
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water.
-
Transcription buffer.
-
ATP, CTP, GTP (final concentration typically 1-2 mM each).
-
dFEΨTP (to fully replace UTP, use at a similar concentration).
-
Linearized DNA template (1 µg).
-
RNase inhibitor.
-
T7 RNA polymerase.
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.
-
Purify the RNA transcript using a column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Assess the integrity and concentration of the RNA using gel electrophoresis and UV-Vis spectrophotometry.
Protocol 3: RNA Secondary Structure Analysis by SHAPE-MaP
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension coupled with Mutational Profiling (SHAPE-MaP) is a powerful technique to probe RNA structure at single-nucleotide resolution.[10][11][12][13]
1. RNA Folding: a. Dilute the dFEΨ-modified RNA and an unmodified control RNA in folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2). b. Heat the RNA to 95°C for 2 minutes and then cool to room temperature over 20 minutes to ensure proper folding.
2. SHAPE Reagent Modification: a. Prepare two reactions for each RNA (modified and unmodified): a '+' reaction and a '-' (no reagent) control. b. To the '+' tubes, add a SHAPE reagent such as 1M7 or NAI to a final concentration of 10-100 mM.[11] c. To the '-' tubes, add an equal volume of the reagent solvent (e.g., DMSO). d. Incubate at 37°C for 5-15 minutes. The optimal time may need to be determined empirically. e. Quench the reaction and purify the RNA.
3. Reverse Transcription with Mutational Profiling: a. Anneal a gene-specific reverse primer to the SHAPE-modified RNA. b. Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of 2'-O-adducts. This is typically done in the presence of MnCl2.[10][12]
4. Library Preparation and Sequencing: a. Generate cDNA libraries from the reverse transcription products. b. Perform high-throughput sequencing of the libraries.
5. Data Analysis: a. Align the sequencing reads to the reference sequence. b. Calculate the mutation rate at each nucleotide position for the '+' and '-' reactions. c. The SHAPE reactivity is the difference between the mutation rate in the '+' reaction and the '-' reaction. d. Compare the SHAPE reactivity profiles of the dFEΨ-modified RNA and the unmodified control to identify regions where the structure has been altered. Higher reactivity indicates more flexibility (less base-paired).
Visualizations
Synthesis and Incorporation Workflow
Caption: Workflow for the synthesis of dFEΨTP and its incorporation into RNA.
SHAPE-MaP Experimental Workflow
Caption: The experimental workflow for SHAPE-MaP analysis of RNA structure.
Logical Relationship of Pseudouridine Modifications on RNA Stability
Caption: Relationship between pseudouridine modifications and their effect on RNA stability.
References
- 1. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijeab.com [ijeab.com]
- 6. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHAPE-Map [illumina.com]
- 13. Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation of N1-(1,1-Difluoroethyl)pseudouridine (dF2ψ) mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of lipid nanoparticles (LNPs) designed to deliver N1-(1,1-Difluoroethyl)pseudouridine (dF2ψ) modified messenger RNA (mRNA). The inclusion of dF2ψ is a novel modification aimed at potentially enhancing mRNA stability and translational efficiency. The following protocols are based on established methods for LNP-mRNA formulation and can be adapted for specific research and development needs.
Introduction
Lipid nanoparticles have become the leading platform for the in vivo delivery of RNA therapeutics, most notably demonstrated by the successful COVID-19 mRNA vaccines.[1][2] These nanoparticles protect the mRNA from degradation by nucleases and facilitate its intracellular delivery.[3] The formulation typically consists of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[3][4] The ionizable lipid is crucial for encapsulating the negatively charged mRNA and for its subsequent release from the endosome into the cytoplasm.[5] This document outlines the necessary steps for preparing and evaluating LNPs containing dF2ψ-modified mRNA.
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided in the tables below.
Table 1: Materials for LNP-dF2ψ-mRNA Formulation and Analysis
| Material | Supplier | Purpose |
| This compound (dF2ψ) modified mRNA | Custom Synthesis | Therapeutic or reporter mRNA |
| Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102) | Various | mRNA encapsulation and endosomal escape |
| Phospholipid (e.g., DSPC, DOPE) | Various | LNP structure and stability |
| Cholesterol | Various | LNP stability and membrane fusion |
| PEG-Lipid (e.g., DMG-PEG2000) | Various | Particle size control and steric stability |
| Ethanol (B145695), 200 proof, molecular biology grade | Various | Lipid solvent |
| Citrate (B86180) Buffer (50 mM, pH 4.0) | In-house preparation | mRNA solvent and LNP formation buffer |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Dialysis and final formulation buffer |
| Quant-iT RiboGreen RNA Assay Kit | Thermo Fisher Scientific | mRNA quantification and encapsulation efficiency |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Various | In vitro cell culture |
| Fetal Bovine Serum (FBS) | Various | Cell culture supplement |
| Luciferase Assay System (if using luciferase reporter) | Promega | In vitro protein expression analysis |
Table 2: Equipment for LNP-dF2ψ-mRNA Formulation and Analysis
| Equipment | Manufacturer | Purpose |
| Microfluidic Mixing System (e.g., NanoAssemblr) | Precision NanoSystems | Controlled and reproducible LNP formulation |
| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical, etc. | Particle size, Polydispersity Index (PDI), and Zeta Potential measurement |
| UV-Vis Spectrophotometer or Fluorometer | Various | mRNA concentration measurement |
| Dialysis Cassettes (e.g., 10 kDa MWCO) | Thermo Fisher Scientific | Buffer exchange and removal of ethanol |
| Cell Culture Incubator | Various | Maintenance of cell lines for in vitro studies |
| Plate Reader (Luminescence capable) | Various | Quantification of reporter gene expression |
| Confocal Microscope | Various | Cellular uptake and endosomal escape studies |
Experimental Protocols
LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating dF2ψ-mRNA using a microfluidic mixing device. This method allows for rapid and controlled mixing of the lipid and mRNA solutions, leading to the formation of uniform nanoparticles.[3][4]
Protocol Steps:
-
Preparation of Lipid Stock Solution:
-
Preparation of mRNA Solution:
-
Dissolve the dF2ψ-mRNA in a 50 mM citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA backbone.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the dF2ψ-mRNA-buffer solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase (e.g., 3:1) and the total flow rate (TFR).
-
Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.
-
-
Dialysis:
-
To remove the ethanol and raise the pH, dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNP formulation using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
References
- 1. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N1-(1,1-Difluoroethyl)pseudouridine (dF2ψ)-Containing mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of messenger RNA (mRNA) has gained significant momentum, underscored by the success of mRNA-based vaccines. A key innovation enabling this technology is the use of modified nucleosides to enhance mRNA stability, increase translational efficiency, and reduce innate immune responses.[1][][3] Pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), was a foundational modification, and subsequent research has explored various derivatives to further optimize mRNA performance.[1][] N1-substituted pseudouridines, such as the clinically utilized N1-methylpseudouridine (m1Ψ), have demonstrated superior properties.[3][4][5][6][7]
This document provides detailed application notes and protocols for the use of a novel N1-substituted analog, N1-(1,1-Difluoroethyl)pseudouridine (dF2ψ) . While direct comparative data for dF2ψ is not yet widely published, this guide extrapolates from the well-documented performance of similar analogs to provide researchers with a robust framework for the synthesis, transfection, and evaluation of dF2ψ-containing mRNA.
Application Notes
Principle of N1-Substituted Pseudouridine Modifications
Pseudouridine itself enhances mRNA performance by altering the conformation of the sugar-phosphate backbone and improving base stacking.[] The addition of a substituent at the N1 position, such as a methyl or difluoroethyl group, can further modulate these properties. The N1 position of pseudouridine is not involved in Watson-Crick base pairing, leaving it available for modification without disrupting the genetic code.[5]
The difluoroethyl group on dF2ψ is strongly electron-withdrawing. This property may influence the hydrogen bonding potential of the nucleobase, potentially impacting codon-anticodon interactions and the overall secondary structure of the mRNA molecule. It is hypothesized that such alterations can lead to a reduction in the activation of innate immune sensors, like Toll-like receptors (TLRs) and RIG-I, which are known to recognize foreign RNA.[4] By mitigating this immune recognition, dF2ψ modification is expected to decrease cytotoxicity and prevent the global shutdown of protein translation that can be triggered by unmodified mRNA.[4]
Expected Benefits and Comparative Performance
Based on extensive studies of other N1-substituted pseudouridine analogs, the incorporation of dF2ψ into synthetic mRNA is anticipated to offer several advantages over both unmodified and pseudouridine-modified mRNA:
-
Enhanced Protein Expression: N1-methylpseudouridine (m1Ψ) has been shown to significantly increase protein expression compared to pseudouridine (Ψ) and unmodified uridine.[3][4][6] This is attributed to both a reduction in innate immune-mediated translational repression and potentially an increase in ribosome loading and density on the mRNA template.[6][7] It is plausible that dF2ψ could confer similar or even enhanced translational benefits.
-
Reduced Immunogenicity: The primary driver for using modified nucleosides is to evade detection by the innate immune system.[1][4] N1-alkylation, as seen with m1Ψ, has proven highly effective at reducing the induction of pro-inflammatory cytokines.[3] The unique electronic properties of the difluoroethyl group in dF2ψ may further diminish the binding affinity of innate immune sensors, leading to a more "silent" mRNA therapeutic.
-
Improved mRNA Stability: While pseudouridine itself can enhance the biological stability of mRNA, the impact of N1-substituents on nuclease resistance is an area of active investigation.[1] Enhanced translation can indirectly contribute to stability by increasing ribosome occupancy on the mRNA, thereby protecting it from degradation.[1]
Data Presentation: Performance of Analogous Nucleoside Modifications
To provide a quantitative context for researchers working with dF2ψ, the following tables summarize the reported performance of unmodified uridine, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ) from various studies.
Table 1: Relative Protein Expression from Modified mRNA
| Nucleoside Modification | Reporter Gene | Cell Line | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| Pseudouridine (Ψ) | Luciferase | 293 Cells | ~10-fold | [1] |
| N1-methylpseudouridine (m1Ψ) | Luciferase | HEK293T Cells | ~13-fold (single modification) | [3] |
| N1-methylpseudouridine (m1Ψ) | Luciferase | Multiple Cell Lines | Outperforms Ψ-modified mRNA | [3][6] |
Table 2: Impact of Nucleoside Modification on Innate Immune Response
| Nucleoside Modification | Immune Sensor(s) | Effect | Key Outcome | Reference |
| Unmodified Uridine | TLR3, TLR7, TLR8, RIG-I | Activation | Induction of IFN-α and other pro-inflammatory cytokines | [1][4] |
| Pseudouridine (Ψ) | TLRs | Reduced Activation | Diminished immunogenicity | [1][4] |
| N1-methylpseudouridine (m1Ψ) | TLRs, dsRNA sensors | Strongly Reduced Activation | Significantly lower innate immune stimulation compared to Ψ | [3] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of dF2ψ-Modified mRNA
This protocol describes the complete substitution of uridine triphosphate (UTP) with this compound-5'-triphosphate (dF2ψ-TP) during in vitro transcription (IVT).
1. DNA Template Preparation: a. Linearize a plasmid containing the gene of interest (GOI) downstream of a T7 RNA polymerase promoter. The plasmid should also contain 5' and 3' untranslated regions (UTRs) and a poly(A) tail sequence. b. Alternatively, generate a linear DNA template via PCR using a high-fidelity DNA polymerase. The forward primer should include the T7 promoter sequence, and the reverse primer should encode the poly(A) tail. c. Purify the linearized plasmid or PCR product using a suitable column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Ensure the final product is free of RNases. d. Quantify the purified DNA template using a spectrophotometer.
2. In Vitro Transcription Reaction (20 µL reaction volume): a. In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:
| Component | Final Concentration | Volume |
| Nuclease-Free Water | to 20 µL | |
| 10X Transcription Buffer | 1X | 2 µL |
| ATP (100 mM) | 2 mM | 0.4 µL |
| GTP (100 mM) | 2 mM | 0.4 µL |
| CTP (100 mM) | 2 mM | 0.4 µL |
| dF2ψ-TP (100 mM) | 2 mM | 0.4 µL |
| Anti-Reverse Cap Analog (ARCA, 40 mM) | 4 mM | 2 µL |
| Linear DNA Template | 50 ng/µL | 1 µg |
| RNase Inhibitor | 2 U/µL | 1 µL |
| T7 RNA Polymerase | 2 µL |
3. DNA Template Removal and mRNA Purification: a. Add 1 µL of RNase-free DNase I to the IVT reaction and incubate at 37°C for 15-30 minutes. b. Purify the mRNA using a lithium chloride precipitation method or a column-based RNA cleanup kit according to the manufacturer's instructions. c. Elute the purified mRNA in nuclease-free water.
4. Quality Control: a. Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose (B213101) gel. b. Quantify the mRNA concentration using a Qubit fluorometer or a NanoDrop spectrophotometer. Note that modified nucleosides can affect UV absorbance, potentially leading to an underestimation of concentration.[]
Protocol 2: Transfection of dF2ψ-Modified mRNA into Cultured Cells
This protocol is optimized for a 24-well plate format and uses a commercial lipid-based transfection reagent. Optimization may be required for different cell types and plate formats.
1. Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. b. For example, seed 0.5 x 10^5 cells per well in 0.5 mL of complete growth medium. c. Incubate overnight at 37°C in a humidified CO2 incubator.
2. Preparation of mRNA-Lipid Complexes: a. For each well to be transfected, prepare two nuclease-free microcentrifuge tubes. b. In Tube A, dilute 500 ng of dF2ψ-modified mRNA into 25 µL of a serum-free medium such as Opti-MEM. Mix gently. c. In Tube B, dilute 1 µL of a commercial mRNA transfection reagent (e.g., Lipofectamine MessengerMAX) into 25 µL of Opti-MEM. Mix gently and incubate for 1-5 minutes at room temperature. d. Add the diluted mRNA from Tube A to the diluted transfection reagent in Tube B. e. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of mRNA-lipid complexes.
3. Transfection: a. Gently add the 50 µL of mRNA-lipid complex dropwise to the cells in the 24-well plate. b. Gently rock the plate back and forth to ensure even distribution of the complexes. c. Incubate the cells at 37°C in a CO2 incubator.
4. Post-Transfection Analysis: a. Analyze protein expression at a suitable time point (e.g., 6, 24, 48 hours) post-transfection. The method of analysis will depend on the expressed protein (e.g., fluorescence microscopy for fluorescent proteins, western blot, ELISA, or functional assays). b. Cell viability can be assessed using methods such as a trypan blue exclusion assay or an MTT assay. c. To measure cytokine responses (as an indicator of immunogenicity), cell culture supernatants can be collected and analyzed by ELISA or a multiplex cytokine assay.
Visualizations
Caption: Workflow for the in vitro synthesis of dF2ψ-modified mRNA.
Caption: Proposed mechanism of dF2ψ-mRNA evasion of innate immunity.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing the Immunogenicity of N1-(1,1-Difluoroethyl)pseudouridine-Modified RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of modified nucleosides, such as N1-(1,1-Difluoroethyl)pseudouridine, into messenger RNA (mRNA) is a critical strategy to enhance protein expression and reduce innate immunogenicity.[1][2] This modification helps the mRNA evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which would otherwise trigger an inflammatory response and potentially limit the therapeutic efficacy of the mRNA drug product.[3][4] A thorough assessment of the immunogenic profile of such modified RNAs is paramount for their development as safe and effective therapeutics.
These application notes provide detailed protocols for in vitro, ex vivo, and in vivo methods to characterize the immunogenicity of this compound-modified RNA.
In Vitro & Ex Vivo Immunogenicity Assessment
Toll-Like Receptor (TLR) Activation Assays
Application Note: In vitro transcribed (IVT) mRNA can activate endosomal TLRs, specifically TLR3, TLR7, and TLR8, leading to an innate immune response.[3][5] Nucleoside modifications are known to dampen this activation.[3][6] This protocol utilizes commercially available reporter cell lines that express specific human TLRs and contain a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter responsive to TLR signaling, such as NF-κB. A reduction in reporter gene expression upon stimulation with this compound-modified RNA compared to unmodified RNA indicates reduced TLR activation.
Experimental Protocol: TLR Activation Reporter Assay
-
Cell Culture:
-
Culture HEK-293 cells stably expressing human TLR3, TLR7, or TLR8 (and a corresponding NF-κB-inducible reporter system) according to the manufacturer's instructions.
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and the appropriate selection agent.
-
-
Assay Procedure:
-
Seed the TLR-reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test RNAs (unmodified control RNA and this compound-modified RNA) and positive controls (e.g., Poly(I:C) for TLR3, R848 for TLR7/8) in cell culture medium.[7]
-
Complex the RNAs with a transfection reagent (e.g., TransIT-mRNA) according to the manufacturer's protocol to facilitate endosomal uptake.
-
Remove the old medium from the cells and add 100 µL of the RNA-transfection reagent complexes to the appropriate wells.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
-
Data Analysis:
-
Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader according to the reporter assay manufacturer's instructions.
-
Normalize the results to a negative control (cells treated with transfection reagent only).
-
Plot the dose-response curves and compare the EC50 values for the different RNAs.
-
Visualization of TLR Signaling Pathway:
Caption: Reduced recognition of modified RNA by endosomal TLR7/8 dampens downstream NF-κB and IRF7 signaling pathways.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs) or Whole Blood
Application Note: A more physiologically relevant method is to measure the cytokine response in primary human immune cells. The "RNA ImmunoGenic Assay" uses human whole blood, which contains a complex mixture of immune cells, providing a comprehensive ex vivo model.[8][9][10] Alternatively, isolated PBMCs can be used. A reduced induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) and chemokines by the modified RNA compared to an unmodified control indicates lower immunogenicity.
Experimental Protocol: Human Whole Blood Cytokine Assay
-
Blood Collection:
-
Collect fresh human whole blood from healthy donors in heparin-containing tubes, following appropriate ethical guidelines and with informed consent.
-
-
Ex Vivo Stimulation:
-
Within 2 hours of collection, dilute the whole blood 1:1 with RPMI-1640 medium.
-
Add 200 µL of the diluted blood to each well of a 96-well plate.
-
Prepare test RNAs (unmodified and modified) complexed with a transfection reagent, as described in the TLR assay.
-
Add the RNA complexes to the blood cultures. Include a positive control (e.g., R848 or LPS) and a negative control (transfection reagent only).
-
Incubate the plate for 6-24 hours at 37°C, 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IFN-α, IL-1β, IP-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's protocols.[11][12]
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each condition.
-
Compare the cytokine levels induced by the modified RNA to the unmodified control and the negative control.
-
Visualization of Experimental Workflow:
Caption: Workflow for the ex vivo human whole blood assay to assess RNA-induced cytokine production.
In Vivo Immunogenicity Assessment
Application Note: In vivo studies, typically in mouse models, are essential to understand the systemic immune response to modified mRNA therapeutics. These studies assess not only the innate immune response shortly after administration but also the subsequent adaptive immune response to the encoded antigen.[] The delivery vehicle, often a lipid nanoparticle (LNP), also contributes to the overall immunogenicity.[3][14]
Experimental Protocol: In Vivo Mouse Study
-
Animal Model:
-
Use C57BL/6 mice (6-8 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Study Groups:
-
Group 1: Saline control.
-
Group 2: LNP formulation without RNA.
-
Group 3: LNP-formulated unmodified RNA (encoding a reporter protein like luciferase or a model antigen like ovalbumin).
-
Group 4: LNP-formulated this compound-modified RNA (encoding the same protein as Group 3).
-
-
Administration:
-
Administer the formulations via a relevant route, such as intramuscular (IM) or intravenous (IV) injection.
-
-
Innate Immune Response Assessment (Acute Phase):
-
At 2, 6, and 24 hours post-injection, collect blood via submandibular or retro-orbital bleed.
-
Use a portion of the blood for a complete blood count (CBC) with differential to assess for changes in immune cell populations, such as neutrophilia.[15]
-
Prepare serum from the remaining blood and analyze for a panel of cytokines and chemokines (e.g., IL-6, TNF-α, IFN-γ, IP-10, MCP-1) using a multiplex immunoassay.[11][15]
-
-
Adaptive Immune Response Assessment (Chronic Phase):
-
Humoral Response: Collect blood at weeks 2, 4, and 6 post-immunization. Measure antigen-specific antibody (e.g., IgG1, IgG2a) titers in the serum using ELISA.[]
-
Cellular Response: At a terminal timepoint (e.g., week 6), harvest spleens and isolate splenocytes.
-
Perform an enzyme-linked immunosorbent spot (ELISpot) assay to quantify the number of antigen-specific IFN-γ-secreting T cells upon re-stimulation with overlapping peptides from the encoded antigen.[]
-
-
Data Analysis:
-
Compare the results from the modified RNA group to the unmodified RNA and control groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Data Presentation
Table 1: Representative In Vitro Cytokine Release Data from Human PBMCs
| RNA Stimulus | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| Negative Control | < 10 | < 20 | < 5 |
| Unmodified RNA | 1500 ± 210 | 2500 ± 350 | 850 ± 120 |
| Modified RNA | 120 ± 30 | 210 ± 50 | 45 ± 15 |
| Positive Control (R848) | 3500 ± 400 | 5000 ± 550 | 2000 ± 250 |
| Data are representative and presented as mean ± standard deviation. |
Table 2: Representative In Vivo Cytokine and Cellular Response Data in Mice
| Treatment Group | Peak Serum IL-6 (pg/mL at 6h) | Antigen-Specific IgG Titer (Week 4) | IFN-γ Secreting T-cells (Spots/10^6 splenocytes) |
| LNP Only | 50 ± 15 | < 100 | < 10 |
| LNP-Unmodified RNA | 2200 ± 300 | 1:50,000 | 450 ± 75 |
| LNP-Modified RNA | 350 ± 60 | 1:200,000 | 600 ± 90 |
| Data are representative and presented as mean ± standard deviation. Note that reduced innate cytokines (IL-6) can be coupled with a strong adaptive response (IgG, T-cells) for modified mRNA vaccines. |
References
- 1. mdpi.com [mdpi.com]
- 2. N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification[v1] | Preprints.org [preprints.org]
- 3. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovermednews.com [discovermednews.com]
- 14. Enhanced immunogenicity induced by mRNA vaccines with various lipid nanoparticles as carriers for SARS-CoV-2 infection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro Transcription with N1-(1,1-Difluoroethyl)pseudouridine Triphosphate
Welcome to the technical support center for improving the yield of in vitro transcription (IVT) when using N1-(1,1-Difluoroethyl)pseudouridine triphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound triphosphate and why is it used in in vitro transcription?
This compound triphosphate is a modified uridine (B1682114) analog used in in vitro transcription to produce modified mRNA. Similar to other pseudouridine (B1679824) derivatives like N1-methylpseudouridine (m1Ψ), its incorporation into mRNA transcripts can enhance stability, increase translational efficiency, and reduce the innate immune response against the synthetic mRNA.[1][] These characteristics are highly desirable for therapeutic applications such as mRNA vaccines and gene therapy.
Q2: How does the N1-(1,1-Difluoroethyl) modification affect in vitro transcription yield compared to other pseudouridine modifications?
The yield of mRNA during in vitro transcription is influenced by the size and electronic properties of the N1-substitution group on the pseudouridine triphosphate.[3] While specific data for this compound triphosphate is limited, studies on similar N1-substituted pseudouridine derivatives indicate that modifications at the N1 position can affect the efficiency of T7 RNA polymerase. It is possible that the difluoroethyl group may present some steric hindrance or altered electronic properties that could result in a lower transcription yield compared to unmodified UTP or other smaller modifications like N1-methylpseudouridine.
Q3: Can I completely replace UTP with this compound triphosphate in my IVT reaction?
Yes, in principle, complete replacement of UTP is the intended use for this modified nucleotide to achieve a fully modified mRNA transcript. However, if you are experiencing significantly low yields, a partial substitution or optimization of the nucleotide concentrations may be necessary as a troubleshooting step.
Q4: What are the key parameters to optimize when using this compound triphosphate for the first time?
When incorporating a new modified nucleotide, it is crucial to optimize several key reaction parameters:
-
Magnesium Concentration: The concentration of Mg2+ is critical for RNA polymerase activity and can influence the incorporation of modified nucleotides.
-
NTP Concentration: The overall concentration and ratio of all four nucleotide triphosphates should be optimized.
-
Enzyme Concentration: The amount of T7 RNA polymerase may need to be adjusted to facilitate the incorporation of the modified nucleotide.
-
Incubation Time and Temperature: While 37°C is the standard incubation temperature, slight variations may improve the yield with specific modified nucleotides. Incubation times may also need to be extended.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound triphosphate in in vitro transcription.
| Issue | Potential Cause | Recommended Solution |
| Low or No RNA Yield | Suboptimal reaction conditions for the modified NTP. The polymerase may have difficulty incorporating the difluoroethylated pseudouridine. | 1. Optimize Mg2+ Concentration: Perform a titration of MgCl2 concentration (e.g., in 2 mM increments) to find the optimal concentration for your specific template and modified NTP. 2. Adjust NTP Concentrations: While complete substitution is the goal, for initial troubleshooting, try a partial substitution of UTP with this compound triphosphate (e.g., 75% modified, 25% UTP) to see if transcription is rescued. 3. Increase Enzyme Concentration: Increase the concentration of T7 RNA polymerase by 25-50% to help drive the reaction forward. 4. Extend Incubation Time: Increase the incubation time from the standard 2 hours up to 4-6 hours. |
| Inhibitors in the DNA template preparation. | Repurify the DNA template using a column-based method followed by ethanol (B145695) precipitation to remove any residual salts or organic solvents. | |
| RNase contamination. | Ensure a strictly RNase-free environment. Use RNase inhibitors in the IVT reaction. | |
| Truncated or Incomplete Transcripts | Premature termination of transcription. The polymerase may stall at certain sequences when using the modified nucleotide. | 1. Lower Incubation Temperature: Try reducing the incubation temperature to 30°C or even 25°C to slow down the polymerase and potentially allow it to read through difficult sequences. 2. Optimize Nucleotide Ratios: Ensure that the concentration of the modified UTP is not limiting. Consider a slight excess of the modified nucleotide relative to the other NTPs. |
| Secondary structure in the DNA template. | If your template is GC-rich or has known secondary structures, consider using a higher incubation temperature (e.g., 42°C) in conjunction with optimized buffer conditions. | |
| Smearing of RNA on an Agarose (B213101) Gel | RNase degradation. | See "Low or No RNA Yield" troubleshooting for RNase contamination. |
| Formation of dsRNA byproducts. | Some modified nucleotides can alter the secondary structure of the resulting RNA, potentially leading to the formation of double-stranded RNA. Consider purifying the target mRNA using methods that remove dsRNA, such as cellulose (B213188) chromatography. |
Data Presentation
The following table summarizes the relative in vitro transcription efficiency of various N1-substituted pseudouridine triphosphates compared to unmodified UTP. This data is adapted from studies on similar compounds and is intended to provide a general expectation of performance.
| N1-Substituted Pseudouridine (Ψ) | Relative Transcription Efficiency (%) vs. UTP |
| H (Pseudouridine) | ~100% |
| Me (N1-methyl-Ψ) | ~100% |
| Et (N1-ethyl-Ψ) | ~75% |
| FE (N1-fluoroethyl-Ψ) | ~50% |
| Pr (N1-propyl-Ψ) | ~50% |
| iPr (N1-isopropyl-Ψ) | <25% |
| MOM (N1-methoxymethyl-Ψ) | ~75% |
| POM (N1-pivaloxymethyl-Ψ) | <25% |
| BOM (N1-benzyloxymethyl-Ψ) | <25% |
Note: Data is illustrative and based on findings for N1-substituted pseudouridine analogs. The yield for this compound triphosphate may vary.[3]
Experimental Protocols
Detailed Methodology for In Vitro Transcription with this compound Triphosphate
This protocol is a starting point and should be optimized for your specific template and experimental goals.
1. DNA Template Preparation:
-
Linearize the plasmid DNA template with a restriction enzyme that leaves a 5' overhang or blunt end.
-
Confirm complete linearization by agarose gel electrophoresis.
-
Purify the linearized DNA template using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1 µg/µL.
2. In Vitro Transcription Reaction Setup:
-
Thaw all components on ice.
-
Gently vortex and centrifuge all components before use.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM this compound triphosphate | 2 µL | 10 mM |
| Linearized DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2-4 hours.
3. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
4. RNA Purification:
-
Purify the mRNA using a column-based RNA purification kit or lithium chloride precipitation.
-
Elute the purified mRNA in nuclease-free water.
5. Quality Control:
-
Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the mRNA transcript by agarose gel electrophoresis.
Visualizations
Caption: A generalized workflow for in vitro transcription using modified nucleotides.
Caption: A decision tree for troubleshooting low yield in IVT reactions.
References
Technical Support Center: Troubleshooting Low Protein Expression from N1-(1,1-Difluoroethyl)pseudouridine (dF2pU) Modified mRNA
Disclaimer: Direct experimental data and troubleshooting guides for N1-(1,1-Difluoroethyl)pseudouridine (dF2pU) are currently limited in published literature. This guide is substantially based on extensive research and principles established for the closely related and well-characterized modified nucleoside, N1-methylpseudouridine (m1Ψ). The underlying biochemical mechanisms governing mRNA translation and stability are highly likely to be comparable for dF2pU and other N1-substituted pseudouridine (B1679824) analogs.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This guide is divided into two main sections: General Troubleshooting for issues common to all in vitro transcribed (IVT) mRNA, and Modification-Specific Troubleshooting for challenges that may arise due to the incorporation of dF2pU.
Part 1: General Troubleshooting for IVT mRNA
This section addresses fundamental issues that can lead to low protein expression regardless of the specific nucleoside modifications used.
Question 1: I am not seeing any protein expression. Where do I start?
Answer: When there is a complete lack of protein expression, it is crucial to systematically check the entire experimental workflow, from the DNA template to the final protein detection method.
Initial Checks:
-
DNA Template Integrity: Ensure your DNA template is high quality, fully linearized, and purified to remove any inhibitors of in vitro transcription.
-
In Vitro Transcription (IVT) Reaction: Verify the integrity and concentration of your IVT mRNA product on a denaturing agarose (B213101) gel. A crisp, single band at the expected size is desired. Smearing may indicate degradation.
-
mRNA Purification: Ensure your purification method effectively removes unincorporated NTPs, enzymes, and DNA template, as these can be toxic to cells or inhibit translation.
-
Transfection Efficiency: Use a positive control (e.g., a well-characterized mRNA encoding a fluorescent protein) to confirm that your transfection method is working for your specific cell type.
-
Protein Detection: Confirm that your detection method (e.g., Western blot, ELISA, fluorescence microscopy) is sensitive enough and that your antibodies or reagents are working correctly.
Question 2: My IVT reaction yielded low mRNA concentrations. What could be the cause?
Answer: Low yield from the IVT reaction is a common issue. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Suboptimal Reagents:
-
Enzyme Activity: Ensure the T7 RNA polymerase has not been heat-inactivated or gone through excessive freeze-thaw cycles.
-
NTPs: Use high-quality NTPs, including the dF2pU-TP. Ensure the final concentration of each NTP is optimal for the reaction.
-
-
Template Quality: Contaminants such as salts or ethanol (B145695) from the plasmid purification can inhibit RNA polymerase.
-
Reaction Conditions:
-
Incubation Time and Temperature: Ensure the reaction is incubated at the recommended temperature (typically 37°C) for a sufficient duration (e.g., 2-4 hours).
-
Magnesium Concentration: Magnesium is a critical cofactor for RNA polymerase. Its concentration should be optimized.
-
Question 3: My mRNA appears degraded on a gel. How can I prevent this?
Answer: RNA is highly susceptible to degradation by RNases. Strict adherence to RNase-free techniques is essential.
RNase Contamination Prevention:
-
Dedicated Workspace: Use a dedicated area for RNA work.
-
RNase-Free Consumables: Use certified RNase-free pipette tips, tubes, and reagents.
-
Proper Handling: Wear gloves at all times and change them frequently.
-
RNase Inhibitors: Include an RNase inhibitor in your IVT reaction and subsequent enzymatic steps.
Part 2: Modification-Specific Troubleshooting for dF2pU mRNA
This section focuses on issues that may arise specifically from the incorporation of dF2pU into your mRNA transcript. The troubleshooting strategies are based on findings from the analogous m1Ψ modification.
Question 4: I have confirmed my dF2pU mRNA is intact and transfects well, but protein expression is still low. What could be the issue?
Answer: When general factors are ruled out, the issue may lie in how the dF2pU modification itself is affecting the translation of your specific mRNA sequence.
Potential Causes Related to dF2pU Modification:
-
Percentage of dF2pU Incorporation: While complete substitution of uridine (B1682114) with a modified nucleoside is common, it may not be optimal for all mRNA sequences. High modification ratios can sometimes hinder translation.
-
mRNA Secondary Structure: The incorporation of modified nucleosides can alter the secondary structure of the mRNA. Highly stable secondary structures, particularly in the 5' untranslated region (UTR), can inhibit ribosome scanning and initiation of translation.
-
Codon Context: The effect of nucleoside modifications on translation can be context-dependent. The surrounding sequence may influence how efficiently the ribosome reads through a dF2pU-containing codon.
-
Cell-Type Specific Effects: The translational machinery and innate immune responses can vary between cell types. An mRNA construct that works well in one cell line may not in another.
Question 5: How can I optimize the level of dF2pU modification?
Answer: Systematically testing different ratios of dF2pU-TP to UTP in your IVT reaction can help identify the optimal level of modification for your specific mRNA and application.
Experimental Approach:
-
Set up parallel IVT reactions with varying ratios of dF2pU-TP to UTP (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).
-
Purify the resulting mRNAs and verify their integrity.
-
Transfect these mRNAs into your target cells at equal molar amounts.
-
Quantify protein expression at a relevant time point (e.g., 24 hours).
Recent studies with m1Ψ have shown that lower modification ratios (e.g., 5-20%) can sometimes lead to higher protein expression than 100% modification in certain cell lines.
Question 6: I suspect a secondary structure in my 5' UTR is inhibiting translation. How can I address this?
Answer: If you suspect a stable secondary structure in the 5' UTR is the culprit, you can try redesigning this region.
Strategies to Mitigate 5' UTR Secondary Structure:
-
Sequence Optimization: Use sequence optimization algorithms to design a 5' UTR with minimal secondary structure while preserving any necessary regulatory elements.
-
Use a Validated 5' UTR: Employ a well-characterized, high-expression 5' UTR from a housekeeping gene or a viral sequence known to promote efficient translation initiation.
-
Synonymous Codon Substitution: If the secondary structure extends into the coding sequence, you can make synonymous codon changes to disrupt the structure without altering the amino acid sequence.
Quantitative Data Summary
The following table summarizes findings on the relative protein expression from mRNAs with different nucleoside modifications, primarily focusing on m1Ψ as a proxy for dF2pU.
| Modification | Relative Protein Expression (Compared to Unmodified Uridine) | Cell Type(s) | Key Findings | Citation(s) |
| Pseudouridine (Ψ) | Increased | Multiple | Enhances translational capacity and reduces innate immune activation. | |
| N1-methylpseudouridine (m1Ψ) | Significantly Increased | Multiple | Generally outperforms Ψ in enhancing protein expression and reducing immunogenicity. | |
| 5-methylcytidine (m5C) / Ψ | Increased | HEK293T | Combination of modifications can be beneficial but may not be superior to m1Ψ alone. | |
| N1-substituted Ψ derivatives | Variable | THP-1 | Protein expression levels vary depending on the specific N1-substituent. In vitro translation does not always correlate with cell-based expression. | |
| Variable m1Ψ ratios (5-100%) | Dependent on ratio and cell type | HEK293T, A549, H1299 | Low m1Ψ modification ratios (e.g., 5%) can result in higher protein expression than high ratios (e.g., 100%) in some cell lines. |
Experimental Protocols
Protocol: Optimizing the Ratio of dF2pU Incorporation for Maximal Protein Expression
Objective: To determine the optimal ratio of this compound-5'-Triphosphate (dF2pU-TP) to Uridine-5'-Triphosphate (UTP) in an IVT reaction for maximizing protein expression of a target mRNA.
Materials:
-
Linearized plasmid DNA template encoding the gene of interest with a T7 promoter.
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, CTP (100 mM solutions)
-
UTP (100 mM solution)
-
dF2pU-TP (100 mM solution)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
mRNA purification kit (e.g., silica-based columns or magnetic beads)
-
Cell culture reagents for the target cell line
-
Transfection reagent
-
Assay reagents for protein quantification (e.g., Luciferase assay kit, fluorescent plate reader, or Western blot reagents)
Procedure:
-
Prepare NTP Mixes: Prepare a series of NTP mixes with varying ratios of dF2pU-TP to UTP. For a final concentration of 10 mM for each NTP in the reaction, the mixes could be prepared as follows:
| Mix | ATP (µL of 100mM) | GTP (µL of 100mM) | CTP (µL of 100mM) | UTP (µL of 100mM) | dF2pU-TP (µL of 100mM) |
| 100% dF2pU | 2 | 2 | 2 | 0 | 2 |
| 50% dF2pU | 2 | 2 | 2 | 1 | 1 |
| 25% dF2pU | 2 | 2 | 2 | 1.5 | 0.5 |
| 0% dF2pU (100% U) | 2 | 2 | 2 | 2 | 0 |
-
Set up IVT Reactions: For each condition, set up a 20 µL IVT reaction as follows:
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
Linearized DNA template: 1 µg
-
NTP Mix (from step 1): as prepared
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Incubate the reactions at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
mRNA Purification: Purify the mRNA from each reaction using your chosen method according to the manufacturer's instructions. Elute in nuclease-free water.
-
Quantification and Quality Control:
-
Measure the concentration of each mRNA sample using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the mRNA by running a small amount on a denaturing agarose gel. A single, sharp band should be visible for each sample.
-
-
Transfection:
-
Plate your target cells at an appropriate density.
-
Prepare transfection complexes for each mRNA sample, ensuring to use an equal molar amount of each mRNA construct.
-
Transfect the cells according to your standard protocol. Include a mock-transfected control.
-
-
Protein Expression Analysis:
-
After a suitable incubation period (e.g., 24 hours), lyse the cells and quantify the expressed protein using your chosen assay.
-
Normalize the protein expression data to a housekeeping gene or total protein concentration if necessary.
-
-
Data Analysis: Compare the protein expression levels from the different dF2pU:UTP ratios to determine the optimal incorporation percentage for your mRNA.
Visualizations
Technical Support Center: Optimizing Codan Usage for N1-(1,1-Difluoroethyl)pseudouridine-Modified Transcripts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ)-modified mRNA. The content is designed to address specific challenges encountered during the optimization of codon usage for enhanced protein expression and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dF2Ψ) and why is it used in mRNA transcripts?
A1: this compound (dF2Ψ) is a chemically modified nucleoside, a derivative of pseudouridine (B1679824), that can be incorporated into in vitro transcribed (IVT) mRNA. Similar to other modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), dF2Ψ is used to enhance the therapeutic properties of mRNA by reducing its immunogenicity and increasing its stability.[1][2] The incorporation of such modified nucleosides can help prevent the activation of innate immune responses that would otherwise target the mRNA for degradation and inhibit translation.[1]
Q2: How does the inclusion of dF2Ψ affect codon usage and translation efficiency?
A2: While specific quantitative data for dF2Ψ is emerging, studies on related modifications like pseudouridine and m1Ψ provide valuable insights. These modifications can influence translation in several ways:
-
Ribosome Pausing: Modified nucleosides can sometimes lead to ribosome pausing or stalling at specific codon sequences, which may affect the overall rate of protein synthesis.[1] For instance, Ψ-rich sequences have been observed to cause ribosome deceleration.[1]
-
Translation Fidelity: Some modifications have been shown to subtly modulate the fidelity of amino acid incorporation in a context-dependent manner.[3][4]
-
mRNA Stability: Modified mRNAs generally show enhanced stability against nucleases, which can lead to a longer functional half-life and increased protein production over time.[2][5][6]
It is important to experimentally validate the impact of dF2Ψ on your specific mRNA sequence.
Q3: What are the key considerations for codon optimization of dF2Ψ-modified mRNA?
A3: Key considerations for optimizing codon usage in dF2Ψ-modified transcripts include:
-
Host Organism Codon Bias: The primary goal of codon optimization is to replace rare codons with those more frequently used in the target expression system (e.g., human cells) to improve translation efficiency.[7][8]
-
mRNA Secondary Structure: The stability of the mRNA secondary structure, particularly near the 5' untranslated region (UTR), can significantly impact translation initiation.[7][9] Codon optimization algorithms can be used to minimize strong secondary structures that might impede ribosome binding.[8][9]
-
GC Content: Balancing the GC content of the coding sequence is important for both mRNA stability and efficient transcription.[8][9]
-
Avoiding Destabilizing Sequences: Certain sequence motifs, such as AU-rich elements, can be destabilizing and should be avoided where possible.[8]
Q4: Can I use standard codon optimization software for dF2Ψ-modified transcripts?
A4: Yes, standard codon optimization software can be a good starting point. These tools primarily operate based on the codon usage bias of the target organism.[9] However, it's crucial to remember that these algorithms may not specifically account for the unique biophysical properties of dF2Ψ. Therefore, experimental validation of a few optimized sequences is highly recommended. Some advanced tools aim to co-optimize for both codon usage and mRNA secondary structure, which can be particularly beneficial.[10]
Troubleshooting Guide
Problem 1: Low protein expression from a dF2Ψ-modified, codon-optimized transcript.
| Possible Cause | Troubleshooting Step |
| Suboptimal Codon Optimization: The chosen codon optimization strategy may not be ideal for the specific sequence in the context of dF2Ψ modification. | Solution: Design and test a few different codon-optimized versions of your gene. Consider using different optimization algorithms or manually adjusting codons in regions predicted to have strong secondary structures. Evaluate protein expression from each construct to identify the best performer.[11] |
| Ribosome Stalling: The presence of dF2Ψ, especially in combination with certain codon contexts, might be causing ribosomes to stall, leading to premature termination or reduced elongation rates.[1] | Solution: Analyze the ribosome occupancy on your mRNA using ribosome profiling. This technique can identify specific codons or sequences where ribosomes are pausing.[12][13][14] If stalling is detected, re-design the codon sequence in these regions. |
| mRNA Secondary Structure Issues: Strong secondary structures, particularly near the ribosome binding site, can inhibit translation initiation.[7][9] | Solution: Use RNA structure prediction software to analyze the minimum free energy (MFE) of your mRNA's 5' UTR and the initial part of the coding sequence. If a stable hairpin is predicted, modify the sequence to destabilize it without significantly altering the amino acid sequence. |
| Poor In Vitro Transcription (IVT) Yield or Quality: Issues with the IVT reaction can lead to truncated or impure mRNA, resulting in low protein expression. | Solution: Optimize your IVT reaction conditions. Ensure high-quality DNA template and reagents. Analyze the integrity and purity of your IVT product using methods like capillary gel electrophoresis (CGE) or agarose (B213101) gel electrophoresis.[15][16][17] |
Problem 2: High immunogenicity observed despite using dF2Ψ-modified mRNA.
| Possible Cause | Troubleshooting Step |
| Presence of Double-Stranded RNA (dsRNA) Contaminants: dsRNA is a potent activator of the innate immune response and can be a byproduct of the IVT reaction.[18][19] | Solution: Purify the IVT-produced mRNA using methods specifically designed to remove dsRNA, such as cellulose-based chromatography. Analyze the purity of the final product to ensure the absence of dsRNA. |
| Incomplete Modification: The incorporation of dF2Ψ during IVT may be incomplete, leaving stretches of unmodified uridine (B1682114) that can trigger an immune response. | Solution: Verify the incorporation of dF2Ψ using techniques like liquid chromatography-mass spectrometry (LC-MS).[15][20] Optimize the IVT reaction to maximize the incorporation of the modified nucleotide. |
Quantitative Data Summary
The following table summarizes the effects of related nucleoside modifications on protein expression. While direct quantitative data for dF2Ψ is limited in publicly available literature, these findings for pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) can provide a useful reference point.
| Modification | Cell Type | Reporter Gene | Fold Change in Protein Expression (vs. Unmodified) | Reference |
| m1Ψ | HeLa | eGFP | ~1.5-fold increase | [5][6] |
| m1Ψ | HeLa | hEpo | ~1.5-fold increase | [5][6] |
| Ψ | HeLa | eGFP | Similar to unmodified | [5][6] |
| mC & Ψ | RAW 264.7 | GLuc | Significant increase | [2] |
| mC & Ψ | HuH-7, MEFs | GLuc | Decrease | [2] |
Note: The impact of nucleoside modifications on protein expression can be cell-type specific.[2]
Experimental Protocols
In Vitro Transcription (IVT) of dF2Ψ-Modified mRNA
This protocol provides a general framework for the synthesis of dF2Ψ-modified mRNA. Optimization of specific component concentrations may be required.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
Nuclease-free water.
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 100 mM DTT).
-
ATP, GTP, CTP solutions (100 mM each).
-
UTP and dF2Ψ-TP solutions (100 mM each).
-
T7 RNA Polymerase.
-
RNase Inhibitor.
-
DNase I.
-
RNA purification kit or method (e.g., LiCl precipitation, spin columns).
Protocol:
-
Reaction Setup: In a nuclease-free tube, combine the following at room temperature in the specified order:
-
Nuclease-free water to a final volume of 50 µL.
-
5 µL of 10x Transcription Buffer.
-
ATP, GTP, CTP to a final concentration of 2 mM each.
-
UTP and dF2Ψ-TP. The ratio will need to be optimized, but a starting point could be a 1:3 ratio of UTP to dF2Ψ-TP (final concentration of UTP = 0.5 mM, dF2Ψ-TP = 1.5 mM). For full substitution, omit UTP.
-
1 µg of linearized DNA template.
-
1 µL of RNase Inhibitor.
-
2 µL of T7 RNA Polymerase.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the mRNA using your chosen method according to the manufacturer's instructions.
-
Quantification and Quality Control: Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel or using a bioanalyzer.[17]
Ribosome Profiling to Identify Ribosome Stalling
This protocol provides a high-level overview of the ribosome profiling workflow. For detailed, step-by-step instructions, refer to specialized literature.[13][14]
Workflow:
-
Cell Lysis and Ribosome Isolation:
-
Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Lyse the cells under conditions that maintain ribosome-mRNA integrity.
-
Isolate ribosomes by ultracentrifugation through a sucrose (B13894) cushion.
-
-
Nuclease Digestion:
-
Treat the ribosome-mRNA complexes with an RNase (e.g., RNase I) to digest mRNA that is not protected by the ribosome. This will generate ribosome-protected fragments (RPFs) or "footprints."
-
-
Ribosome Footprint Isolation:
-
Isolate the 80S monosomes containing the RPFs, typically by sucrose density gradient centrifugation.
-
Extract the RNA (the RPFs) from the isolated monosomes.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Perform deep sequencing of the cDNA library.
-
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Analyze the distribution of ribosome footprints along the mRNA transcripts to identify regions of high ribosome density, which indicate potential ribosome pausing or stalling.
-
Visualizations
Caption: Workflow for optimizing codon usage in dF2Ψ-modified mRNA.
Caption: Troubleshooting logic for low protein expression.
References
- 1. Membrane-dependent relief of translation elongation arrest on pseudouridine- and N1-methyl-pseudouridine-modified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mRNA structure regulates protein expression through changes in functional half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 8. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 9. Codon Optimization & Its Impact on mRNA Translation Efficiency - Creative Biolabs [ribosome.creative-biolabs.com]
- 10. arxiv.org [arxiv.org]
- 11. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified ribosome profiling reveals high abundance of ribosome protected mRNA fragments derived from 3′ untranslated regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: N1-(1,1-Difluoroethyl)pseudouridine Triphosphate (dF2ΨTP) for In Vitro Transcription
Welcome to the technical support center for N1-(1,1-Difluoroethyl)pseudouridine Triphosphate (dF2ΨTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing dF2ΨTP to potentially reduce abortive transcripts and enhance your in vitro transcription (IVT) reactions.
While direct comparative data on the efficacy of dF2ΨTP in preventing abortive transcripts is emerging, the principles of using modified pseudouridine (B1679824) analogs suggest its potential to improve IVT outcomes. This guide offers troubleshooting advice and frequently asked questions based on established knowledge of IVT with modified nucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro transcription, with a focus on challenges that may arise when using modified nucleotides like dF2ΨTP.
| Issue | Potential Cause | Recommended Solution |
| Low RNA Yield | 1. Suboptimal dF2ΨTP Concentration: Incorrect ratio of dF2ΨTP to other NTPs. | 1. Titrate the concentration of dF2ΨTP. Start with a 1:1 replacement for UTP and optimize the ratio based on yield. |
| 2. Enzyme Inhibition: High concentrations of modified nucleotides can sometimes inhibit T7 RNA Polymerase. | 2. Perform a titration of T7 RNA Polymerase to find the optimal concentration for your template and NTP mix. | |
| 3. Poor Template Quality: Contaminants in the DNA template (e.g., salts, ethanol) can inhibit transcription.[1][2] | 3. Ensure high-purity, linearized DNA template. Perform phenol:chloroform extraction and ethanol (B145695) precipitation, or use a reliable column purification kit.[1] | |
| 4. Reaction Conditions: Suboptimal temperature or incubation time. | 4. Optimize incubation time (typically 2-4 hours) and temperature (usually 37°C). | |
| High Abundance of Short Transcripts (Abortive Transcripts) | 1. Promoter-Proximal Sequence Effects: The initial transcribed sequence can influence the stability of the transcription initiation complex. | 1. If possible, modify the first few nucleotides of the transcribed sequence to be G-rich, which can stabilize the initiation complex. |
| 2. Suboptimal NTP Concentrations: An imbalance in NTP concentrations can lead to polymerase stalling and release of short transcripts. | 2. Ensure all NTPs, including dF2ΨTP, are at their optimal concentrations. A standard starting point is an equimolar concentration of all four NTPs. | |
| 3. High Magnesium Concentration: Excess Mg²⁺ can sometimes increase the rate of abortive initiation. | 3. Titrate the Mg²⁺ concentration in the reaction buffer. | |
| 4. Pyrophosphate Accumulation: Buildup of pyrophosphate can inhibit transcription. | 4. Include inorganic pyrophosphatase in the IVT reaction to hydrolyze pyrophosphate. | |
| Unexpected Transcript Size (Longer or Shorter than Expected) | 1. Incomplete Template Linearization: Circular or incompletely digested plasmid templates can lead to run-on transcription. | 1. Confirm complete linearization of the plasmid DNA by agarose (B213101) gel electrophoresis.[1] |
| 2. Template-Independent Nucleotide Addition: T7 RNA polymerase can add extra nucleotides to the 3' end of the transcript. | 2. Use a restriction enzyme that generates blunt or 5'-overhanging ends for template linearization.[1] | |
| 3. Premature Termination: Secondary structures in the DNA template or RNA transcript can cause the polymerase to dissociate prematurely. | 3. Try transcribing at a lower temperature (e.g., 30°C) to minimize the formation of secondary structures. | |
| Difficulty Incorporating dF2ΨTP | 1. Enzyme Preference: T7 RNA Polymerase may have a different affinity for dF2ΨTP compared to UTP. | 1. Consider using a mutant T7 RNA Polymerase engineered for better incorporation of modified nucleotides. |
| 2. Incorrect Reaction Buffer Composition: The buffer composition may not be optimal for the incorporation of this specific modified nucleotide. | 2. Consult the supplier of dF2ΨTP for any specific buffer recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound Triphosphate (dF2ΨTP) and why use it in IVT?
A1: this compound Triphosphate is a modified analog of pseudouridine triphosphate. Like other modified nucleotides such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), it is used in in vitro transcription to replace uridine (B1682114) triphosphate (UTP). The incorporation of modified nucleotides can enhance the stability of mRNA, reduce its immunogenicity, and improve translation efficiency.[3][4] The difluoroethyl group at the N1 position is a structural modification that may influence the interaction of the nucleotide with T7 RNA Polymerase and potentially reduce the frequency of abortive initiation, leading to higher yields of full-length RNA.
Q2: How does dF2ΨTP potentially reduce abortive transcripts?
A2: Abortive transcription is a process where T7 RNA polymerase synthesizes and releases short, non-functional RNA transcripts before committing to full-length transcript synthesis. This can be influenced by the stability of the initial transcription complex. The electronic properties and size of the N1-substituent on pseudouridine can affect the conformation of the nucleotide and its interaction with the polymerase and the DNA template.[3] It is hypothesized that the difluoroethyl group of dF2ΨTP may stabilize the early transcription complex, thereby reducing the likelihood of premature termination and the release of abortive transcripts.
Q3: What is the recommended starting concentration for dF2ΨTP in an IVT reaction?
A3: A good starting point is to completely replace UTP with an equimolar concentration of dF2ΨTP. However, the optimal concentration may vary depending on the specific DNA template and reaction conditions. It is recommended to perform a titration to determine the optimal ratio of dF2ΨTP to the other NTPs for your specific experiment.
Q4: Is dF2ΨTP compatible with all T7 RNA Polymerase variants?
A4: dF2ΨTP is expected to be a substrate for wild-type T7 RNA Polymerase. However, some engineered variants of T7 RNA Polymerase may exhibit different incorporation efficiencies for modified nucleotides. If you are experiencing low incorporation rates, consider testing different commercially available T7 RNA Polymerase variants, including those specifically optimized for modified NTPs.
Q5: How can I analyze the reduction of abortive transcripts when using dF2ΨTP?
A5: You can analyze the products of your IVT reaction using denaturing polyacrylamide gel electrophoresis (dPAGE) with high resolution. This will allow you to visualize and quantify the short abortive transcripts (typically <15 nucleotides) relative to the full-length RNA product. Comparing the band intensities of the abortive products in reactions with and without dF2ΨTP, or with other modified nucleotides, will provide a quantitative measure of its effectiveness.
Quantitative Data Summary
As specific quantitative data for the reduction of abortive transcripts with dF2ΨTP is not yet widely published, we provide a template table for your own experimental comparisons.
| Nucleotide Composition | Total RNA Yield (µg/20µL reaction) | Full-Length RNA (%) | Abortive Transcripts (%) |
| ATP, GTP, CTP, UTP | |||
| ATP, GTP, CTP, ΨTP | |||
| ATP, GTP, CTP, m1ΨTP | |||
| ATP, GTP, CTP, dF2ΨTP |
Users should populate this table with their own experimental data to compare the performance of dF2ΨTP.
Experimental Protocols
Key Experiment: Comparative Analysis of Abortive Transcription with dF2ΨTP
Objective: To quantify the effect of dF2ΨTP on the reduction of abortive transcripts in an in vitro transcription reaction compared to standard UTP and other modified pseudouridine triphosphates.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, CTP solutions (100 mM)
-
UTP, ΨTP, m1ΨTP, and dF2ΨTP solutions (100 mM)
-
RNase Inhibitor
-
Inorganic Pyrophosphatase
-
DNase I (RNase-free)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Urea
-
TBE buffer
-
RNA loading dye
-
Gel imaging system
Methodology:
-
Reaction Setup: Assemble four separate 20 µL IVT reactions, each containing a different uridine analog (UTP, ΨTP, m1ΨTP, dF2ΨTP). For each reaction, combine the following components on ice in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of ATP, GTP, CTP mix (10 mM each final concentration)
-
2 µL of the respective UTP analog (UTP, ΨTP, m1ΨTP, or dF2ΨTP) to a final concentration of 10 mM
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
1 µL of Inorganic Pyrophosphatase
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reactions at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Sample Preparation for Gel Electrophoresis:
-
To 5 µL of each IVT reaction, add 5 µL of RNA loading dye containing a denaturant (e.g., formamide).
-
Heat the samples at 70°C for 10 minutes to denature the RNA.
-
Immediately place the samples on ice.
-
-
Denaturing PAGE:
-
Prepare and pre-run a high-resolution denaturing polyacrylamide gel containing urea.
-
Load the denatured RNA samples onto the gel.
-
Run the gel at a constant power until the loading dye has migrated to the desired position.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable RNA stain (e.g., SYBR Gold).
-
Image the gel using a gel documentation system.
-
Quantify the band intensities of the full-length transcript and the shorter abortive transcripts for each reaction using densitometry software. Calculate the percentage of abortive transcripts relative to the total RNA in each lane.
-
Visualizations
Caption: Experimental workflow for IVT using dF2ΨTP and analysis of abortive transcripts.
Caption: Troubleshooting logic for IVT experiments with dF2ΨTP.
References
- 1. Direct detection of abortive RNA transcripts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Synthesis of N1-Fluoroalkylated Pseudouridine Analogs
Welcome to the technical support center for the synthesis of N1-fluoroalkylated pseudouridine (B1679824) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of N1-fluoroalkylated pseudouridine analogs?
A1: The main challenges include:
-
Regioselectivity: Achieving selective alkylation at the N1 position of the pseudouridine ring without concurrent alkylation at other positions (N3 or hydroxyl groups of the ribose).
-
Protecting Group Strategy: Choosing appropriate protecting groups for the 2', 3', and 5'-hydroxyl groups of the ribose that are stable during the N1-alkylation step and can be removed without affecting the fluoroalkyl group or the pseudouridine core.
-
Reaction Conditions: Optimizing the reaction conditions for the N1-fluoroalkylation to maximize yield and minimize side reactions.
-
Purification: Separating the desired N1-fluoroalkylated product from unreacted starting materials, regioisomers, and other byproducts.
-
Characterization: Unambiguously confirming the structure and purity of the final product, including the exact location of the fluoroalkyl group.
Q2: Which protecting groups are recommended for the ribose hydroxyls during N1-fluoroalkylation?
A2: Silyl (B83357) protecting groups are commonly employed due to their relative stability and ease of removal.
-
TBDMS (tert-butyldimethylsilyl): Offers good stability and is a common choice for protecting the 2', 3', and 5'-hydroxyl groups.
-
TIPS (triisopropylsilyl): Provides greater steric hindrance and can sometimes offer different selectivity in protection and deprotection steps.
-
Acetyl (Ac): Can also be used, but may be less stable under certain alkylating conditions.
It is crucial to protect all three hydroxyl groups to prevent O-alkylation side reactions.
Q3: What are the common methods for introducing the fluoroalkyl group at the N1 position?
A3: The Mitsunobu reaction is a versatile and commonly used method for the N-alkylation of nucleosides under mild conditions.[1] This reaction typically involves reacting the protected pseudouridine with a fluoroalkyl alcohol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][3]
Another potential method is the direct alkylation of protected pseudouridine with a fluoroalkyl halide (e.g., 2-fluoroethyl tosylate) in the presence of a non-nucleophilic base.
Q4: How can I confirm that the fluoroalkylation occurred at the N1 position and not N3?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for this determination.
-
¹H NMR: The chemical shift of the H6 proton of the uracil (B121893) ring is sensitive to substitution at the adjacent N1 position.
-
¹H-¹⁵N HSQC/HMBC: If isotopically labeled materials are used, these 2D NMR techniques can definitively show the connectivity between the N1 nitrogen and the alkyl chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space correlation between the protons of the fluoroalkyl group and the H6 proton, confirming N1 substitution.[4]
Mass spectrometry (MS) can confirm the addition of the fluoroalkyl group to the pseudouridine molecule but typically cannot distinguish between N1 and N3 isomers without fragmentation analysis.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired N1-fluoroalkylated product | 1. Incomplete protection of ribose hydroxyls leading to side reactions. 2. Inactive Mitsunobu reagents (DEAD/DIAD can degrade). 3. Steric hindrance from bulky protecting groups or the fluoroalkyl alcohol. 4. The pKa of the N1-proton is not suitable for the reaction conditions. | 1. Confirm complete protection of the ribose hydroxyls by NMR before proceeding with alkylation. 2. Use freshly opened or properly stored DEAD/DIAD. 3. Consider using a less sterically hindered fluoroalkylating agent if possible. For the Mitsunobu reaction, ensure the alcohol is added before the DEAD/DIAD.[7] 4. In direct alkylation, a stronger, non-nucleophilic base might be required. |
| Formation of multiple products (regioisomers) | 1. Incomplete protection of the ribose hydroxyls leading to O-alkylation. 2. Alkylation at the N3 position of the pseudouridine ring. | 1. Ensure complete silylation of the 2', 3', and 5'-hydroxyl groups. 2. The N1-proton is generally more acidic and sterically accessible than the N3-proton, favoring N1-alkylation. However, reaction conditions can influence selectivity. Lowering the reaction temperature may improve N1-selectivity. |
| Difficult purification of the final product | 1. Co-elution of the product with unreacted starting material or byproducts (e.g., triphenylphosphine oxide from Mitsunobu reaction). 2. Similar polarity of the desired product and impurities. | 1. For Mitsunobu byproducts, consider using polymer-supported triphenylphosphine to simplify removal.[8] 2. Reverse-phase HPLC is the most effective method for purifying modified nucleosides.[9] Optimize the gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) to achieve separation.[10] |
| Unexpected deprotection of silyl groups during workup or purification | 1. Accidental exposure to acidic or basic conditions. 2. Use of protic solvents during workup. | 1. Maintain neutral pH during aqueous workup. 2. Use aprotic solvents where possible. For removal of silyl groups, controlled treatment with a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride) is standard.[11] |
| Ambiguous NMR spectra | 1. Presence of residual impurities. 2. Rotamers around the C1'-C5 glycosidic bond. | 1. Further purify the sample using HPLC. 2. This is inherent to pseudouridine and its analogs. Acquiring NMR spectra at different temperatures can sometimes help to resolve or average out the rotameric signals.[12] |
Experimental Protocols
Protocol 1: Per-silylation of Pseudouridine
This protocol describes the protection of the 2', 3', and 5'-hydroxyl groups of pseudouridine using TBDMS-Cl.
Materials:
-
Pseudouridine
-
Pyridine (anhydrous)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve pseudouridine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (3.3 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2',3',5'-tris-O-(tert-butyldimethylsilyl)pseudouridine.
Expected Yield: ~80-90%
Protocol 2: N1-Fluoroalkylation of Protected Pseudouridine via Mitsunobu Reaction
This protocol is a representative method for the N1-alkylation of protected pseudouridine with 2-fluoroethanol (B46154).
Materials:
-
2',3',5'-tris-O-(tert-butyldimethylsilyl)pseudouridine
-
Triphenylphosphine (PPh₃)
-
2-Fluoroethanol
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3',5'-tris-O-(tert-butyldimethylsilyl)pseudouridine (1.0 eq), PPh₃ (1.5 eq), and 2-fluoroethanol (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the desired N1-fluoroalkylated product from triphenylphosphine oxide and other byproducts.
Expected Yield: 50-70% (yields can vary significantly based on the specific fluoroalkyl alcohol used).
Protocol 3: Deprotection of N1-Fluoroalkylated Pseudouridine
This protocol describes the removal of the TBDMS protecting groups.
Materials:
-
N1-fluoroalkyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)pseudouridine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve the protected N1-fluoroalkylated pseudouridine (1.0 eq) in THF.
-
Add TBAF solution (3.5 eq) at room temperature.
-
Stir the reaction for 8-16 hours and monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the pure N1-fluoroalkylated pseudouridine analog.
Expected Yield: >90%
Data Presentation
Table 1: Typical Reagent Stoichiometry for N1-Alkylation (Mitsunobu)
| Reagent | Stoichiometry (equivalents) |
| Protected Pseudouridine | 1.0 |
| Fluoroalkyl Alcohol | 1.2 - 2.0 |
| Triphenylphosphine (PPh₃) | 1.2 - 2.0 |
| DIAD or DEAD | 1.2 - 2.0 |
Table 2: Representative Reverse-Phase HPLC Conditions for Purification
| Parameter | Condition |
| Column | C18 silica column |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Visualizations
Caption: Synthetic workflow for N1-fluoroalkylated pseudouridine.
Caption: Troubleshooting logical relationships.
References
- 1. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. routledge.com [routledge.com]
- 6. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. NMR spectroscopy of RNA duplexes containing pseudouridine in supercooled water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Incorporation of Modified Nucleosides by T7 RNA polymerase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the inefficient incorporation of modified nucleosides during in vitro transcription using T7 RNA polymerase.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of modified nucleosides by T7 RNA polymerase often inefficient?
A1: Wild-type T7 RNA polymerase has evolved to efficiently incorporate canonical ribonucleotides (ATP, CTP, GTP, UTP). The enzyme's active site has a specific geometry and chemical environment that can sterically or chemically hinder the acceptance of nucleosides with modifications on the base, sugar, or phosphate (B84403) moieties. The Tyr639 residue, in particular, plays a critical role in discriminating against deoxyribonucleotides and other 2'-modified sugars through hydrogen bonding with the 2'-hydroxyl group of the incoming NTP.[1] Modifications, especially bulky ones, can disrupt the precise positioning required for efficient catalysis, leading to reduced incorporation rates, premature termination of transcription, or complete inhibition.
Q2: What are the most common types of modified nucleosides that are poorly incorporated?
A2: The efficiency of incorporation is highly dependent on the nature and location of the modification. Generally, modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe) or 2'-azido (2'-N3), are poorly tolerated by wild-type T7 RNA polymerase.[2][3] Bulky modifications on the nucleobase can also reduce incorporation efficiency.[4] While some base modifications are well-tolerated, larger adducts can clash with the enzyme's active site.
Q3: Are there mutant versions of T7 RNA polymerase that can improve the incorporation of modified nucleosides?
A3: Yes, several mutant T7 RNA polymerases have been developed to enhance the incorporation of various modified nucleosides. One of the most well-known is the Y639F mutant . The replacement of tyrosine with phenylalanine at position 639 removes a key hydrogen bond interaction with the 2'-hydroxyl group, thereby reducing the discrimination against nucleotides with 2'-modifications like 2'-fluoro and 2'-amino groups.[2][5] For bulkier 2'-modifications like 2'-O-methyl, a double mutant, Y639F/H784A , has shown superior performance.[2][3] Additionally, thermostable mutants have been developed that not only exhibit increased stability at higher temperatures but also show improved yields of heavily modified RNA.[5][6]
Q4: How can I optimize my in vitro transcription reaction conditions to improve the incorporation of a specific modified nucleoside?
A4: Optimizing reaction conditions is crucial for maximizing the yield of modified RNA. Key parameters to consider include:
-
Magnesium Chloride (MgCl₂) Concentration: The concentration of Mg²⁺ is critical for T7 RNA polymerase activity. The optimal concentration is often slightly higher than the total NTP concentration.[7] It is recommended to titrate the MgCl₂ concentration for each new modified nucleoside to find the optimal balance for enzyme activity and transcript integrity.
-
NTP Concentration: While higher NTP concentrations can drive the reaction forward, an imbalance between the canonical and modified NTPs can lead to biased incorporation. For complete substitution, the modified NTP should fully replace its canonical counterpart at an equimolar concentration.[8]
-
Temperature: While standard in vitro transcription is performed at 37°C, some thermostable T7 RNA polymerase mutants can function at higher temperatures, which may improve the transcription of difficult templates and the incorporation of certain modified nucleosides.[5][9]
-
Additives: The inclusion of reagents like spermidine (B129725) and Dithiothreitol (DTT) in the reaction buffer is generally recommended to enhance RNA yield.[8][10]
Q5: My transcription reaction is producing a smear or multiple bands on a gel. What could be the cause?
A5: The presence of a smear or multiple bands on a gel can indicate several issues:
-
Premature Termination: Poor incorporation of a modified nucleoside can cause the polymerase to stall and dissociate from the DNA template, resulting in truncated transcripts of various lengths. Using a mutant T7 RNA polymerase with enhanced processivity for modified NTPs can help alleviate this issue.
-
N+1 Products (3' Heterogeneity): T7 RNA polymerase can add one or more non-templated nucleotides to the 3' end of the transcript, leading to a product that is longer than expected. This can be reduced by modifying the 5' end of the DNA template strand with 2'-O-methyl groups on the last two nucleotides.[11][12][13]
-
RNase Contamination: Contamination with RNases will lead to the degradation of your RNA product, resulting in a smear. It is essential to maintain an RNase-free environment during your experiments.[10][14]
Troubleshooting Guides
Problem 1: Low Yield of Full-Length Modified RNA
| Potential Cause | Recommended Solution |
| Poor incorporation efficiency of the modified nucleoside by wild-type T7 RNA polymerase. | Switch to a mutant T7 RNA polymerase known to better accommodate the specific modification (e.g., Y639F for 2'-modified NTPs, or Y639F/H784A for bulkier 2'-modifications).[2][3] |
| Suboptimal reaction conditions. | Titrate the MgCl₂ concentration. The optimal concentration is typically a few millimolar above the total NTP concentration.[7][15] Optimize the reaction temperature, especially if using a thermostable mutant. |
| Low quality or concentration of the DNA template. | Ensure the DNA template is of high purity and accurately quantified. Contaminants from plasmid preparations can inhibit transcription.[10][14] |
| Degradation of RNA product by RNases. | Use RNase-free reagents and labware. Include an RNase inhibitor in the transcription reaction.[10] |
Problem 2: Presence of Truncated Transcripts (Smear Below the Expected Band)
| Potential Cause | Recommended Solution |
| Premature termination of transcription due to difficult-to-incorporate modified nucleosides. | Use a mutant T7 RNA polymerase with improved processivity for modified NTPs (e.g., Y639F/H784A).[2] |
| Secondary structures in the DNA template or nascent RNA transcript. | Increase the reaction temperature if using a thermostable T7 RNA polymerase. |
| Limiting NTP concentrations. | Ensure that all NTPs (both canonical and modified) are present at sufficient concentrations (typically 1-5 mM each). |
Problem 3: Presence of N+1 Products (Band(s) Above the Expected Band)
| Potential Cause | Recommended Solution |
| Non-templated nucleotide addition by T7 RNA polymerase. | Modify the 5'-end of the antisense DNA template strand by incorporating 2'-O-methyl modifications at the last two nucleotides.[11][12][13] |
| Using a restriction enzyme that generates a 3' overhang on the DNA template. | Linearize the plasmid DNA with a restriction enzyme that produces blunt ends or 5' overhangs.[14] |
Quantitative Data
Table 1: Relative Yield of 2'-O-methyl Modified RNA with Different T7 RNA Polymerase Mutants
| T7 RNA Polymerase Variant | Relative RNA Yield (%) |
| Wild-Type | < 10 |
| Y639F | ~20 |
| Y639F/H784A | ~50 |
| RGVG-M6 (Thermostable Mutant) | 100 |
Data is synthesized from qualitative and quantitative descriptions in the cited literature. The RGVG-M6 mutant is set as the benchmark for high-yield synthesis of 2'-O-methyl RNA.[5]
Table 2: Effect of Thermostabilizing Mutations on the Yield of Fully 2'-O-methylated RNA
| T7 RNA Polymerase Variant | Molecules of RNA per DNA Template |
| Wild-Type (with canonical NTPs) | 12.4 |
| RGVG-M6 (with 2'-O-methyl NTPs) | 4.6 |
This table demonstrates that while the yield with modified nucleotides is lower than with canonical nucleotides, the thermostable mutants significantly improve the production of heavily modified RNA.[5]
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with Modified Nucleosides
This protocol is a general guideline and may require optimization for specific modified nucleosides and templates.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
Canonical NTPs (ATP, CTP, GTP, UTP) at 100 mM
-
Modified NTP at 100 mM
-
Mutant T7 RNA Polymerase (e.g., Y639F or Y639F/H784A)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA polymerase and RNase inhibitor, which should be kept on ice.
-
Assemble the reaction at room temperature in the following order (for a 20 µL reaction):
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
Canonical NTPs (the one not being replaced): 2 µL of a 10 mM stock
-
Modified NTP: 2 µL of a 10 mM stock (to completely replace its canonical counterpart)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
-
Mix gently by pipetting up and down and then centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method (e.g., spin column purification, phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
Analyze the RNA product by denaturing PAGE or agarose (B213101) gel electrophoresis.
Protocol 2: Analysis of Modified Nucleoside Incorporation by HPLC
This protocol provides a method to digest the transcribed RNA into individual nucleosides and analyze the composition by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified modified RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
RNA Digestion:
-
In a microfuge tube, combine approximately 5-10 µg of the purified modified RNA with Nuclease P1 in the recommended buffer.
-
Incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add BAP and its corresponding buffer to the reaction mixture.
-
Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Heat-inactivate the enzymes according to the manufacturer's instructions.
-
-
HPLC Analysis:
-
Filter the digested sample to remove any precipitated protein.
-
Inject an appropriate volume of the sample onto the C18 HPLC column.
-
Separate the nucleosides using a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate).
-
Monitor the elution of the nucleosides by UV absorbance at 260 nm.
-
Quantify the amount of each nucleoside (canonical and modified) by integrating the peak areas and comparing them to a standard curve generated with known concentrations of each nucleoside.
-
Visualizations
Caption: Workflow for in vitro transcription with modified nucleosides.
Caption: Troubleshooting logic for poor modified RNA synthesis.
References
- 1. A Critical Residue Selectively Recruits Nucleotides for T7 RNA Polymerase Transcription Fidelity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter | Semantic Scholar [semanticscholar.org]
- 8. neb.com [neb.com]
- 9. Computational redesign of a thermostable T7 RNA polymerase | bioRxiv [biorxiv.org]
- 10. RNAT7 < Lab < TWiki [barricklab.org]
- 11. A simple and efficient method to transcribe RNAs with reduced 3' heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Incomplete factorial and response surface methods in experimental design: yield optimization of tRNA(Trp) from in vitro T7 RNA polymerase transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of N1-(1,1-Difluoroethyl)pseudouridine in cells
Welcome to the technical support center for N1-(1,1-Difluoroethyl)pseudouridine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this modified nucleoside while minimizing potential off-target effects in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended applications?
A1: this compound is a chemically modified analog of the natural nucleoside pseudouridine (B1679824). The incorporation of a difluoroethyl group at the N1 position is intended to enhance the metabolic stability and modulate the biological activity of RNA molecules into which it is incorporated. These characteristics make it a candidate for use in the development of RNA-based therapeutics and vaccines, aiming to improve protein expression and reduce immunogenicity.
Q2: How does this compound enter cells and get incorporated into RNA?
A2: Like other nucleoside analogs, this compound is actively taken up by cells through concentrative and equilibrative nucleoside transporters (CNTs and ENTs).[1] Once inside the cell, it undergoes a series of phosphorylation steps catalyzed by cellular kinases to form the corresponding triphosphate.[1] This triphosphate can then be utilized by RNA polymerases during transcription, leading to its incorporation into RNA molecules in place of natural uridine (B1682114) or pseudouridine.
Q3: What are the potential benefits of using this compound compared to other modified nucleosides?
A3: The difluoroethyl modification is designed to increase the metabolic stability of the resulting RNA by altering its susceptibility to enzymatic degradation.[2] Fluorine substitutions can also influence the conformation of the sugar moiety, which may affect RNA structure and its interactions with proteins.[3][4] Additionally, similar N1-substituted pseudouridine analogs have been shown to decrease cell toxicity compared to unmodified mRNA.[5]
Q4: Are there known off-target effects associated with fluorinated nucleosides?
A4: Yes, fluorinated nucleosides as a class have been associated with various off-target effects and toxicities. These can include myelosuppression, neurotoxicity, and interference with mitochondrial function.[3][6] The specific off-target effects are highly dependent on the structure of the analog, the cell type, and the experimental conditions. Therefore, careful evaluation of potential off-target effects is crucial when working with any new modified nucleoside.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in their experiments.
Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability
-
Possible Cause A: Inhibition of Essential Cellular Processes. Fluorinated nucleoside analogs can interfere with DNA and RNA synthesis, mitochondrial function, or other critical cellular pathways, leading to cell death.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration range that is effective for your application while minimizing cytotoxicity.
-
Assess Cell Viability: Use multiple cell viability assays to get a comprehensive picture of cellular health. (See Experimental Protocols section for details).
-
Evaluate Mitochondrial Function: Assess mitochondrial membrane potential and oxygen consumption to check for mitochondrial toxicity.
-
Consider a Different Delivery Method: The method of introducing the modified RNA into cells can impact viability.
-
-
Possible Cause B: Impurities in the Modified Nucleoside Preparation. Residual solvents or byproducts from the synthesis of this compound could be contributing to cytotoxicity.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your this compound stock through appropriate analytical methods (e.g., HPLC, Mass Spectrometry).
-
Source from a Reputable Vendor: Obtain the compound from a supplier with stringent quality control standards.
-
Problem 2: Altered Gene Expression Profile Unrelated to the Target Gene
-
Possible Cause A: miRNA-like Off-Target Effects. The seed region of the modified RNA may have partial complementarity to the 3' UTR of unintended mRNA transcripts, leading to their translational repression or degradation.
-
Troubleshooting Steps:
-
Sequence Analysis: Use bioinformatics tools to predict potential off-target binding sites for your modified RNA sequence.
-
Introduce Chemical Modifications: Strategic placement of other chemical modifications in the seed region of the RNA can reduce off-target binding.[7]
-
Lower the Concentration: Reducing the concentration of the modified RNA can minimize off-target effects, although this may also impact on-target efficacy.[8]
-
Perform Transcriptome-wide Analysis: Conduct RNA sequencing (RNA-Seq) to experimentally identify and quantify off-target gene expression changes.
-
-
Possible Cause B: Activation of Innate Immune Pathways. Although modified nucleosides are designed to reduce immunogenicity, some sequences or delivery methods can still trigger cellular innate immune responses, leading to widespread changes in gene expression.[5][9]
-
Troubleshooting Steps:
-
Measure Interferon Response: Assay for the expression of interferon-stimulated genes (ISGs) to determine if an immune response has been activated.
-
Optimize Delivery: The choice of transfection reagent or delivery vehicle can significantly impact the immune response.
-
Problem 3: Unexpected Changes in Protein Levels or Cellular Phenotype
-
Possible Cause: Altered Protein-RNA Interactions. The difluoroethyl modification can alter the local structure of the RNA, potentially affecting its binding to RNA-binding proteins (RBPs), which can in turn influence RNA processing, localization, and translation.
-
Troubleshooting Steps:
-
Proteomic Analysis: Perform quantitative proteomics (e.g., SILAC, TMT) to identify global changes in protein expression.
-
RNA Pulldown-Mass Spectrometry: Use the modified RNA as a bait to identify interacting proteins and see if the binding profile differs from that of the unmodified counterpart.
-
Functional Assays: Conduct cell-based functional assays relevant to the observed phenotypic changes to investigate the underlying mechanism.
-
Quantitative Data Summary
| Compound | Assay | Cell Line | Result | Reference |
| N1-(2-fluoroethyl)-Ψ mRNA | MTT Assay | THP-1 | Decreased cell toxicity compared to WT-mRNA and Ψ-mRNA | [5] |
| β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Cytotoxicity Assay | Human bone marrow, PBMCs | No cytotoxic effects observed | [10] |
| Fludarabine | Anticancer Activity | RPMI 8226 | IC50 = 1.54 μg/mL | [6] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound-modified RNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the this compound-modified RNA. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. RNA Isolation for Transcriptome Analysis (RNA-Seq)
This protocol outlines the basic steps for isolating high-quality total RNA from cells for downstream sequencing applications.
-
Materials:
-
Cells treated with this compound-modified RNA and control cells
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop) and Bioanalyzer
-
-
Procedure:
-
Harvest cells and lyse them using TRIzol reagent according to the manufacturer's instructions.
-
Add chloroform, mix, and centrifuge to separate the phases.
-
Transfer the aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding isopropanol and centrifuging.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in nuclease-free water.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Verify RNA integrity (RIN score) using a Bioanalyzer. High-quality RNA is crucial for reliable RNA-Seq results.
-
3. Protein Extraction for Proteomic Analysis
This protocol describes a general method for extracting total protein from cells for mass spectrometry-based proteomic analysis.
-
Materials:
-
Cells treated with this compound-modified RNA and control cells
-
RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant containing the soluble protein to a new tube.
-
Determine the protein concentration using a BCA assay.
-
The protein extract is now ready for downstream processing for proteomic analysis (e.g., digestion, peptide cleanup, and mass spectrometry).
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Discussion on Modified Nucleosides [bldpharm.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
N1-(1,1-Difluoroethyl)pseudouridine solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with N1-(1,1-Difluoroethyl)pseudouridine in aqueous buffers. As a modified nucleoside, its unique chemical structure can present challenges in achieving desired concentrations for experimental use. This guide offers troubleshooting strategies, comparative solubility data of related compounds, and standardized protocols to address these issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and problems related to the solubility of this compound.
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Difficulty in dissolving this compound is likely due to the hydrophobic nature of the 1,1-difluoroethyl group attached to the N1 position of the pseudouridine (B1679824). Here is a recommended initial troubleshooting workflow:
-
Start with a small amount: Before preparing your final concentration, perform a small-scale solubility test with a minute amount of the compound.
-
Use an appropriate co-solvent: Initially, dissolve the compound in a small volume of a water-miscible organic solvent such as DMSO or ethanol (B145695).
-
Gradual addition to buffer: Once dissolved in the organic solvent, add this stock solution dropwise to your aqueous buffer while vortexing to prevent precipitation.
-
Sonication and gentle heating: If precipitation occurs, sonication can help to break up aggregates and enhance dissolution. Gentle heating (e.g., to 37°C) may also improve solubility, but be mindful of the thermal stability of your compound and other buffer components.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can the choice of aqueous buffer affect the solubility of this compound?
A3: Yes, the composition of the aqueous buffer can significantly impact solubility.[2] Key factors to consider include:
-
pH: The ionization state of the molecule can change with pH, which in turn affects its solubility. While pseudouridine itself has been shown to have pH-independent reaction rates with certain reagents, extreme pH values should generally be avoided unless experimentally required.[3] For many biochemical experiments, a buffer with a pKa between 6 and 8 is recommended.[2]
-
Buffer Salts: High concentrations of salts can sometimes lead to "salting out" and precipitation of less soluble compounds. It is advisable to use the lowest buffer concentration that maintains the required pH and is compatible with your experimental setup.
-
Additives: Some buffers may contain additives that can either enhance or decrease the solubility of your compound.
Q4: My compound precipitates out of solution after initial dissolution. How can I prevent this?
A4: Precipitation after initial dissolution often indicates that the solution is supersaturated. Consider the following to maintain solubility:
-
Decrease the final concentration: The desired concentration may be above the solubility limit of the compound in your specific buffer system.
-
Increase the percentage of co-solvent: A higher percentage of an organic co-solvent like DMSO or ethanol in the final solution can help to keep the compound dissolved. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.
-
Use of solubilizing agents: In some cases, non-ionic detergents or other solubilizing agents can be used at low concentrations, but their compatibility with the downstream application must be verified.[4]
Q5: Are there any recommended storage conditions for stock solutions of this compound?
A5: Stock solutions of modified nucleosides are typically stored at -20°C or -80°C to prevent degradation. If the compound has been dissolved in an organic solvent like DMSO, it is crucial to use anhydrous grade solvent and store it in tightly sealed vials to prevent the absorption of water, which can lead to precipitation upon freezing and thawing.
Comparative Solubility of Related Nucleosides
The following table summarizes the available solubility data for pseudouridine and some of its N1-modified analogs to provide a reference for estimating the solubility of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | Notes |
| Pseudouridine | C₉H₁₂N₂O₆ | 244.20 | Highly soluble in water[1] | The parent molecule with high hydrophilicity. |
| N1-Methylpseudouridine | C₁₀H₁₄N₂O₆ | 258.23 | Data not specified, but used in aqueous solutions for in vitro transcription. | The methyl group adds some hydrophobicity. |
| This compound | C₁₁H₁₄F₂N₂O₆ | 308.24 | Data not publicly available. Expected to be lower than pseudouridine. | The difluoroethyl group significantly increases hydrophobicity. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Preparation of a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous, sterile-filtered DMSO (e.g., 10-50 µL) to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be applied if necessary. This will be your high-concentration primary stock solution.
-
-
Preparation of the Working Solution:
-
Obtain your desired sterile aqueous buffer (e.g., PBS, Tris-HCl).
-
While vortexing the aqueous buffer, add the primary stock solution dropwise to the buffer to achieve the final desired concentration.
-
Caution: Do not add the aqueous buffer to the DMSO stock, as this is more likely to cause precipitation.
-
-
Troubleshooting Insolubility:
-
If a precipitate forms, place the solution in an ultrasonic bath for 5-10 minutes.
-
If sonication is not sufficient, gently warm the solution to 37°C for 10-15 minutes with intermittent vortexing.
-
If the compound remains insoluble, it may be necessary to either lower the final concentration or increase the percentage of DMSO in the final working solution, keeping in mind the experimental constraints.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Pseudouridine - Wikipedia [en.wikipedia.org]
- 2. Buffers for Biochemical Reactions [promega.com]
- 3. Pseudouridine and N1-methylpseudouridine display pH-independent reaction rates with bisulfite yielding ribose adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N1-(1,1-Difluoroethyl)pseudouridine-Modified mRNA Quality Control
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the quality control (QC) of N1-(1,1-Difluoroethyl)pseudouridine-modified mRNA.
Section 1: Purity and Integrity Assays
The purity of the mRNA product is critical, as contaminants can reduce therapeutic efficacy and induce unwanted immune responses. The primary concerns are double-stranded RNA (dsRNA) byproducts and truncated mRNA fragments.
Frequently Asked Questions (FAQs) - Purity and Integrity
Q1: What is dsRNA and why is it a concern for modified mRNA therapeutics? A1: Double-stranded RNA (dsRNA) is a byproduct generated during the in vitro transcription (IVT) process.[][2][3] It is a potent activator of the innate immune system through pattern recognition receptors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[2][4] This immune activation can lead to the production of pro-inflammatory cytokines, potentially causing adverse effects and reducing the translational efficiency and overall efficacy of the mRNA therapeutic.[][3][4] Therefore, detecting and minimizing dsRNA contaminants is crucial for safety and regulatory compliance.[]
Q2: How does the this compound modification affect dsRNA formation? A2: While specific data on this compound is emerging, modifications like N1-methylpseudouridine (N1mΨ) are known to reduce dsRNA formation and subsequent immune activation. The structural changes introduced by these modifications can alter the hybridization properties of the RNA strand, potentially decreasing the likelihood of forming stable dsRNA duplexes. It is crucial to use dsRNA detection standards that are appropriate for the specific modification present in the sample to ensure accurate quantification.[2]
Q3: What methods are used to detect and quantify dsRNA? A3: Several methods are available, primarily immunological techniques that use dsRNA-specific antibodies. The most common are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and quantitative method. Kits are commercially available that can detect dsRNA in the pg/µL range and are suitable for various modified mRNA samples.[3][4]
-
Dot Blot: A simple, semi-quantitative technique where samples are spotted onto a membrane and probed with a dsRNA-specific antibody.[4]
-
Luminescence-based Assays: Novel techniques like the Lumit® dsRNA Detection Assay use a luciferase complementation principle, offering high sensitivity and a broad dynamic range.[5]
Troubleshooting - High dsRNA Content
Issue: My purified this compound-modified mRNA sample shows high levels of dsRNA.
| Potential Cause | Troubleshooting Steps |
| Suboptimal IVT Reaction | • Optimize the ratio of nucleotides and magnesium in the IVT reaction. • Consider using a new generation of RNA polymerase engineered to reduce dsRNA byproducts.[3] |
| Ineffective Purification | • Ensure the purification method is suitable for removing dsRNA. Standard precipitation methods may not be sufficient. • Implement a chromatography step (e.g., affinity, membrane, or monolithic columns) designed to separate ssRNA from dsRNA.[6][7] |
| Inaccurate Quantification | • Verify that the dsRNA standard used in your assay is compatible with your specific nucleotide modification. Using a standard with a different modification can lead to inaccurate results.[2] |
| DNA Template Impurities | • Ensure the linearized plasmid DNA template is of high purity and free from contaminants that could interfere with the IVT reaction. |
Section 2: 5' Capping Efficiency
A 5' cap structure is essential for mRNA stability, nuclear export, and initiating protein synthesis.[6][8] Incomplete capping reduces the biological activity of the mRNA.
Diagram: 5' Capping Efficiency Assay Workflow
Caption: Workflow for determining mRNA 5' capping efficiency using RNase H cleavage followed by LC-MS.
Frequently Asked Questions (FAQs) - 5' Capping
Q1: What is capping efficiency and what is a typical acceptable range? A1: Capping efficiency is the percentage of mRNA molecules in a sample that possess the correct 5' cap structure.[9] While the acceptable range is product-specific, capping efficiencies between 88% and 98% have been reported for various mRNA preparations.[10] Low efficiency leads to reduced protein expression and increased degradation of the mRNA.[6]
Q2: Which methods are preferred for analyzing capping efficiency? A2: Liquid chromatography-mass spectrometry (LC-MS) based methods are the standard for accurately identifying and quantifying the 5' cap.[11] A common approach involves using RNase H to specifically cleave the 5' end of the mRNA, which is then isolated and analyzed by LC-MS.[9][10][11] This method can distinguish between correctly capped mRNA and uncapped or improperly capped species.[10]
Troubleshooting - Low Capping Efficiency
Issue: My LC-MS analysis shows a capping efficiency below 85%.
| Potential Cause | Troubleshooting Steps |
| Inefficient Capping Reaction | • Co-transcriptional: Optimize the concentration of the cap analog (e.g., ARCA) in the IVT reaction. Ensure the cap analog is not degraded. • Enzymatic: Verify the activity of the capping enzyme (e.g., Vaccinia Capping Enzyme). Optimize reaction conditions such as temperature, incubation time, and reactant ratios.[12] |
| mRNA Degradation | • Ensure an RNase-free environment during all synthesis and purification steps. Use nuclease-free water and reagents.[13] |
| Analytical Method Issues | • Confirm the specificity and efficiency of the RNase H cleavage probe.[12] • Check for ion suppression or the formation of metal adducts during LC-MS analysis, which can affect quantification.[9] • Ensure the LC-MS method is properly calibrated and validated for linearity and sensitivity.[12] |
Protocol: RNase H-Based Capping Efficiency Analysis
-
Hybridization: Mix the modified mRNA sample (e.g., 100 pmol) with a biotin-tagged DNA/RNA chimeric probe complementary to the 5' end of the transcript. Incubate to allow for hybridization.
-
RNase H Digestion: Add RNase H enzyme to the hybridized sample. The enzyme will cleave the RNA strand of the DNA:RNA duplex, releasing the 5' terminal fragment.[10][11] Incubate at the recommended temperature (e.g., 50°C for thermostable RNase H).[12]
-
Fragment Isolation: Introduce streptavidin-coated magnetic beads to the reaction mixture to bind the biotinylated 5' fragments.
-
Washing: Use a magnet to immobilize the beads and wash them several times to remove the rest of the mRNA transcript and other reaction components.
-
Elution: Elute the purified 5' fragments from the beads.
-
LC-MS Analysis: Analyze the eluted fragments using ion-pair reverse-phase liquid chromatography coupled with high-resolution mass spectrometry (IP-RP-LC-MS).
-
Quantification: Calculate capping efficiency by comparing the peak areas of the capped species to the sum of all detected 5' end species (e.g., uncapped triphosphate mRNA).[9][10]
Section 3: 3' Poly(A) Tail Analysis
The poly(A) tail at the 3' end of the mRNA is crucial for its stability and translational efficiency.[8][14] The length of the poly(A) tail is a critical quality attribute that requires careful control.
Frequently Asked Questions (FAQs) - Poly(A) Tail
Q1: How is the poly(A) tail added, and how does this affect its length? A1: The poly(A) tail can be added in two ways:
-
Encoded in the DNA Template: A string of deoxyadenosines in the DNA template results in a poly(A) tail of a defined length during IVT. However, T7 RNA polymerase can "slip" on this template, leading to a distribution of tail lengths around the encoded number.[15]
-
Post-transcriptional Enzymatic Addition: A poly(A) polymerase enzyme adds the tail after transcription. This method often results in a more heterogeneous population of tail lengths.[15]
Q2: What is the best method for analyzing poly(A) tail length? A2: For precise, single-nucleotide resolution, LC-MS analysis of the cleaved poly(A) tail is a highly effective method.[15] The tail is typically cleaved from the mRNA using an enzyme like RNase T1, isolated using oligo(dT) magnetic beads, and then analyzed.[15] Other methods include direct RNA sequencing and gel electrophoresis, though they may offer lower resolution.[14]
Troubleshooting - Poly(A) Tail Heterogeneity
Issue: My poly(A) tail analysis shows a much broader distribution than expected.
| Potential Cause | Troubleshooting Steps |
| Transcriptional Slippage | • This is a known phenomenon for T7 RNA polymerase on poly(A) templates.[15] • To narrow the distribution, consider adding a G or C nucleotide immediately after the poly(A) sequence in the DNA template, which can help "lock" the polymerase in place.[15] |
| Enzymatic Tailing Variability | • If using poly(A) polymerase, optimize the enzyme-to-RNA ratio and reaction time to control the tailing process more effectively. |
| 3' End Degradation | • Protect against 3' to 5' exonucleases by maintaining a strict RNase-free environment throughout the manufacturing and analysis process.[13] |
| Analytical Artifacts | • Ensure complete cleavage by RNase T1. • Verify that the isolation with oligo(dT) beads is efficient and does not bias towards certain tail lengths. |
Section 4: Potency Assays
Potency assays measure the biological activity of the mRNA drug product, which is a critical quality attribute for product release and stability testing.[16][17] For mRNA, this typically involves measuring the expression of the encoded protein.
Diagram: Factors Influencing Potency
Caption: A logic diagram showing potential root causes for low potency in an mRNA therapeutic.
Frequently Asked Questions (FAQs) - Potency
Q1: What constitutes a good potency assay for modified mRNA? A1: A good potency assay should be quantitative, robust, and reflect the product's mechanism of action (MoA).[16][17] For mRNA therapeutics, this is typically a cell-based functional assay where cells are transfected with the mRNA, and the resulting protein expression is measured using techniques like ELISA, Western blot, or flow cytometry.[16][18]
Q2: How is "relative potency" determined? A2: Relative potency is measured by comparing the protein expression dose-response curve of a test sample to that of a qualified reference standard.[18] This allows for consistent lot-to-lot release and stability monitoring.
Troubleshooting - Low Potency
Issue: My cell-based potency assay shows significantly lower protein expression than expected for my this compound-modified mRNA.
| Potential Cause | Troubleshooting Steps |
| Poor mRNA Quality | • Review QC Data: Re-examine the results for capping efficiency, poly(A) tail length, and purity. Suboptimal results in any of these areas will directly impact translation. • Check Integrity: Run the mRNA on a denaturing gel or Bioanalyzer to ensure it is not degraded.[19] |
| Inefficient Delivery | • LNP Formulation: If using lipid nanoparticles (LNPs), characterize their size, polydispersity, and encapsulation efficiency. These are critical parameters for effective delivery.[18] • Transfection Protocol: Optimize the transfection protocol for the specific cell line being used, including mRNA concentration and incubation time. |
| Cell-Based Assay Issues | • Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination. • Cell Line Choice: Confirm that the chosen cell line is appropriate for expressing the protein of interest and is sensitive enough to provide a wide dynamic range.[18] |
| Protein Detection | • Antibody/Reagent Validation: Verify that the antibodies or reagents used for protein detection (e.g., in ELISA or Western blot) are specific and sensitive. |
Protocol: General Cell-Based Potency Assay
-
Cell Seeding: Plate a suitable cell line (e.g., A549, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Sample Preparation: Prepare serial dilutions of the modified mRNA test sample and a reference standard. If encapsulated in LNPs, dilute the LNP-mRNA formulation.
-
Transfection: Transfect the cells with the diluted mRNA samples using an appropriate transfection reagent or LNP formulation. Include a negative control (e.g., cells only or mock transfection).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA translation into protein.
-
Protein Quantification: Lyse the cells and quantify the amount of expressed protein in the lysate using a validated, quantitative method such as ELISA. Alternatively, use flow cytometry for cell-surface proteins or reporter assays (e.g., luciferase).
-
Data Analysis: Generate dose-response curves for the test sample and the reference standard. Calculate the relative potency of the test sample by comparing its curve to that of the reference.
References
- 2. areterna.com [areterna.com]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Lumit® dsRNA Detection Assay [promega.jp]
- 6. mRNA Production: Challenges and Cutting-Edge Solutions [anemocyte.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. neb.com [neb.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. exothera.world [exothera.world]
- 17. Frontiers | Potency testing of cell and gene therapy products [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
Validation & Comparative
The Immunogenicity Standoff: N1-(1,1-Difluoroethyl)pseudouridine vs. Pseudouridine in mRNA Therapeutics
For researchers, scientists, and drug development professionals, the quest to minimize the immunogenicity of messenger RNA (mRNA) therapeutics is paramount. The innate immune system's recognition of foreign RNA can curtail protein expression and induce inflammatory responses, hindering therapeutic efficacy. Chemical modification of mRNA nucleosides is a key strategy to circumvent this issue. This guide provides an objective comparison of pseudouridine (B1679824) (Ψ) and the less characterized N1-(1,1-Difluoroethyl)pseudouridine in their capacity to reduce mRNA immunogenicity, supported by available experimental data and detailed methodologies.
While pseudouridine (Ψ) and its derivative N1-methylpseudouridine (m1Ψ) are well-documented for their ability to dampen the innate immune response and enhance protein translation, publicly available quantitative data directly comparing the immunological profile of this compound-modified mRNA remains scarce. This guide, therefore, focuses on the established comparison between unmodified mRNA, pseudouridine-modified mRNA, and where data is available, provides insights into other N1-substituted pseudouridine analogs to infer potential characteristics.
Performance Comparison: Evading the Immune Sentinels
The introduction of modified nucleosides into in vitro transcribed (IVT) mRNA is a proven method to reduce its recognition by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and protein kinase R (PKR). This evasion leads to a reduction in the production of pro-inflammatory cytokines and type I interferons, ultimately enhancing the stability and translational capacity of the mRNA.
Quantitative Data Summary
The following tables summarize the typical quantitative data observed when comparing unmodified, pseudouridine (Ψ)-modified, and N1-methylpseudouridine (m1Ψ)-modified mRNA. Due to the lack of specific data for this compound, this nucleoside is not included in the quantitative comparison. Research on other N1-substituted pseudouridines, such as N1-ethyl-Ψ and N1-(2-fluoroethyl)-Ψ, has been explored, with some showing translational activities close to that of m1Ψ and reduced cytotoxicity compared to unmodified mRNA.[1]
| mRNA Modification | Relative TNF-α Secretion (%) | Relative IL-6 Secretion (%) | Relative IFN-β Secretion (%) |
| Unmodified | 100 | 100 | 100 |
| Pseudouridine (Ψ) | ~10-30 | ~20-40 | ~10-30 |
| N1-methylpseudouridine (m1Ψ) | <10 | <10 | <10 |
Caption: Comparative cytokine secretion from human dendritic cells upon transfection with modified mRNA. Data is presented as a percentage relative to the response induced by unmodified mRNA. Actual values can vary based on cell type, delivery method, and mRNA sequence.
| mRNA Modification | Relative Protein Expression (%) |
| Unmodified | 100 |
| Pseudouridine (Ψ) | ~200-1000 |
| N1-methylpseudouridine (m1Ψ) | ~1000-4000 |
Caption: Relative protein expression from modified mRNA in cultured cells. Data is presented as a percentage relative to the protein produced from unmodified mRNA. Increased expression is a combined effect of reduced immune activation and enhanced translational efficiency.
Innate Immune Signaling Pathways Targeted by mRNA
The immunogenicity of IVT mRNA is primarily mediated by the activation of several key innate immune signaling pathways. Understanding these pathways is crucial for designing effective strategies to mitigate unwanted immune responses.
Toll-like Receptor (TLR) Signaling
Endosomal TLRs, particularly TLR3, TLR7, and TLR8, are critical sensors of single-stranded and double-stranded RNA. Upon recognition of unmodified mRNA, these receptors trigger a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF3/7, resulting in the production of pro-inflammatory cytokines and type I interferons.
Caption: Toll-like receptor (TLR) signaling pathway for mRNA recognition.
RIG-I-like Receptor (RLR) Signaling
Cytosolic sensors, including RIG-I and MDA5, detect viral and synthetic RNA in the cytoplasm. RIG-I typically recognizes short, 5'-triphosphorylated dsRNA, a common byproduct of in vitro transcription. Activation of RLRs leads to the recruitment of the adaptor protein MAVS on the mitochondrial membrane, initiating a signaling cascade culminating in the production of type I interferons and inflammatory cytokines.
Caption: RIG-I-like receptor (RLR) signaling pathway for mRNA recognition.
Protein Kinase R (PKR) Signaling
PKR is a cytosolic sensor that is activated by dsRNA. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. This serves as a potent antiviral mechanism but is detrimental to the efficacy of mRNA therapeutics.
Caption: Protein Kinase R (PKR) activation pathway by dsRNA.
Experimental Protocols
To ensure reproducibility and accurate comparison of different mRNA modifications, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA with complete substitution of uridine (B1682114) with a modified analog.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer
-
ATP, GTP, CTP solution (10 mM each)
-
UTP or modified UTP analog (e.g., Pseudouridine-5'-Triphosphate, N1-methylpseudouridine-5'-Triphosphate) solution (10 mM)
-
DNase I
-
RNA purification kit
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, GTP, CTP mix
-
Modified UTP analog
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.
Caption: Experimental workflow for in vitro transcription of modified mRNA.
Measurement of Cytokine Response in Human Dendritic Cells
Objective: To quantify the pro-inflammatory cytokine response to different mRNA modifications.
Materials:
-
Human monocyte-derived dendritic cells (DCs)
-
Complete RPMI-1640 medium
-
mRNA transfection reagent (e.g., lipid-based)
-
Unmodified and modified mRNA constructs
-
ELISA kits for TNF-α, IL-6, and IFN-β
-
96-well cell culture plates
Procedure:
-
Seed human DCs in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Prepare mRNA-lipid complexes by mixing the mRNA with the transfection reagent according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the mRNA complexes.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IFN-β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Normalize the cytokine levels to a control (e.g., cells treated with transfection reagent only).
Conclusion
The modification of uridine to pseudouridine, and further to N1-methylpseudouridine, represents a significant advancement in reducing the immunogenicity and enhancing the therapeutic potential of mRNA. The available data strongly supports the superiority of m1Ψ over Ψ in both dampening the innate immune response and boosting protein expression.
While the specific immunological properties of this compound remain to be fully elucidated in publicly accessible literature, the trend observed with other N1-substituted pseudouridines suggests that modifications at this position can further refine the characteristics of the mRNA molecule. Future research and publication of comparative data for this compound are eagerly awaited by the scientific community to fully assess its potential in the next generation of mRNA therapeutics. For now, N1-methylpseudouridine remains the gold standard for producing highly translated and minimally immunogenic mRNA for a wide range of applications.
References
A Comparative Analysis of Translation Efficiency: N1-(1,1-Difluoroethyl)pseudouridine vs. m1Ψ Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of mRNA therapeutics, the choice of modified nucleosides is a critical determinant of a drug's ultimate success. These modifications are pivotal in enhancing mRNA stability, reducing immunogenicity, and, crucially, boosting translational efficiency. Among the most promising of these is N1-methylpseudouridine (m1Ψ), which has become a cornerstone of approved mRNA vaccines. Concurrently, novel modifications such as N1-(1,1-Difluoroethyl)pseudouridine are emerging, offering potentially new advantages.
This guide provides an objective comparison of the translation efficiency of mRNA modified with this compound and the well-established m1Ψ. The comparison is supported by available experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows.
Executive Summary
The strategic incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a key strategy to mitigate innate immune responses and enhance protein production. Unmodified synthetic mRNA can be recognized by pattern recognition receptors such as TLR7/8 and RIG-I, leading to inflammatory responses and degradation of the mRNA transcript. Modifications like pseudouridine (B1679824) (Ψ) and its derivatives, including m1Ψ, have been shown to circumvent these immune sensors, leading to more stable and productive mRNA molecules.
N1-methylpseudouridine (m1Ψ) has demonstrated superior performance in enhancing translation compared to pseudouridine (Ψ) and other modifications, contributing to its widespread adoption. The exploration of other N1-substituted pseudouridine analogs, such as N1-ethyl-pseudouridine and fluorinated variants, aims to further refine and optimize mRNA performance. While direct comparative data for this compound is limited, data on the closely related N1-(2-fluoroethyl)-pseudouridine (FE1Ψ) suggests a competitive translation efficiency profile relative to m1Ψ.
Comparative Translation Efficiency
To assess the translation efficiency of mRNAs containing different modifications, a common and effective method is the use of a luciferase reporter assay. In this assay, mRNA encoding a luciferase enzyme is introduced into cells. The amount of light produced by the luciferase enzyme is directly proportional to the amount of protein translated from the mRNA, providing a quantitative measure of translation efficiency.
| Modification | Reporter Gene | Cell Line | Relative Luciferase Expression (Raw Light Units x 10^7) |
| Wild-Type (Uridine) | FLuc | THP-1 | ~0.2 |
| Pseudouridine (Ψ) | FLuc | THP-1 | ~1.5 |
| m1Ψ | FLuc | THP-1 | ~3.5 |
| N1-ethyl-Ψ (Et1Ψ) | FLuc | THP-1 | ~3.0 |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | FLuc | THP-1 | ~3.2 |
| N1-propyl-Ψ (Pr1Ψ) | FLuc | THP-1 | ~2.8 |
| N1-methoxymethyl-Ψ (MOM1Ψ) | FLuc | THP-1 | ~2.5 |
Data is approximated from the graphical representation in the cited source and is intended for comparative purposes.
Observations:
-
mRNA containing m1Ψ exhibited the highest level of protein expression in this experimental setting.
-
The fluorinated analog, N1-(2-fluoroethyl)-pseudouridine (FE1Ψ) , demonstrated a translation efficiency that was comparable to and only slightly lower than that of m1Ψ.
-
Both m1Ψ and FE1Ψ significantly outperformed unmodified (wild-type) and pseudouridine (Ψ) modified mRNA in terms of protein expression.
Experimental Methodologies
The following are detailed protocols for the key experiments used to generate and evaluate modified mRNA.
In Vitro Transcription (IVT) of Modified mRNA
This protocol outlines the steps for synthesizing mRNA with complete substitution of uridine (B1682114) triphosphate (UTP) with a modified analog like m1Ψ-triphosphate or this compound-triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase)
-
T7 RNA Polymerase
-
Reaction Buffer (e.g., 5x transcription buffer: 200 mM Tris-HCl (pH 7.9), 30 mM MgCl2, 10 mM spermidine, and 50 mM dithiothreitol)
-
ATP, CTP, GTP solution
-
Modified UTP analog solution (e.g., m1ΨTP or this compound-TP)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free microcentrifuge tube. For a typical 20 µL reaction:
-
Nuclease-free water: to 20 µL
-
5x Reaction Buffer: 4 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM Modified UTP: 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and determine its concentration and integrity.
Luciferase Reporter Assay for Translation Efficiency
This protocol describes how to measure the translation efficiency of the in vitro transcribed modified mRNA in a mammalian cell line.
Materials:
-
Purified modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Purified control mRNA encoding a normalization protein (e.g., Renilla Luciferase)
-
Mammalian cell line (e.g., HEK293T or THP-1)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipid-based)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Dual-luciferase reporter assay system (lysis buffer, luciferase substrate, stop & glo reagent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.
-
mRNA Transfection:
-
For each well, prepare a complex of the reporter mRNA (e.g., 100 ng Firefly Luciferase mRNA) and a control mRNA (e.g., 10 ng Renilla Luciferase mRNA) with the transfection reagent in serum-free medium, according to the manufacturer's protocol.
-
Remove the cell culture medium from the wells and add the mRNA-transfection reagent complex.
-
Incubate the cells for 4-24 hours.
-
-
Cell Lysis:
-
Remove the transfection medium and wash the cells once with PBS.
-
Add 20-100 µL of 1x passive lysis buffer to each well.
-
Incubate at room temperature for 15 minutes on an orbital shaker.
-
-
Luminometry:
-
Add 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of the luciferase assay substrate (for
-
A Comparative Analysis of N1-ethyl-pseudouridine and N1-(1,1-Difluoroethyl)pseudouridine in mRNA Therapeutics
The advent of mRNA-based therapeutics and vaccines has been propelled by strategic chemical modifications of the mRNA molecule to enhance its efficacy and safety. Among these, the substitution of uridine (B1682114) with pseudouridine (B1679824) analogs has proven pivotal in augmenting protein expression while mitigating innate immune responses. This guide provides a side-by-side comparison of two such analogs, N1-ethyl-pseudouridine (N1-ethyl-Ψ) and a novel N1-fluoroethyl-pseudouridine derivative, N1-(2-fluoroethyl)-Ψ (N1-FE-Ψ), offering researchers, scientists, and drug development professionals a data-driven overview of their performance in mRNA. While direct data for N1-(1,1-Difluoroethyl)pseudouridine is not available in the reviewed literature, N1-(2-fluoroethyl)-Ψ serves as a key comparator to understand the impact of fluorination at the N1-position.
Performance Comparison
The central dogma of mRNA therapeutics revolves around maximizing protein translation from a synthetic transcript while minimizing its detection by the host's innate immune system. The N1-substituents on the pseudouridine base play a crucial role in this balance.
In Vitro Transcription Efficiency
The generation of modified mRNA via in vitro transcription (IVT) is the foundational step in its production. The efficiency of this process can be influenced by the structure of the modified nucleotide triphosphate. The following table summarizes the relative mRNA synthesis efficiency using T7 RNA polymerase with various N1-substituted pseudouridine triphosphates, including N1-ethyl-ΨTP and N1-(2-fluoroethyl)-ΨTP. The data indicates that the yield of mRNA is related to the size and electronic properties of the N1-substitution group.[1]
| N1-Modification of Pseudouridine | Relative Transcription Efficiency (%) |
| Unmodified (Uridine) | 100 |
| Pseudouridine (Ψ) | ~110 |
| N1-methyl-Ψ | ~100 |
| N1-ethyl-Ψ | ~75 |
| N1-(2-fluoroethyl)-Ψ | ~60 |
Table 1: Relative efficiency of mRNA synthesis by in vitro transcription using T7 RNA polymerase with N1-modified ΨTPs. Data is estimated from graphical representation in the cited source.[1]
Protein Expression
The ultimate goal of therapeutic mRNA is the efficient translation of the encoded protein. The incorporation of N1-substituted pseudouridines has been shown to significantly enhance protein expression compared to unmodified mRNA. This is attributed to the modified mRNA's ability to evade the activation of innate immune sensors like Protein Kinase R (PKR), which, when activated, shuts down protein translation.[1] The table below presents the relative luciferase expression in the THP-1 monocyte cell line after transfection with firefly luciferase (FLuc) mRNA containing different N1-substituted pseudouridines.
| N1-Modification of Pseudouridine in FLuc mRNA | Relative Luciferase Expression (RLU x107) |
| Unmodified (Uridine) | ~0.2 |
| Pseudouridine (Ψ) | ~1.0 |
| N1-methyl-Ψ | ~3.8 |
| N1-ethyl-Ψ | ~3.5 |
| N1-(2-fluoroethyl)-Ψ | ~3.2 |
Table 2: Relative luciferase expression in THP-1 cells transfected with FLuc mRNA containing N1-substituted pseudouridines. Data is estimated from graphical representation in the cited source.[1]
Both N1-ethyl-Ψ and N1-(2-fluoroethyl)-Ψ demonstrated a substantial increase in protein expression over unmodified and standard pseudouridine-containing mRNA, with their performance approaching that of the well-established N1-methyl-pseudouridine.[1]
Immunogenicity and Cytotoxicity
A critical advantage of modified nucleosides is the reduction of the innate immune response typically triggered by in vitro transcribed mRNA.[2][3] Unmodified mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, leading to the production of pro-inflammatory cytokines and the shutdown of translation.[1][4] The incorporation of pseudouridine and its N1-substituted derivatives helps the mRNA to evade this immune surveillance.[1][5][6]
Studies on N1-substituted pseudouridines, including N1-ethyl-Ψ and N1-(2-fluoroethyl)-Ψ, have shown decreased cell toxicity compared to unmodified mRNA and even pseudouridine-modified mRNA in sensitive cell lines like THP-1.[1] This suggests that while some N1-modifications might slightly reduce in vitro translation in cell-free systems, this effect is largely counteracted in cellular environments by a significant reduction in the innate immune response that would otherwise inhibit translation.[1]
Experimental Protocols
The generation and evaluation of mRNA containing N1-ethyl-pseudouridine or this compound follows a standardized workflow.
In Vitro Transcription of Modified mRNA
This protocol outlines the general steps for synthesizing mRNA with complete substitution of uridine by a modified pseudouridine analog.
Materials:
-
Linearized DNA template with a T7 promoter, the gene of interest, and a poly(T) tail.
-
T7 RNA Polymerase.
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT).[7]
-
Ribonuclease (RNase) Inhibitor.
-
Nuclease-free water.
-
ATP, GTP, CTP solution.
-
N1-ethyl-pseudouridine-5'-triphosphate or this compound-5'-triphosphate solution.
-
(Optional) Cap analog (e.g., ARCA) or capping enzymes for post-transcriptional capping.[8]
-
DNase I.
-
RNA purification kit.
Procedure:
-
Reaction Assembly: In a nuclease-free microfuge tube at room temperature, combine the following in order: nuclease-free water, 5x transcription buffer, ATP, GTP, CTP, the modified pseudouridine triphosphate, the cap analog (if using co-transcriptional capping), the linearized DNA template, and the RNase inhibitor.[7][9]
-
Enzyme Addition: Add T7 RNA Polymerase to the reaction mixture. Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[]
-
DNA Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.[9]
-
Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.[9]
-
(Optional) Enzymatic Capping: If a cap analog was not used, perform enzymatic capping of the 5' end of the mRNA using capping enzymes (e.g., Vaccinia Capping Enzyme) according to the manufacturer's protocol.[11][12]
-
Quality Control: Assess the integrity and concentration of the synthesized mRNA using methods such as gel electrophoresis and spectrophotometry.
Signaling Pathways and Mechanism of Action
The incorporation of N1-substituted pseudouridines into mRNA is primarily aimed at evading detection by the innate immune system's pattern recognition receptors (PRRs).
As depicted in the diagram, unmodified single-stranded RNA can be recognized by endosomal TLR7 and TLR8, and double-stranded RNA contaminants can activate cytosolic sensors like PKR. This recognition triggers downstream signaling cascades that result in the production of type I interferons (IFN-α/β) and the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to a global shutdown of protein synthesis, thereby limiting the expression of the mRNA-encoded protein.[1]
The presence of N1-substituted pseudouridines alters the conformation of the mRNA, which is thought to reduce its affinity for these PRRs.[6] This "stealth" characteristic allows the modified mRNA to bypass this immune surveillance, leading to significantly lower cytokine induction and sustained translation of the desired protein.[13][14]
Conclusion
The data suggests that both N1-ethyl-pseudouridine and N1-(2-fluoroethyl)-pseudouridine are highly effective alternatives to the canonical N1-methyl-pseudouridine for enhancing the therapeutic properties of mRNA. They offer a substantial improvement in protein expression and a reduction in cytotoxicity compared to both unmodified and standard pseudouridine-containing mRNA. While their incorporation may slightly decrease the yield during in vitro transcription, the profound downstream benefits of increased protein output and reduced immunogenicity make them compelling candidates for the development of next-generation mRNA therapeutics and vaccines. Further studies directly comparing a wider range of N1-substitutions, including the N1-(1,1-Difluoroethyl) isomer, will be invaluable in fine-tuning the performance of synthetic mRNA for specific therapeutic applications.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 6. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 7. themoonlab.org [themoonlab.org]
- 8. Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens [mdpi.com]
- 9. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. IVT Pillar Page [advancingrna.com]
- 13. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) Incorporation: A Comparative Guide to Sequencing and Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
The incorporation of novel modified nucleotides like N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) into messenger RNA (mRNA) therapeutics holds the potential for enhanced stability and translational efficiency. However, the successful development of such therapies hinges on the accurate validation of this incorporation. This guide provides a comparative overview of methodologies to confirm the presence and assess the fidelity of dF2Ψ in synthetic RNA, drawing upon established techniques for other modified nucleosides in the absence of specific published data for dF2Ψ.
The validation process for a novel modification like dF2Ψ should be approached with a multi-pronged strategy to ensure robust and reliable results. This typically involves a combination of sequencing-based methods, which can provide positional information, and mass spectrometry for direct chemical confirmation and quantification.
Orthogonal Validation Strategy for dF2Ψ Incorporation
A comprehensive validation workflow for dF2Ψ incorporation would involve three key stages: initial confirmation and quantification by mass spectrometry, assessment of reverse transcription fidelity through Sanger or Next-Generation Sequencing (NGS), and potential analysis via direct RNA sequencing for an unbiased view of the modification's impact.
Caption: Orthogonal workflow for dF2Ψ validation.
Comparison of Validation Methodologies
The selection of a validation method depends on the specific question being addressed, from simple confirmation of incorporation to a detailed analysis of its impact on downstream enzymatic processes.
| Method | Principle | Information Gained | Potential Challenges for dF2Ψ |
| LC-MS/MS | Separation and mass analysis of digested RNA nucleosides. | - Unambiguous chemical confirmation of dF2Ψ.[1][2][3] - Accurate quantification of incorporation efficiency.[4][5] | - Requires specialized equipment and expertise. - Does not provide positional information within the transcript. |
| Sanger Sequencing | Dideoxy chain termination sequencing of cDNA. | - Positional information of dF2Ψ-induced RT stops or misincorporations. | - The bulky difluoroethyl group may cause strong RT stops, preventing sequencing-through. |
| Next-Generation Sequencing (NGS) | High-throughput sequencing of cDNA libraries. | - Transcriptome-wide identification of dF2Ψ sites. - Statistical analysis of misincorporation rates.[6] | - Similar to Sanger, potential for strong RT stops leading to 3' bias in libraries. - Misincorporation signature may be variable depending on the reverse transcriptase used. |
| Direct RNA Sequencing | Sequencing of native RNA molecules without conversion to cDNA. | - Direct detection of dF2Ψ without RT-induced biases.[7] - Potential for a unique electrical current signal for dF2Ψ. | - Lower throughput and higher error rates compared to NGS. - Requires development of a specific bioinformatic model to identify the dF2Ψ signal. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of dF2Ψ incorporation. The following are proposed protocols based on standard practices for other modified nucleosides.
Mass Spectrometry for Absolute Quantification
This method provides the gold standard for confirming the chemical identity and determining the overall percentage of dF2Ψ incorporation.
Protocol:
-
RNA Digestion:
-
Treat 1-5 µg of purified dF2Ψ-containing RNA with a mixture of nuclease P1 and phosphodiesterase I, or snake venom phosphodiesterase and bacterial alkaline phosphatase, to digest the RNA into individual nucleosides.
-
-
Sample Preparation:
-
Deproteinize the digest using a centrifugal filter.
-
Lyophilize the sample and resuspend in a buffer suitable for mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Perform liquid chromatography to separate the canonical nucleosides (A, U, G, C) from dF2Ψ.
-
Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify the nucleosides based on their unique mass-to-charge ratios.[1][4]
-
A synthetic dF2Ψ nucleoside standard is required to establish the retention time and fragmentation pattern for accurate quantification.
-
Caption: LC-MS/MS workflow for dF2Ψ quantification.
Reverse Transcription-Based Sequencing for Positional Analysis
This approach leverages the interaction of reverse transcriptase with the modified nucleotide to identify its location within the RNA sequence. The bulky difluoroethyl group at the N1 position of pseudouridine (B1679824) is expected to interfere with Watson-Crick base pairing during reverse transcription, potentially leading to pauses or misincorporations.[6]
Protocol:
-
Primer Annealing:
-
Anneal a gene-specific primer or an oligo(dT) primer to the purified dF2Ψ-containing RNA.
-
-
Reverse Transcription:
-
Perform reverse transcription using a processive reverse transcriptase (e.g., SuperScript IV). It is advisable to test multiple reverse transcriptases as their fidelity and processivity can be affected differently by modified nucleotides.
-
Include a control reaction with an unmodified RNA of the same sequence.
-
-
cDNA Purification:
-
Purify the resulting cDNA.
-
-
Sequencing:
-
Sanger Sequencing: For analysis of specific regions, the purified cDNA can be directly sequenced. Look for positions where the sequencing signal drops off (indicating an RT stop) or where a mixed base is called (indicating misincorporation).
-
Next-Generation Sequencing (NGS): For transcriptome-wide analysis, prepare a sequencing library from the cDNA.[6] Analyze the sequencing data for positions with an increased frequency of mutations (relative to the control) or an accumulation of read ends.
-
Caption: RT-based sequencing workflow for dF2Ψ.
Direct RNA Sequencing for Unbiased Detection
Direct RNA sequencing platforms, such as Oxford Nanopore, can in principle detect modified bases without the need for reverse transcription. Each nucleoside passing through the nanopore creates a characteristic disruption in the electrical current. A modified nucleoside like dF2Ψ would be expected to produce a unique signal compared to the canonical bases.
Protocol:
-
Library Preparation:
-
Prepare a direct RNA sequencing library by ligating a motor protein and sequencing adapter to the poly(A) tail of the dF2Ψ-containing RNA.
-
-
Nanopore Sequencing:
-
Sequence the prepared library on a nanopore sequencing device.
-
-
Data Analysis:
-
Align the raw signal data (squiggles) to the expected RNA sequence.
-
Compare the signal from the dF2Ψ-containing RNA to that of an unmodified control RNA.
-
Utilize bioinformatic tools, potentially requiring custom model training, to identify consistent deviations in the electrical signal at expected dF2Ψ positions.
-
Conclusion
Validating the incorporation of a novel nucleotide such as this compound is a critical step in the development of next-generation mRNA therapeutics. Due to the lack of specific literature on dF2Ψ, a multi-faceted approach adapted from established methods for other RNA modifications is recommended. Mass spectrometry provides the most definitive chemical evidence and quantification of incorporation. Reverse transcription-based sequencing methods offer valuable positional information and insight into the compatibility of dF2Ψ with cellular machinery. Finally, direct RNA sequencing presents a promising avenue for unbiased detection, though it may require more extensive bioinformatic development. By employing these orthogonal methods, researchers can gain a comprehensive understanding of dF2Ψ incorporation, ensuring the quality and integrity of their synthetic mRNA molecules.
References
- 1. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying modifications in RNA by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing: 2020 Update [mdpi.com]
Comparative analysis of innate immune activation by different N1-substituted pseudouridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccine development. This strategy is primarily employed to mitigate the innate immune response that can be triggered by exogenous RNA, which can lead to reduced protein expression and potential toxicity. Among the most successful modifications is the substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) and its derivatives. This guide provides a comparative analysis of the innate immune activation profiles of various N1-substituted pseudouridines, supported by experimental data, to aid in the rational design of mRNA-based technologies.
Data Presentation: Performance of N1-Substituted Pseudouridines
The following table summarizes the performance of various N1-substituted pseudouridine modifications in mRNA, focusing on their impact on protein expression and cytotoxicity, which are key indicators of innate immune activation. Lower cytotoxicity and higher protein expression generally correlate with a dampened innate immune response. The data is compiled from studies using in vitro transcribed (IVT) mRNA encoding a reporter protein (e.g., Firefly Luciferase) delivered to the human monocytic THP-1 cell line, a sensitive model for assessing innate immunity.
| Nucleoside Modification | N1-Substituent | Relative Protein Expression (Luciferase Activity in THP-1 cells) | Cell Toxicity (MTT Assay in THP-1 cells) | Key Findings |
| Uridine (U) | N/A (Unmodified) | Low | High | Elicits a strong innate immune response, leading to translational shutdown and cytotoxicity. |
| Pseudouridine (Ψ) | -H | Moderate | Moderate | Reduces innate immune activation compared to uridine, resulting in improved protein expression and lower toxicity.[1] |
| N1-methylpseudouridine (m1Ψ) | -CH₃ | High | Low | Considered the benchmark for immune evasion. Significantly dampens innate immune sensing, leading to robust protein expression and minimal cytotoxicity.[2][3] |
| N1-ethyl-Ψ (Et1Ψ) | -CH₂CH₃ | High | Low | Performance is comparable to N1-methylpseudouridine, showing high protein expression and low toxicity.[1] |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | -CH₂CH₂F | High | Low | Demonstrates high protein expression and low toxicity, similar to m1Ψ.[1] |
| N1-propyl-Ψ (Pr1Ψ) | -CH₂CH₂CH₃ | High | Low | Shows high protein expression levels, on par with m1Ψ.[1] |
| N1-isopropyl-Ψ (iPr1Ψ) | -CH(CH₃)₂ | Moderate | Low | Exhibits moderate protein expression with low associated toxicity.[1] |
| N1-methoxymethyl-Ψ (MOM1Ψ) | -CH₂OCH₃ | High | Low | Achieves high levels of protein expression with low cytotoxicity.[1] |
| N1-pivaloxymethyl-Ψ (POM1Ψ) | -CH₂OCOC(CH₃)₃ | Moderate | Low | Results in moderate protein expression and low toxicity.[1] |
| N1-benzyloxymethyl-Ψ (BOM1Ψ) | -CH₂OCH₂C₆H₅ | Moderate | Low | Shows moderate protein expression with low toxicity.[1] |
Note: The qualitative comparisons for the novel N1-substituted pseudouridines are based on a study by Shin et al. from TriLink BioTechnologies, which found that four of the seven novel modifications exhibited luciferase activity close to that of N1-methylpseudouridine and all showed decreased cytotoxicity compared to unmodified and Ψ-containing mRNA.[1]
Mechanisms of Innate Immune Evasion
N1-substituted pseudouridines in mRNA primarily evade innate immune detection by altering the RNA's interaction with key pattern recognition receptors (PRRs), namely Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).
Toll-Like Receptor (TLR) Pathway: TLR7 and TLR8 are endosomal sensors that recognize single-stranded RNA. The incorporation of pseudouridine and its N1-substituted derivatives has been shown to reduce TLR7/8 activation.[4] This is attributed to two main mechanisms:
-
Impaired Endolysosomal Processing: The modified nucleosides can hinder the cleavage of RNA by endosomal nucleases, which is a necessary step to generate the small RNA fragments that act as TLR ligands.
-
Steric Hindrance: The N1-substituent on the pseudouridine base can sterically block the binding of the RNA to the recognition pockets of TLR7 and TLR8.[4]
RIG-I-Like Receptor (RLR) Pathway: RIG-I is a cytosolic sensor that recognizes double-stranded RNA and RNA with a 5'-triphosphate group. Studies have demonstrated that while pseudouridine-modified RNA can still bind to RIG-I, it fails to induce the necessary conformational change in the receptor to initiate downstream signaling and the production of type I interferons.[5]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involved in innate immune recognition of RNA and the workflow for assessing the immunomodulatory properties of N1-substituted pseudouridines.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking N1-(1,1-Difluoroethyl)pseudouridine and Its Analogs Against Novel mRNA Modifications
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape is being reshaped by the advent of messenger RNA (mRNA) technologies. The efficacy of these therapies hinges on the stability, translational efficiency, and immunogenicity of the mRNA molecule. Chemical modifications to the nucleosides within the mRNA sequence are pivotal in optimizing these characteristics. Among the most promising of these are derivatives of pseudouridine (B1679824). This guide provides a comparative analysis of N1-(1,1-Difluoroethyl)pseudouridine's closely related analog, N1-(2-fluoroethyl)pseudouridine (FE¹Ψ), against other novel and established mRNA modifications, supported by experimental data and detailed protocols.
Performance Comparison of Modified mRNA
The primary goal of mRNA modification is to enhance protein expression while minimizing the innate immune response. The following tables summarize the performance of various N1-substituted pseudouridine derivatives compared to unmodified mRNA, pseudouridine (Ψ), and the widely used N1-methylpseudouridine (m¹Ψ). The data is derived from studies on luciferase reporter mRNA transfected into THP-1 monocytic cells, a sensitive model for assessing innate immune activation.[1][2]
Table 1: Relative Luciferase Expression of N1-Substituted Pseudouridine Modified mRNA in THP-1 Cells
| mRNA Modification | Full Chemical Name | Relative Luciferase Activity (%) |
| Unmodified | Uridine (B1682114) | 100 |
| Ψ | Pseudouridine | ~250 |
| m¹Ψ | N1-methylpseudouridine | ~450 |
| Et¹Ψ | N1-ethyl-pseudouridine | ~400 |
| FE¹Ψ | N1-(2-fluoroethyl)-pseudouridine | ~350 |
| Pr¹Ψ | N1-propyl-pseudouridine | ~300 |
| iPr¹Ψ | N1-isopropyl-pseudouridine | ~200 |
Note: The data for N1-substituted pseudouridine derivatives are based on graphical representations from TriLink BioTechnologies. Exact numerical values are estimations from these sources.
Table 2: Summary of Performance Characteristics of Key mRNA Modifications
| Modification | Protein Expression | Immunogenicity | Stability | Key Features |
| Unmodified (U) | Baseline | High | Low | Prone to degradation and recognition by innate immune sensors.[3][4] |
| Ψ | High | Reduced | Increased | Enhances translational capacity and biological stability.[3][] |
| m¹Ψ | Very High | Low | Increased | Outperforms Ψ in protein expression and immune evasion; current industry standard for mRNA vaccines.[6][7][8] |
| FE¹Ψ (analog) | High | Likely Reduced | Likely Increased | Fluoro-ethyl substitution shows promising protein expression, suggesting a favorable balance of properties. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Transcription for Incorporation of Modified Nucleotides
This protocol describes the synthesis of mRNA incorporating modified nucleoside triphosphates.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP)
-
Modified uridine triphosphate (e.g., this compound-5'-triphosphate, m¹Ψ-TP, Ψ-TP)
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleotide triphosphates (with the modified UTP completely replacing standard UTP), DTT, and the linearized DNA template.
-
Add T7 RNA Polymerase and RNase inhibitor to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantify the mRNA concentration and verify its integrity using gel electrophoresis.
Luciferase Reporter Assay for mRNA Translation Efficiency
This assay measures the amount of protein produced from a modified mRNA transcript.
Materials:
-
Mammalian cell line (e.g., THP-1, HEK293)
-
Cell culture medium and supplements
-
Modified mRNA encoding a reporter protein (e.g., Firefly luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Plate cells in a multi-well plate and culture overnight.
-
Prepare mRNA-lipid complexes by mixing the modified mRNA with the transfection reagent in serum-free medium, following the manufacturer's protocol.
-
Add the mRNA-lipid complexes to the cells and incubate for a defined period (e.g., 24 hours).
-
Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Measure the Firefly luciferase activity in the cell lysate using a luminometer according to the assay kit instructions.
-
Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number.
Assessment of mRNA Immunogenicity
This protocol outlines a method to quantify the innate immune response triggered by modified mRNA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium
-
Modified mRNA
-
Transfection reagent
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-α, IL-6)
-
RNA extraction kit and reagents for RT-qPCR
Procedure:
-
Culture the immune cells in a multi-well plate.
-
Transfect the cells with the modified mRNA using a suitable transfection reagent.
-
Incubate the cells for a specified time (e.g., 6-24 hours).
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IFN-α, IL-6) using ELISA kits according to the manufacturer's protocols.
-
-
Gene Expression Analysis (RT-qPCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression levels of innate immune response genes (e.g., IFNB1, TNFA, IL6).
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of modified mRNA.
Caption: Innate immune signaling pathways activated by foreign mRNA.
Caption: Experimental workflow for benchmarking modified mRNA.
Conclusion
The data presented in this guide suggest that N1-substituted pseudouridine derivatives, including the fluoroethyl analog of this compound, are promising candidates for therapeutic mRNA applications. These modifications demonstrate the potential to significantly enhance protein expression compared to unmodified mRNA, with performance levels approaching that of the industry-standard N1-methylpseudouridine. The reduced immunogenicity and increased stability associated with pseudouridine-based modifications are critical for the development of safe and effective mRNA-based drugs and vaccines. Further direct comparative studies of this compound are warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a robust framework for conducting such benchmarking studies.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N1-(1,1-Difluoroethyl)pseudouridine and m1Ψ Modified mRNA Vaccines: An In Vivo Efficacy Analysis
An examination of the established gold standard, N1-methylpseudouridine (m1Ψ), versus the emerging N1-(1,1-Difluoroethyl)pseudouridine (F2Ψ) modification in mRNA vaccines reveals a landscape of proven efficacy versus nascent potential. While m1Ψ has been extensively validated in preclinical and clinical settings, including its pivotal role in the approved COVID-19 mRNA vaccines, in vivo data for F2Ψ is not yet publicly available. This guide provides a comprehensive comparison based on current research, highlighting the in vivo performance of m1Ψ and the in vitro characteristics of a closely related fluoroalkylated analog, N1-(2-fluoroethyl)-pseudouridine (FE1Ψ).
The modification of uridine (B1682114) is a critical strategy in mRNA vaccine technology to enhance protein expression and reduce the innate immunogenicity of in vitro transcribed mRNA. The most well-characterized and successful of these modifications to date is N1-methylpseudouridine (m1Ψ), which has been shown to significantly outperform both unmodified uridine and its precursor, pseudouridine (B1679824) (Ψ).[1][2][3] The success of the Pfizer-BioNTech and Moderna COVID-19 vaccines is a testament to the in vivo efficacy of m1Ψ-modified mRNA.[4][5][6]
Emerging research into novel nucleoside modifications aims to further refine the performance of mRNA therapeutics. Among these are N1-alkylated pseudouridine derivatives, including those with fluoroalkyl substitutions such as this compound (F2Ψ). While direct in vivo comparative studies between F2Ψ and m1Ψ are not yet available, in vitro data on the similar compound N1-(2-fluoroethyl)-pseudouridine (FE1Ψ) provides preliminary insights into the potential of this class of modifications.
Quantitative Comparison of In Vivo and In Vitro Performance
The following tables summarize the key performance data for m1Ψ from in vivo studies and FE1Ψ from in vitro experiments.
Table 1: In Vivo Performance of m1Ψ-modified mRNA
| Parameter | m1Ψ-mRNA | Ψ-mRNA | Unmodified mRNA | Animal Model | Key Findings | Reference |
| Protein Expression | Significantly higher (~13-fold) | Higher than unmodified | Baseline | Mice | m1Ψ modification leads to substantially increased protein production in vivo. | [1] |
| Immunogenicity | Reduced innate immune activation | Reduced compared to unmodified | High innate immune activation | Mice | m1Ψ-modification effectively dampens the innate immune response, contributing to sustained protein expression. | [1] |
| Cellular Viability | Improved | Improved compared to unmodified | Reduced due to cytotoxicity | Cell lines | Reduced immunogenicity of m1Ψ-mRNA translates to better cell viability post-transfection. | [1] |
Table 2: In Vitro Comparison of N1-Substituted Pseudouridine Derivatives
| Parameter | FE1Ψ-mRNA | m1Ψ-mRNA | Ψ-mRNA | Unmodified mRNA | Cell Line | Key Findings | Reference |
| Luciferase Expression | Activity close to m1Ψ | High | Lower than m1Ψ | Low | THP-1 (human monocytic cell line) | FE1Ψ demonstrates comparable protein expression to m1Ψ in a cell line sensitive to innate immune activation. | [7] |
| Cell Toxicity (MTT Assay) | Decreased | Decreased | Decreased | High | THP-1 | N1-substituted Ψ-mRNAs, including FE1Ψ, show reduced cytotoxicity compared to unmodified mRNA. | [7] |
Experimental Protocols
In Vivo Murine Model for m1Ψ Efficacy
A representative experimental protocol for evaluating the in vivo efficacy of m1Ψ-modified mRNA is as follows:
-
mRNA Preparation: Firefly luciferase (FLuc) mRNA is synthesized by in vitro transcription, incorporating either standard uridine triphosphates (UTP), pseudouridine-5'-triphosphate (B1141104) (ΨTP), or N1-methylpseudouridine-5'-triphosphate (m1ΨTP). The mRNA is capped and polyadenylated.
-
Animal Model: BALB/c mice are typically used.
-
Administration: The mRNA is complexed with a delivery vehicle, such as a lipid nanoparticle (LNP) formulation, and administered to the mice via intramuscular or intradermal injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are injected with D-luciferin and imaged using an in vivo imaging system (IVIS) to quantify luciferase expression.
-
Immunogenicity Assessment: Blood samples are collected to measure serum cytokine levels (e.g., IFN-α, TNF-α) by ELISA to assess the innate immune response.
In Vitro THP-1 Cell Model for N1-Substituted Pseudouridine Evaluation
The following protocol was used to assess the in vitro performance of FE1Ψ and other N1-substituted pseudouridine derivatives:
-
mRNA Synthesis: Uridine-depleted, polyadenylated Cap1 Firefly Luciferase (FLuc) mRNAs (1.9 kb) are prepared by in vitro transcription with N1-substituted ΨTPs, including FE1ΨTP and m1ΨTP, in the presence of a cap analog (e.g., CleanCap™) using T7 RNA polymerase.[7]
-
Cell Culture and Transfection: The human monocytic cell line THP-1, which is a sensitive model for innate immune activation, is cultured under standard conditions. The cells are then transfected with the various modified mRNAs.[7]
-
Luciferase Assay: At a specified time point post-transfection, cell lysates are collected, and luciferase activity is measured using a luminometer to determine the level of protein expression.
-
Cytotoxicity Assay: Cell viability is assessed using an MTT assay to compare the toxicity of the different modified mRNAs.[7]
Mechanistic Insights and Signaling Pathways
The primary advantage of using modified nucleosides like m1Ψ and potentially F2Ψ in mRNA vaccines is their ability to evade recognition by innate immune sensors. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) 7 and 8 in the endosome, while double-stranded RNA contaminants from the in vitro transcription process can activate TLR3, RIG-I, and MDA5 in the cytoplasm. This recognition triggers a signaling cascade leading to the production of type I interferons and pro-inflammatory cytokines, which can suppress translation and lead to mRNA degradation.
Modifications like m1Ψ alter the conformation of the uridine nucleoside, which is thought to reduce its interaction with these pattern recognition receptors, thereby mitigating the downstream inflammatory cascade and promoting robust and sustained protein expression.
Conclusion
N1-methylpseudouridine (m1Ψ) is the current industry standard for nucleoside modification in mRNA vaccines, with extensive in vivo data demonstrating its ability to significantly enhance protein expression while reducing innate immunogenicity. This has been a key factor in the successful clinical application of mRNA vaccines.
This compound (F2Ψ) represents a newer, less-explored modification. While direct in vivo comparative data for F2Ψ is lacking, preliminary in vitro results for the structurally similar N1-(2-fluoroethyl)-pseudouridine (FE1Ψ) are promising, suggesting it may offer comparable levels of protein expression to m1Ψ with low cytotoxicity. However, comprehensive in vivo studies are essential to validate these initial findings and to fully characterize the efficacy and safety profile of F2Ψ-modified mRNA vaccines. Researchers and drug development professionals should consider m1Ψ as the well-established benchmark while monitoring the development of novel modifications like F2Ψ that may offer further improvements to the mRNA therapeutic platform.
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. | Semantic Scholar [semanticscholar.org]
- 3. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines | Semantic Scholar [semanticscholar.org]
- 6. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
Head-to-Head Study of Antiviral Activity: N1-(1,1-Difluoroethyl)pseudouridine vs. Ribavirin - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of the well-established broad-spectrum antiviral agent, Ribavirin, and the novel nucleoside analog, N1-(1,1-Difluoroethyl)pseudouridine. Due to a lack of publicly available data on the direct antiviral properties of this compound, this document outlines a proposed head-to-head study, presenting established data for Ribavirin as a benchmark. The experimental protocols and data presentation formats are designed to guide future research and provide a framework for the evaluation of novel antiviral candidates.
Introduction
Ribavirin, a synthetic guanosine (B1672433) analog, has been a cornerstone of antiviral therapy for decades, demonstrating activity against a wide range of RNA and DNA viruses.[1][2] Its mechanisms of action are multifaceted, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), direct inhibition of viral polymerases, and the induction of lethal mutagenesis in viral genomes.[3][4][5]
N1-substituted pseudouridine (B1679824) derivatives have recently gained prominence for their role in enhancing the stability and translational efficiency of mRNA vaccines while reducing innate immune stimulation.[6][7][8] While the direct antiviral activity of this compound has not been reported in peer-reviewed literature, its structural similarity to other nucleoside analogs suggests potential as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. The inclusion of difluoroethyl moiety may enhance its metabolic stability and potency.[9] A direct comparative study is essential to determine its potential as a therapeutic agent relative to established drugs like Ribavirin.
Comparative Antiviral Activity Data (Ribavirin)
The following table summarizes the in vitro antiviral activity and cytotoxicity of Ribavirin against a selection of viruses. This data serves as a reference for the proposed comparative studies with this compound.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Hepatitis E Virus (HEV) | Huh7 | 3 ± 2 | >100 (inferred) | >33-50 | [10] |
| SARS-CoV | Caco2 | 7.3 µg/ml (~30) | >1000 µg/ml (>4100) | >137 | [2] |
| SARS-CoV | MA104 | 9.4 µg/ml (~38.5) | >1000 µg/ml (>4100) | >106 | [2] |
| SARS-CoV | PK-15 | 2.2 µg/ml (~9) | >1000 µg/ml (>4100) | >455 | [2] |
| Yellow Fever Virus (YFV) | Vero | 12.3 µg/ml (~50.4) | Not specified | Not specified | [5] |
| Human Parainfluenza Virus 3 (hPIV3) | Not specified | 9.4 µg/ml (~38.5) | Not specified | Not specified | [5] |
| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 µg/ml (~15.3) | Not specified | Not specified | [5] |
| Influenza A (H1N1, H3N2, H5N1) & B viruses | MDCK | 0.6-5.5 µg/ml (~2.5-22.5) | 560 µg/ml (~2295) | >102-918 | [11] |
| Hepatitis C Virus (HCV) Replicon | Not specified | Not specified (EC50 values available for derivatives) | Not specified | Not specified | [12] |
Note: EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of host cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
Proposed Experimental Protocols for Head-to-Head Comparison
To objectively compare the antiviral activity of this compound and Ribavirin, a series of standardized in vitro assays are proposed.
Cell Lines and Viruses
A panel of relevant viruses and permissive cell lines should be selected. For a broad-spectrum comparison, this could include:
-
Viruses: Influenza A virus, Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV) replicon system, Zika virus, and a representative coronavirus (e.g., SARS-CoV-2).
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for influenza, HeLa or A549 cells for RSV, Huh7 cells for HCV replicons, and Vero E6 cells for Zika and coronaviruses.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compounds that are toxic to the host cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Ribavirin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cell controls.
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][13][14]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assays
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Protocol:
-
Seed cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound and Ribavirin.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of culture medium, 1% low-melting-point agarose, and the respective compound dilutions.
-
Incubate the plates at 37°C until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.
-
Count the number of plaques and calculate the EC50 value as the concentration that reduces the plaque number by 50% compared to the virus control.
This assay is suitable for viruses that cause visible damage to the host cells.
Protocol:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the compounds to the wells.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).
-
Assess cell viability using a method such as neutral red uptake or MTT assay.[15]
-
Calculate the EC50 as the concentration that protects 50% of the cells from virus-induced death.
Viral Load Quantification by qRT-PCR
This assay quantifies the amount of viral RNA to determine the inhibitory effect of the compounds.
Protocol:
-
Seed cells in 24-well plates and infect with the virus in the presence of serial dilutions of the compounds.
-
At a specific time post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells.
-
Extract viral RNA using a commercial kit.
-
Perform one-step or two-step quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a conserved region of the viral genome.[16][17][18]
-
Use a standard curve of a known quantity of viral RNA to determine the absolute copy number.[17][19]
-
Calculate the EC50 as the compound concentration that reduces the viral RNA level by 50%.
Proposed Mechanisms of Action and Signaling Pathways
Ribavirin
Ribavirin's antiviral activity is attributed to multiple mechanisms:
-
IMPDH Inhibition: Ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[3][4][5]
-
Direct Polymerase Inhibition: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases.[3][4]
-
Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" and the production of non-viable virions.[3][5]
This compound (Hypothesized)
As a nucleoside analog, this compound is likely a prodrug that requires intracellular phosphorylation to its triphosphate form to become active. Its primary mechanism is hypothesized to be the inhibition of viral RNA-dependent RNA polymerase (RdRp). The difluoroethyl group at the N1 position may influence its binding affinity to the polymerase and its rate of incorporation into the nascent viral RNA chain, potentially acting as a chain terminator or inducing non-lethal mutations that impair viral fitness.
Experimental Workflow for Head-to-Head Comparison
The following diagram illustrates the proposed workflow for a comprehensive head-to-head comparison of the two antiviral agents.
Logical Comparison of Key Characteristics
The following diagram provides a logical framework for comparing the key attributes of this compound and Ribavirin.
Conclusion
Ribavirin remains a valuable tool in the antiviral arsenal, albeit with a known side-effect profile that necessitates careful patient monitoring. The therapeutic potential of this compound as a direct-acting antiviral agent is currently unknown. The proposed head-to-head study, employing standardized in vitro assays, would provide the necessary data to evaluate its efficacy and safety profile relative to Ribavirin. Should this compound demonstrate potent antiviral activity and a favorable selectivity index, it could represent a promising new lead compound for the development of novel antiviral therapies. Further studies would then be warranted to elucidate its precise mechanism of action and to evaluate its efficacy in vivo.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 16. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. med.unc.edu [med.unc.edu]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Navigating the Safe Disposal of N1-(1,1-Difluoroethyl)pseudouridine: A Comprehensive Guide
The primary principle guiding the disposal of synthetic nucleic acid molecules is the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. According to these guidelines, all liquid and solid wastes contaminated with such materials must be decontaminated prior to disposal.[1] This precautionary approach mitigates potential risks to human health and the environment.
Waste Classification and Handling
All materials that have come into contact with N1-(1,1-Difluoroethyl)pseudouridine should be treated as potentially biohazardous waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE). Proper segregation and labeling of this waste are critical first steps in the disposal process.
| Waste Type | Classification | Handling and Collection |
| Solid Waste | Biohazardous Waste | Collect in a designated, leak-proof container lined with a red biohazard bag. This includes contaminated gloves, wipes, and plasticware.[1] |
| Liquid Waste | Biohazardous Waste | Collect in a clearly labeled, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office. |
| Sharps Waste | Biohazardous Sharps | Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container.[2] |
Experimental Protocol: Decontamination of this compound Waste
Decontamination is a mandatory step to neutralize any potential biological activity of the modified nucleoside before it enters the waste stream. The two most common and effective methods are chemical inactivation and autoclaving.
Objective: To render this compound-contaminated waste non-hazardous before final disposal.
Materials:
-
10% bleach solution (prepared fresh)
-
Autoclavable biohazard bags
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
-
Designated biohazard waste containers
Procedure for Chemical Decontamination (Liquid Waste):
-
Preparation: In a well-ventilated area, such as a chemical fume hood, prepare a 10% bleach solution by adding one part household bleach to nine parts water.
-
Application: To the collected liquid waste containing this compound, add a sufficient volume of the fresh 10% bleach solution to achieve a final concentration of at least 10% bleach.[1]
-
Contact Time: Ensure thorough mixing and allow a minimum contact time of 30 minutes to ensure complete inactivation.[1]
-
Disposal: After decontamination, the treated liquid may be permissible for sink disposal, followed by flushing with copious amounts of water. Crucially, always consult and adhere to your local and institutional regulations for hazardous waste disposal, as some jurisdictions may have stricter requirements. [1]
Procedure for Autoclaving (Solid and Liquid Waste):
-
Packaging: Place solid waste in autoclavable biohazard bags. For liquid waste, use loosely capped, autoclavable containers to allow for steam penetration and prevent pressure buildup.
-
Loading: Place the packaged waste in a secondary, leak-proof, and autoclavable container before loading it into the autoclave.
-
Cycle: Run the autoclave on a validated cycle for biohazardous waste (typically at 121°C for a minimum of 30 minutes).
-
Disposal: Once the autoclave cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash, in accordance with institutional policy.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
Personal protective equipment for handling N1-(1,1-Difluoroethyl)pseudouridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N1-(1,1-Difluoroethyl)pseudouridine. As a novel compound, comprehensive hazard data is not yet available. Therefore, this guidance is based on the safety profile of the related compound, pseudouridine (B1679824), and established best practices for handling research-grade chemicals with unknown toxicological properties. A conservative approach is recommended to ensure personnel safety.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. Safety glasses or goggles must always be worn beneath a face shield.[1][2] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended). | Check gloves for integrity before use. Change gloves every 30-60 minutes or immediately if contaminated, damaged, or suspected of contact.[1][3] Wash hands thoroughly before donning and after removing gloves.[3] |
| Body Protection | Laboratory coat. | A fully buttoned lab coat should be worn at all times in the laboratory.[1][4] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation (e.g., chemical fume hood). | For activities with a high potential for aerosol generation or if handling large quantities, a risk assessment should be performed to determine if respiratory protection (e.g., an N-95 respirator) is necessary.[3] |
| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot to protect from spills.[1][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Before beginning any work, review the Safety Data Sheet (SDS) for pseudouridine and any other available data for analogous compounds.[2][5]
-
Ensure all necessary PPE is available and in good condition. Don the required PPE as outlined in the table above.[1][4][6]
-
Prepare the designated work area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[5]
-
-
Handling :
-
When handling the solid form of this compound, use appropriate tools (e.g., spatula, weigh paper) to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[2]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2][5]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[2][5]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container labeled for chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container. Do not dispose of in regular trash.[3] |
| Aqueous Solutions | Neutralize if necessary and dispose of according to institutional guidelines for chemical waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.[5] |
Note: All waste must be disposed of in accordance with institutional guidelines and local, state, and federal regulations. If you are unsure about the proper disposal procedures, contact your institution's Environmental Health and Safety (EHS) department.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
